molecular formula C11H16S B050205 5-tert-Butyl-2-methylthiophenol CAS No. 7340-90-1

5-tert-Butyl-2-methylthiophenol

Cat. No.: B050205
CAS No.: 7340-90-1
M. Wt: 180.31 g/mol
InChI Key: ZSBNXOIAJFVXMP-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methylthiophenol is a sterically hindered thiol derivative of significant value in advanced chemical research and development. Its primary research applications leverage the unique electronic properties of the thiol (-SH) group, which is modulated by the ortho-methyl and para-tert-butyl substituents. This steric bulk enhances stability and imparts distinct selectivity, making it an excellent ligand for transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions and other metal-complex mediated transformations where controlling coordination geometry is critical. Furthermore, this compound serves as a key synthetic intermediate and building block in materials science, contributing to the development of novel ligands, functionalized polymers, and organic semiconductors. The tert-butyl group improves solubility in organic solvents, facilitating handling in various synthetic procedures. Researchers also utilize 5-tert-Butyl-2-methylthiophenol in surface modification studies and as a precursor for synthesizing more complex sulfur-containing heterocycles. Its well-defined structure and high purity are essential for reproducible results in exploring structure-activity relationships and developing new catalytic systems and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBNXOIAJFVXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344434
Record name 5-tert-Butyl-2-methylbenzenethiol
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Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7340-90-1
Record name 2-Methyl-5-tert-butylthiophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-2-methylbenzenethiol
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Record name 5-tert-Butyl-2-methylbenzenethiol
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Record name Benzenethiol, 5-(1,1-dimethylethyl)-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-methylthiophenol, also known by its IUPAC name 5-tert-butyl-2-methylbenzenethiol, is an organosulfur compound with significant applications in various fields of chemical synthesis.[1][2] Its unique structural features, a sterically hindered tert-butyl group and a nucleophilic thiol moiety on a toluene backbone, make it a valuable reagent and building block. This guide provides a comprehensive overview of its core physical properties, offering insights into its behavior and handling for laboratory and industrial applications.

Chemical Structure and Identification

The molecular identity of a compound is fundamental to understanding its physical and chemical behavior. The structure of 5-tert-Butyl-2-methylthiophenol is depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: Chemical structure of 5-tert-Butyl-2-methylthiophenol.

This compound is uniquely identified by the following descriptors:

IdentifierValueSource
CAS Number 7340-90-1[1]
Molecular Formula C₁₁H₁₆S[1][3]
Molecular Weight 180.31 g/mol [1][3]
IUPAC Name 5-tert-butyl-2-methylbenzenethiol[1]
SMILES CC1=C(C=C(C=C1)C(C)(C)C)S[1]
InChI InChI=1S/C11H16S/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3[1]

Core Physical Properties

The physical state and thermal properties of 5-tert-Butyl-2-methylthiophenol are crucial for its handling, storage, and application in chemical reactions.

PropertyValueExperimental Context and Causality
Physical State LiquidAt standard temperature and pressure, the intermolecular forces are not strong enough to form a solid lattice.
Appearance Colorless liquidThe absence of extended chromophores in the molecule results in a lack of absorption in the visible spectrum.
Odor AromaticWhile many thiols have strong, unpleasant odors, this compound is noted to be aromatic.
Melting Point -10 °C / 14 °FThe bulky tert-butyl group can disrupt crystal lattice packing, leading to a relatively low melting point. This property is typically determined by differential scanning calorimetry (DSC) or a melting point apparatus.
Boiling Point 260 °C / 500 °F at 760 mmHgThe relatively high boiling point is a consequence of its molecular weight and the potential for weak hydrogen bonding from the thiol group, requiring significant thermal energy to overcome intermolecular attractions for vaporization. This is determined by distillation at atmospheric pressure.
Density 0.980 g/cm³The density, being close to that of water, is a result of the mass and volume of the molecule. It is typically measured using a pycnometer or a digital density meter.
Flash Point 123 °C / 253.4 °FThis indicates the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air, a critical parameter for safety and handling determined using a closed-cup flash point tester.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Data for 5-tert-Butyl-2-methylthiophenol is available and confirms the presence of the tert-butyl, methyl, and aromatic protons in their expected chemical shift regions.[1]

  • Infrared (IR) Spectroscopy: IR spectra reveal the functional groups present in the molecule. For this compound, characteristic peaks for S-H stretching (around 2550 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups would be prominent.[1]

  • Mass Spectrometry (MS): GC-MS data shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for its identification in complex mixtures.[1]

Solubility Profile

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. 5-tert-Butyl-2-methylthiophenol is classified as a hazardous substance.[1][4]

GHS Hazard Statements:

  • Flammable liquid and vapor[1]

  • May be fatal if swallowed and enters airways[1]

  • Causes skin irritation[1]

  • May cause an allergic skin reaction[1]

  • Causes serious eye irritation[1]

  • May cause drowsiness or dizziness[1]

  • Suspected of damaging the unborn child[1]

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4][5]

Experimental Protocols for Physical Property Determination

The following outlines the standard methodologies for determining the key physical properties discussed.

Workflow for Physical Property Analysis

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample 5-tert-Butyl-2-methylthiophenol Sample MeltingPoint Melting Point (DSC) Sample->MeltingPoint BoilingPoint Boiling Point (Distillation) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density FlashPoint Flash Point (Closed-Cup) Sample->FlashPoint Solubility Solubility Test Sample->Solubility DataAnalysis Data Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis FlashPoint->DataAnalysis Solubility->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: Standard workflow for determining physical properties.

Step-by-Step Methodologies
  • Melting Point Determination (Differential Scanning Calorimetry - DSC):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition like melting results in an endothermic peak.

    • Procedure:

      • A small, accurately weighed sample is hermetically sealed in an aluminum pan.

      • An empty sealed pan is used as a reference.

      • The sample and reference are placed in the DSC cell.

      • A temperature program is initiated, typically heating at a constant rate (e.g., 10 °C/min).

      • The heat flow is recorded, and the onset of the melting peak is determined as the melting point.

  • Boiling Point Determination (Distillation):

    • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

    • Procedure:

      • The compound is placed in a distillation flask with boiling chips.

      • A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

      • The flask is heated, and the temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb.

Conclusion

The physical properties of 5-tert-Butyl-2-methylthiophenol are well-defined, characterizing it as a colorless, aromatic liquid with a specific thermal and safety profile. A thorough understanding of these properties is fundamental for its effective and safe utilization in research and development, particularly in the synthesis of oligonucleotides and other fine chemicals.[6]

References

  • 2-Methyl-5-tert-butylthiophenol | C11H16S | CID 596868 - PubChem. Available from: [Link]

  • 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed. Available from: [Link]

  • EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use - Google Patents.

Sources

Synthesis Pathways for Substituted Thiophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Substituted thiophenols (arenethiols) are critical pharmacophores and intermediates in the synthesis of sulfonamides, thioethers, and sulfur-containing heterocycles. However, their synthesis poses unique challenges: high susceptibility to oxidative dimerization (disulfide formation), catalyst poisoning by sulfur in transition-metal cross-couplings, and significant handling hazards (stench/toxicity).

This guide moves beyond textbook definitions to provide a decision matrix for selecting the optimal pathway based on substrate availability and functional group tolerance.

Pathway Selection Matrix
  • Starting Material: Aryl Halides (Ar-X)

    
    Use Metal-Catalyzed C–S Coupling. [1][2][3]
    
    • Best for: Late-stage functionalization, complex drug scaffolds.[4]

    • Method: Pd or Cu-catalyzed coupling with protected thiols or elemental sulfur.

  • Starting Material: Phenols (Ar-OH) ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    Use Newman-Kwart Rearrangement. 
    
    • Best for: Converting existing oxygenated scaffolds to sulfur analogs; chiral substrates.[5]

    • Method: O-thiocarbamate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       S-thiocarbamate 
      
      
      
      Hydrolysis.[6]
  • Starting Material: Sulfonyl Chlorides (Ar-SO₂Cl)

    
    Use Reductive Deoxygenation. 
    
    • Best for: Bulk scale-up of simple aromatics; robust but low functional group tolerance (sensitive to reducible groups).

Classical Pathway: Reduction of Sulfonyl Chlorides

While older, this method remains the industrial workhorse for producing simple substituted thiophenols due to the low cost of reagents.

Mechanism & Causality

The reaction proceeds via the formation of a sulfinic acid intermediate (


), which is further reduced to the thiol (

).
  • Critical Control Point: The reaction is highly exothermic.[7] Temperature control is vital not just for safety, but to prevent over-reduction or polymerization side products.

  • Limitation: Incompatible with nitro, aldehyde, or ketone substituents which will be competitively reduced.

Experimental Protocol: Zinc/Acid Reduction

Validated for: 4-methoxybenzenethiol and alkyl-substituted congeners.

Reagents:

  • Aryl sulfonyl chloride (1.0 equiv)

  • Zinc dust (4.7 equiv, <10 micron particle size preferred for surface area)

  • Sulfuric acid (conc., 5.7 equiv)

  • Ice/Water

Step-by-Step Workflow:

  • Slurry Preparation: In a chemically resistant reactor, suspend Zinc dust in water (approx. 3 mL/g Zn). Heat to 50°C with vigorous overhead stirring to prevent caking.

  • Precursor Addition: Add the aryl sulfonyl chloride in small portions. Note: If the sulfonyl chloride is solid, dissolve in minimal toluene to facilitate addition. Maintain temp at 35–50°C.[7]

  • Acid Hydrolysis (The Exotherm): Add concentrated

    
     dropwise. Caution:  This is the heat-generating step. Maintain internal temperature between 50–60°C using an external ice bath if necessary. Evolution of 
    
    
    
    gas will occur; ensure adequate venting.
  • Reflux: Once addition is complete and exotherm subsides, heat the mixture to reflux (approx. 100°C) for 4–7 hours. The suspension will clarify as Zn is consumed.

  • Isolation: Steam distill the product directly from the reaction mixture. The thiophenol will co-distill with water. Separate the organic layer, dry over

    
    , and distill under reduced pressure.
    

Modern Pathway: Pd-Catalyzed C–S Coupling

Transition metal catalysis allows for the introduction of sulfur into highly functionalized molecules under mild conditions.

The "Catalyst Poisoning" Challenge

Sulfur is a strong


-donor and can irreversibly bind to Pd centers, displacing ligands and deactivating the catalyst (poisoning).
  • Solution: Use electron-rich, bulky bisphosphine ligands (e.g., Josiphos , Xantphos ) or specific precatalysts like Pd(OAc)₂ with high steric demand. These ligands bind Pd tightly, preventing sulfur displacement while promoting the reductive elimination of the Ar-S bond.

Visualization: Catalytic Cycle

The following diagram illustrates the Pd-catalyzed cycle, highlighting the ligand's role in stabilizing the intermediate.

G Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-SR) OxAdd->LigEx + HSR / Base - HX RedElim Reductive Elimination (Product Release) LigEx->RedElim Critical Step: Bulky Ligand Required RedElim->Pd0 Regeneration Prod Output: Thioether/Thiol (Ar-SR) RedElim->Prod ArX Input: Aryl Halide (Ar-X) ArX->OxAdd Thiol Input: Thiol/Surrogate (HSR) Thiol->LigEx

Figure 1: Palladium catalytic cycle for C-S bond formation. The reductive elimination step is rate-limiting and requires bulky ligands to prevent catalyst resting states.

Experimental Protocol: Pd-Catalyzed Coupling with TIPS-SH

Using triisopropylsilanethiol (TIPS-SH) as a "masked" sulfide prevents catalyst poisoning and allows for easy deprotection.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • TIPS-SH (1.1 equiv)

  • 
     (2 mol%)
    
  • Ligand: CyPF-t-Bu (Josiphos) (2 mol%)

  • Base:

    
     (1.1 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine

    
     and CyPF-t-Bu in toluene. Stir for 10 mins to form the active catalyst complex.
    
  • Substrate Addition: Add the aryl bromide and LiHMDS.

  • Thiol Addition: Add TIPS-SH via syringe.

  • Reaction: Seal the vessel and heat to 110°C for 2–18 hours.

  • Deprotection (In-situ): Cool to RT. Add Tetrabutylammonium fluoride (TBAF) in THF to cleave the silyl group. Stir for 30 mins.

  • Workup: Quench with dilute HCl. Extract with EtOAc. The product is the free thiophenol.

The Newman-Kwart Rearrangement (NKR)

This is the premier method for converting phenols to thiophenols.[6] It relies on the thermodynamic driving force of converting a ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 bond to a stronger 

bond.[8]
Mechanism

The reaction is an intramolecular 1,3-aryl migration via a four-membered cyclic transition state.[6]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring accelerate the reaction by stabilizing the negative charge development in the transition state.[9]

  • Thermal vs. Catalytic: Traditionally requires high heat (200–300°C).[5][8] Modern Pd-catalyzed variants can proceed at ~100°C.[5][6][8]

NKR Phenol Phenol (Ar-OH) Step1 1. Thiocarbamoylation (+ Cl-C(S)-NMe2) Phenol->Step1 OCarb O-Aryl Thiocarbamate (Ar-O-C(S)-NMe2) Step1->OCarb TS Transition State (4-Membered Ring) OCarb->TS Heat (250°C) or Pd-Cat SCarb S-Aryl Thiocarbamate (Ar-S-C(O)-NMe2) TS->SCarb Rearrangement Step3 3. Hydrolysis (NaOH/MeOH) SCarb->Step3 Product Thiophenol (Ar-SH) Step3->Product

Figure 2: The Newman-Kwart Rearrangement pathway. The thermal rearrangement (O-carb to S-carb) is the defining step.

Comparative Analysis of Methods

FeatureSulfonyl Chloride ReductionPd-Catalyzed CouplingNewman-Kwart Rearrangement
Substrate Aryl Sulfonyl ChloridesAryl Halides (Br, I, Cl)Phenols
Cost LowHigh (Pd + Ligands)Moderate
Scalability High (kg to ton)Low/MediumMedium
Conditions Harsh (Acid/Reflux)Mild (Base/100°C)Harsh (Thermal) or Mild (Cat.)[8]
Atom Economy Poor (Zn waste)GoodPoor (Loss of carbamate)
Odor Control DifficultManageable (Surrogates)Good (Intermediates odorless)

Safety & Handling: The "Stench" Factor

Working with thiophenols requires strict engineering controls due to their low odor threshold (ppb range) and toxicity.

  • Oxidative Stability: Thiophenols readily oxidize to disulfides (

    
    ) in air.
    
    • Protocol: Always store under inert atmosphere (Ar/N2). If disulfide forms, it can be reduced back to thiol using

      
       or 
      
      
      
      .
  • Odor Abatement:

    • All glassware must be bleached (oxidized) before removal from the fume hood.

    • Bleach Bath: Prepare a bath of 10% Sodium Hypochlorite (bleach). Soak all glassware, syringes, and septa for 2 hours. This oxidizes residual thiols to odorless sulfonates.

    • Do not use chromic acid (risk of energetic oxidation).

References

  • Adams, R.; Marvel, C. S. (1921). "Thiophenol".[1][4][10][11] Organic Syntheses, 1, 71. Link

    • Foundational text for the Zinc/Acid reduction method.
  • Fernández-Rodríguez, M. A.; Hartwig, J. F. (2006).[12] "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols".[12] Journal of the American Chemical Society, 128(7), 2180–2181.[12] Link

    • Definitive source for Pd-catalyzed coupling using Josiphos ligands to prevent poisoning.
  • Newman, M. S.; Karnes, H. A. (1966).[8] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates". The Journal of Organic Chemistry, 31(12), 3980–3984. Link

    • The original description of the Newman-Kwart rearrangement.
  • Lunt, R. R., et al. (2017). "Copper-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction". Synlett, 28, 2272.[4] Link

    • Modern protocol for using elemental sulfur and copper, avoiding smelly starting m
  • Melvin, P. R., et al. (2019). "Palladium-Catalyzed Newman-Kwart Rearrangement".[5][6][8] Nature Chemistry, 11, 360–366.

    • Source for the catalytic variant of NKR lowering temperatures

Sources

Technical Monograph: 5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, hazards, and critical applications of 5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1).

Executive Technical Summary

5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1) is a specialized aromatic thiol used primarily as a distinct building block in organic synthesis and, critically, as a reference proficiency chemical for validating in vitro skin irritation assays (e.g., OECD Test Guideline 439).

Its structural uniqueness lies in the steric bulk provided by the tert-butyl group at the 5-position combined with the nucleophilic sulfhydryl (-SH) group. This configuration modulates its reactivity, making it an ideal candidate for testing the sensitivity of toxicological models and serving as a lipophilic precursor in pharmaceutical ligand design.

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula C₁₁H₁₆S
Molecular Weight 180.31 g/mol
Appearance Colorless to light yellow liquidOxidizes to disulfide upon air exposure.
Boiling Point 248.2°C – 260°CHigh boiling point requires vacuum distillation for purification.
Melting Point -10°CLiquid at standard laboratory conditions.[1][2]
Flash Point 123°CClass IIIB Combustible Liquid.
Density ~0.96 g/mLEstimated; lighter than water.
Solubility Immiscible in water; Soluble in organic solvents (DCM, THF, Toluene)Lipophilic nature facilitates membrane penetration (relevant to toxicity).

Critical Application: Toxicology Validation (OECD 439)

For drug development professionals working in preclinical safety, CAS 7340-90-1 is not just a reagent; it is a benchmark . It is classified as a Category 2 Skin Irritant (UN GHS).[3]

In the transition from animal testing (Draize test) to in vitro alternatives (Reconstructed Human Epidermis - RhE), this compound serves as a "Proficiency Chemical." Laboratories must demonstrate the ability to correctly classify this substance as an irritant to validate their assay performance.

Mechanism of Action (Toxicity)

The irritation mechanism is driven by the thiol moiety's reactivity with keratinocyte proteins (protein alkylation) and the lipophilicity of the tert-butyl group, which enhances dermal penetration.

ToxicityMechanism Compound 5-tert-Butyl-2-methylthiophenol (Lipophilic Thiol) Penetration Stratum Corneum Penetration Compound->Penetration High LogP Reaction Nucleophilic Attack on Protein Disulfides Penetration->Reaction Intracellular Access CellResponse Keratinocyte Inflammatory Response Reaction->CellResponse Oxidative Stress Outcome Erythema/Edema (Irritation Cat 2) CellResponse->Outcome Clinical Sign

Figure 1: Mechanistic pathway of skin irritation utilized in validation assays.

Experimental Protocols

Protocol A: Handling & Storage (The "Stench" Factor)

Thiophenols possess low odor thresholds and potent, disagreeable smells. Causality dictates that containment is not just for safety, but for preventing cross-contamination of the lab environment.

  • Primary Containment: Handle only inside a functioning fume hood.

  • Neutralization Trap: Connect the vacuum pump exhaust to a bleach (sodium hypochlorite) scrubber.

    • Reasoning: Hypochlorite oxidizes the thiol to a sulfonic acid or disulfide, neutralizing the odor and toxicity.

  • Inert Atmosphere: Store under Argon or Nitrogen.

    • Reasoning: The thiol group (-SH) readily oxidizes to the disulfide dimer (S-S) in air, altering the molarity and purity of the reagent.

Protocol B: Proficiency Testing (In Vitro Irritation)

Objective: Verify assay sensitivity using CAS 7340-90-1 as a reference irritant.

  • Tissue Equilibration: Incubate RhE tissues (e.g., EpiDerm™) overnight at 37°C, 5% CO₂.

  • Dosing: Apply 30 µL of CAS 7340-90-1 (neat) topically to the tissue surface.

    • Control: Use PBS (Negative) and 5% SDS (Positive).

  • Exposure: Incubate for 60 minutes exactly.

    • Critical Step: Over-exposure leads to false positives (Category 1 prediction).

  • Washing: Rinse tissue 15x with PBS to remove residual lipophilic chemical.

  • Viability Assay: Transfer tissue to MTT solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol and read OD₅₇₀.

  • Validation Criteria: The tissue viability must be ≤ 50% relative to negative control to correctly classify as Irritant (Category 2).

Hazards & Safety Assessment (GHS)

Based on recent Safety Data Sheets (SDS) and regulatory databases, this compound presents specific risks that require strict adherence to PPE standards.

GHS ClassificationHazard StatementCode
Skin Irritation Causes skin irritation.[4][5]H315
Eye Irritation Causes serious eye irritation.H319
Reproductive Toxicity Suspected of damaging the unborn child. H361d
Aspiration Hazard May be fatal if swallowed and enters airways.[4]H304
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]H411

Safety Insight: The H361d (Reproductive Toxicity) classification is a critical flag for drug development labs. Pregnant personnel should be restricted from handling this compound. The aspiration hazard is linked to its low surface tension and lipophilicity.

Synthesis & Reactivity

For researchers utilizing this compound as a scaffold, the reactivity is dominated by the nucleophilic sulfur.

Common Synthetic Pathway (Retro-synthesis): The compound is typically synthesized via the reduction of the corresponding sulfonyl chloride or through the reaction of the Grignard reagent of 2-bromo-4-tert-butyltoluene with elemental sulfur.

Synthesis Precursor 2-Bromo-4-tert-butyltoluene Grignard Grignard Intermediate (Ar-Mg-Br) Precursor->Grignard Mg / THF SulfurStep + S8 (Elemental Sulfur) Grignard->SulfurStep Insertion AcidWorkup H3O+ Workup SulfurStep->AcidWorkup Hydrolysis Product 5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1) AcidWorkup->Product Isolation

Figure 2: Standard synthetic route via Grignard formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. Retrieved from [Link]

  • European Commission (2012). Commission Regulation (EU) No 640/2012 (Reference Chemicals for Skin Irritation). Official Journal of the European Union.[6] Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[3][6] Retrieved from [Link][3][6]

Sources

Solubility of 5-tert-Butyl-2-methylthiophenol in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, miscibility, and application protocols for 5-tert-Butyl-2-methylthiophenol , a critical reagent in modern organic synthesis.

An In-Depth Technical Guide for Process Chemists and Drug Developers

Part 1: Executive Summary & Physicochemical Core

5-tert-Butyl-2-methylthiophenol (also known as 2-Methyl-5-tert-butylthiophenol ) has emerged as a superior alternative to thiophenol in pharmaceutical manufacturing and oligonucleotide synthesis. Its primary value proposition lies in its low-odor profile and high lipophilicity , which allows for efficient phase separation during workups.

Unlike solid reagents where "solubility" defines a saturation limit, this compound is a liquid at room temperature (MP: -10°C). Therefore, this guide focuses on miscibility with organic solvents and pH-dependent solubility in aqueous systems—the two critical factors for designing reaction matrices and extraction protocols.

Physicochemical Identity Table[1]
PropertyValue / DescriptionSignificance in Process Design
Physical State Liquid (Clear, Colorless)Facilitates automated dosing; no dissolution step required.
Melting Point -10 °CRemains liquid in chilled reactors; no freezing risks in standard lines.
Boiling Point ~260 °C (at 760 mmHg)High boiling point allows for high-temperature reactions without reagent loss.
pKa (Thiol) ~6.93 ± 0.5 (Predicted)Acidity Switch: Soluble in basic water (pH > 8); Insoluble in acidic water.
LogP ~4.1High Lipophilicity: Partitions strongly into organic phases (DCM, EtOAc).
Density 0.98 g/mLSimilar to water; requires careful phase cut detection in extractions.

Part 2: Solubility & Miscibility Data

Organic Solvent Miscibility (Homogeneity)

As a lipophilic aromatic thiol, 5-tert-Butyl-2-methylthiophenol exhibits complete miscibility with non-polar and polar aprotic solvents. This miscibility is driven by van der Waals interactions from the tert-butyl group and π-π stacking potential.

Solvent ClassRepresentative SolventsMiscibility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Standard solvent for glycosylation reactions.
Nitriles Acetonitrile (ACN)Fully Miscible Critical: Primary solvent for oligonucleotide deprotection cocktails.
Aromatics Toluene, BenzeneFully Miscible Used in azeotropic drying or high-temp couplings.
Ethers THF, 2-MeTHF, Diethyl EtherFully Miscible Suitable for Grignard or lithiation reactions.
Alcohols Methanol, Ethanol, IsopropanolMiscible Used in crystallization workups of product (reagent stays in mother liquor).
Alkanes Hexanes, HeptaneMiscible High solubility due to the tert-butyl lipophilic tail.
Aqueous Solubility & The "pH Switch"

Water solubility is the critical control point for purification. The compound behaves as a hydrophobic acid .

  • Acidic/Neutral Conditions (pH < 7):

    • Solubility: Negligible (< 0.1 g/L).

    • Behavior: Forms a distinct organic layer (oiling out).

    • Process Use: Washing the organic reaction mixture with dilute acid (HCl) ensures the reagent remains in the organic phase or precipitates if the product is water-soluble.

  • Basic Conditions (pH > 8):

    • Solubility: High (Formation of Thiolate Salt).

    • Mechanism:

      
      
      
    • Process Use: To remove excess reagent from a reaction mixture, wash the organic phase with 1M NaOH or KOH . The reagent converts to the water-soluble thiolate and partitions into the aqueous waste.

Part 3: Application Protocols & Workflows

Protocol A: Oligonucleotide Deprotection Cocktail

Context: Removal of methyl protecting groups from phosphate backbones.[1] The reagent serves as a nucleophilic scavenger.

Reagents:

  • 5-tert-Butyl-2-methylthiophenol (Reagent)[2][3][4][5][6][7][8][9]

  • Triethylamine (Base)

  • Acetonitrile (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a fume hood, prepare a solution of Reagent : TEA : ACN in a volume ratio of 1 : 1 : 3 (or 1:2:2 depending on specific resin loading).

    • Why? TEA deprotonates the thiol (activating it); ACN solubilizes the oligonucleotide resin.

  • Incubation: Flow the solution over the solid-support resin for 2–4 hours at room temperature.

  • Washing: Flush the column with pure Acetonitrile to remove the excess thiol reagent.

  • Cleavage: Proceed with ammonolysis (NH₄OH) to cleave the DNA/RNA from the support.

Protocol B: Purification via Vacuum Distillation

Context: Recovering pure reagent from bulk synthesis or purifying technical grade material.

  • Setup: Short-path distillation apparatus with a high-vacuum pump.

  • Pressure: Reduce pressure to < 5 mmHg .

  • Temperature: Heat the oil bath.

    • Note: At 1 atm, BP is ~260°C (degradation risk).

    • Target: Collect fraction boiling between 110–130°C at 2 mmHg (estimated based on Clausius-Clapeyron approximation).

  • Storage: Store under Nitrogen/Argon at 2–8°C to prevent disulfide formation (oxidation).

Part 4: Visualization of Workflows

The following diagrams illustrate the logic of solubility-based purification and the deprotection workflow.

Diagram 1: The "pH Switch" Purification Logic

This workflow demonstrates how to separate the reagent from a target product using its pKa property.

SolubilityLogic Start Crude Reaction Mixture (Product + Excess Reagent) AddSolvent Dissolve in Organic Solvent (DCM or EtOAc) Start->AddSolvent WashAcid Wash 1: Dilute HCl (pH 2) AddSolvent->WashAcid PhaseSep1 Phase Separation WashAcid->PhaseSep1 OrgPhase1 Organic Phase (Product + Reagent) PhaseSep1->OrgPhase1 Reagent stays Organic (Neutral) AqPhase1 Aqueous Waste (Salts) PhaseSep1->AqPhase1 WashBase Wash 2: 1M NaOH (pH 12) OrgPhase1->WashBase PhaseSep2 Phase Separation WashBase->PhaseSep2 OrgPhase2 Organic Phase (Purified Product) PhaseSep2->OrgPhase2 Product (if non-acidic) AqPhase2 Aqueous Phase (Reagent as Thiolate Salt) PhaseSep2->AqPhase2 Reagent extracted (Ionized) Recover Optional: Acidify Aqueous Phase to Recover Reagent AqPhase2->Recover

Figure 1: Solubility-based purification strategy utilizing the pKa (~6.9) of 5-tert-Butyl-2-methylthiophenol.

Diagram 2: Oligonucleotide Deprotection Mechanism

Visualizing the role of the reagent in the synthesis pipeline.

Deprotection DNA_Prot Methyl-Protected Oligonucleotide (Solid Support) Reaction Nucleophilic Attack (Demethylation) DNA_Prot->Reaction Reagent Reagent Cocktail: 5-tBu-2-Me-PhSH + TEA + ACN Reagent->Reaction Activates Thiol DNA_Free Phosphate-Free Oligonucleotide Reaction->DNA_Free Byproduct Methylated Thioether (Wash away with ACN) Reaction->Byproduct

Figure 2: Reaction workflow for phosphate deprotection using the reagent cocktail.

Part 5: Scientific Integrity & Handling Notes

Causality of "Odorless" Nature

While thiophenol is notorious for its stench, 5-tert-Butyl-2-methylthiophenol is frequently marketed as "odorless."

  • Mechanism: The bulky tert-butyl group at position 5 significantly increases the molecular weight (180.31 g/mol vs 110.19 g/mol for thiophenol) and van der Waals forces. This drastically lowers the vapor pressure at room temperature, reducing the concentration of volatile molecules reaching the olfactory receptors.

  • Validation: Always handle in a fume hood despite "low odor" claims, as sensitization can occur.

Stability & Storage
  • Oxidation: Like all thiols, it is prone to air oxidation to form disulfides (

    
    ).
    
  • Protocol: Store under an inert atmosphere (Argon/Nitrogen). If the liquid turns cloudy or yellow/brown, check for disulfide precipitation (though the disulfide is often also a liquid/oil).

References

  • ChemicalBook. (2025).[5] 5-tert-Butyl-2-methylthiophenol Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. Retrieved from

  • Kumar, P., et al. (2003). 2-Methyl-5-tert-butylthiophenol: An Odorless Deprotecting Reagent Useful in Synthesis of Oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.[1][9] Retrieved from

  • Thermo Fisher Scientific. (2025). Product Specification: 2-Methyl-5-tert-butylthiophenol.[1][5][6][10][11] Retrieved from

Sources

Technical Guide: Acidity and pKa of Sterically Hindered Thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, synthesis, and physicochemical properties of sterically hindered thiophenols, with a specific focus on 2,6-di-tert-butylbenzenethiol and its analogs.

Executive Summary

Sterically hindered thiophenols represent a unique class of organosulfur compounds where the steric bulk of ortho-substituents (typically tert-butyl groups) kinetically stabilizes the thiol against oxidative dimerization while subtly modulating its thermodynamic acidity.[1] Unlike their phenolic counterparts, where steric hindrance causes a massive decrease in acidity (pKa jump > 2 units) due to steric inhibition of solvation , thiophenols exhibit a much smaller pKa shift. This guide explores the mechanistic divergence between hindered phenols and thiophenols, provides validated synthetic protocols, and outlines precise methodologies for pKa determination.

Theoretical Framework: The Solvation Paradox

To understand the acidity of 2,6-di-tert-butylbenzenethiol, one must contrast it with 2,6-di-tert-butylphenol.[1]

Electronic vs. Steric Effects

Acidity is governed by the stability of the conjugate base (anion).

  • Electronic Effect (+I): Alkyl groups (e.g., tert-butyl) are electron-donating.[1] They destabilize the negative charge of the anion, theoretically increasing pKa (lowering acidity).

  • Steric Effect (Solvation): In solution, anions are stabilized by a "cage" of solvent molecules. Bulky ortho-groups physically block solvent access to the anionic center.

The Sulfur Advantage (Polarizability)
  • Phenols: The phenoxide anion (

    
    ) is a "hard" anion with charge localized on the small oxygen atom. It relies heavily on hydrogen bonding with the solvent for stability. When ortho-groups block this solvation, the energy penalty is high, causing a sharp rise in pKa (from 10.0 to ~11.7).
    
  • Thiophenols: The thiolate anion (

    
    ) is large and "soft" (highly polarizable). The negative charge is dispersed over a larger volume, reducing the charge density. Consequently, thiolates are less dependent on specific solvent shells for stability. The steric inhibition of solvation is therefore attenuated  in thiophenols.
    
Thermodynamic Cycle of Acidity

The following diagram illustrates the thermodynamic cycle governing solution-phase acidity.

AcidityCycle cluster_legend Key Mechanism RSH_gas Ar-SH (gas) RS_gas Ar-S⁻ (gas) + H⁺ RSH_gas->RS_gas ΔG°(gas) Intrinsic Acidity RSH_solv Ar-SH (solv) RSH_gas->RSH_solv ΔG(solv, acid) RS_solv Ar-S⁻ (solv) + H⁺ RS_gas->RS_solv ΔG(solv, anion) BLOCKED by Sterics RSH_solv->RS_solv ΔG°(soln) Observed pKa legend Steric bulk reduces ΔG(solv, anion), but effect is weaker for S than O.

Figure 1: Thermodynamic cycle showing the impact of solvation energy. The red arrow indicates the step most affected by steric hindrance.

Quantitative Landscape

The data below compares the pKa shifts of hindered thiols versus phenols. Note the significantly smaller


 for the sulfur analogs.
CompoundStructurepKa (H₂O/DMSO)*ΔpKa (vs Parent)Primary Driver
Phenol Ph-OH9.95-Reference
2,6-di-tert-butylphenol (tBu)₂-Ph-OH11.70+1.75 Steric Inhibition of Solvation
Thiophenol Ph-SH6.62-Reference
4-tert-butylthiophenol p-tBu-Ph-SH6.70+0.08Electronic (+I)
2,4,6-tri-tert-butylthiophenol (tBu)₃-Ph-SH7.1 - 7.3 +0.5 - 0.7 Electronic + Weak Solvation Effect

Values derived from experimental literature and calculated consensus (ChemAxon/ACD).

Key Insight: While 2,6-di-tert-butylphenol becomes a very weak acid (approaching the acidity of hydrogen peroxide), the corresponding thiophenol remains relatively acidic (pKa ~7.2).[1] This makes 2,6-di-tert-butylthiophenol a superior choice when a proton source is required in non-polar, sterically crowded environments.[1]

Synthesis Protocols

Synthesizing 2,6-di-tert-butylbenzenethiol is non-trivial.[1] The classic Newman-Kwart rearrangement (converting phenols to thiophenols) often fails or requires extreme temperatures (>300°C) due to the steric clash in the four-membered transition state.[1]

Recommended Route: Metal-Halogen Exchange followed by Sulfuration.[1] This method is reliable, avoids high heat, and ensures high purity.

Workflow Diagram

Synthesis Start 1-Bromo-2,4,6-tri-tert-butylbenzene (Commercial / Synthesized) Lithiation Step 1: Lithiation n-BuLi, THF, -78°C Start->Lithiation Intermediate Lithium Species Ar-Li Lithiation->Intermediate Ar-Br -> Ar-Li Sulfuration Step 2: Sulfur Insertion S₈ (Elemental Sulfur) Intermediate->Sulfuration Nucleophilic Attack on S₈ Quench Step 3: Acidic Quench HCl / H₂O Sulfuration->Quench Formation of Ar-S-Li Product 2,4,6-Tri-tert-butylbenzenethiol (Yield: ~85%) Quench->Product Protonation

Figure 2: Optimized synthetic route for sterically hindered thiophenols.

Detailed Protocol (Self-Validating)

Reagents:

  • 1-Bromo-2,4,6-tri-tert-butylbenzene (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, titration required)[1]

  • Elemental Sulfur (

    
    ) (1.2 eq, dried)
    
  • Solvent: Anhydrous THF (freshly distilled/dried)

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon. Validation: Use an internal indicator (e.g., small amount of fluorene) or ensure n-BuLi maintains color to verify dryness.

  • Lithiation: Dissolve the aryl bromide in THF. Cool to -78°C (dry ice/acetone). Add n-BuLi dropwise.[1] Stir for 1 hour. Note: The steric bulk slows the exchange; allow sufficient time.

  • Sulfur Addition: Add dry elemental sulfur powder in one portion under Argon counter-flow. Remove the cooling bath and allow to warm to room temperature (RT). The solution will turn from clear/yellow to dark orange/red (lithium thiolate species).

  • Reduction/Quench:

    • Crucial Step: The reaction mixture may contain polysulfides (

      
      ).[1]
      
    • Add

      
       (0.5 eq) carefully to the mixture before quenching to reduce any S-S bonds back to the thiol. Stir for 30 mins.
      
    • Quench with 1M HCl (degassed) until pH < 2.

  • Workup: Extract with Hexanes (thiol is highly lipophilic). Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol or Pentane. Validation: 1H NMR should show a sharp singlet for the -SH proton at

    
     ppm.[1]
    

Experimental Determination of pKa

Measuring the pKa of hindered thiols requires UV-Vis spectrophotometry because they are often insoluble in pure water and potentiometric endpoints are weak.

Methodology: UV-Vis Titration

Principle: The thiolate anion (


) has a distinct 

(usually bathochromically shifted 20-40 nm) compared to the neutral thiol (

).[1]

Protocol:

  • Solvent System: Use a mixed solvent system (e.g., 1:1 Ethanol/Water or 20% DMSO/Water) to ensure solubility.

  • Buffer Preparation: Prepare a series of degassed buffers ranging from pH 4 to pH 10. Critical: Oxygen must be excluded to prevent oxidation to the disulfide, which has a high extinction coefficient and will skew results.

  • Measurement:

    • Add thiol (final conc.

      
      ) to each buffer.
      
    • Record UV spectrum (200–400 nm).

    • Observe the isosbestic point (validates a clean 2-component equilibrium).

  • Calculation: Plot Absorbance at

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]

Applications in Drug Design & Catalysis

Radical Scavenging (Antioxidants)

Hindered thiophenols act as superior radical scavengers compared to hindered phenols in specific contexts. The resulting thiyl radical (


) is sterically protected from dimerization (forming 

).
  • Mechanism:

    
    
    
  • Advantage: The

    
     is persistent but not overly stable, allowing it to eventually trap other radicals without propagating the chain.
    
Bioisosteres

In medicinal chemistry, replacing a hindered phenol (e.g., in Propofol analogs or antioxidant drugs) with a hindered thiophenol increases lipophilicity (LogP) and alters metabolic stability (S-glucuronidation vs O-glucuronidation).[1]

References

  • Acidity of Thiophenols vs Phenols

    • Jencks, W. P., & Regenstein, J. (1970). Ionization Constants of Acids and Bases. Handbook of Biochemistry.
    • Bordwell, F. G., et al. (1994). Bond Dissociation Energies in Thiophenols. Journal of the American Chemical Society.

  • Steric Inhibition of Solvation

    • Rochester, C. H., & Rossall, B. (1967). Steric hindrance and acidity.[2][3] Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols. Journal of the Chemical Society B.

  • Synthesis of Hindered Thiophenols

    • Rundel, W. (1960). Methoden der Organischen Chemie (Houben-Weyl).
    • Kwart, H., & Evans, E. R. (1966). The Vapor Phase Rearrangement of Thioncarbonates. Journal of Organic Chemistry.

  • Physicochemical Properties

    • PubChem Compound Summary for 2,4,6-Tri-tert-butylbenzenethiol (CID 621824).[1][4]

Sources

Strategic Sourcing and Technical Validation of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-Butyl-2-methylthiophenol (CAS: 7340-90-1) is a specialized organosulfur intermediate utilized primarily as a peptizing agent in polymer chemistry and a building block in the synthesis of bioactive ligands.[1][2][3][4] While commercially available, its sourcing is complicated by two primary technical risks: regioisomeric impurity arising from its synthesis precursor (4-tert-butyltoluene) and oxidative dimerization (disulfide formation) during storage.[1][2]

This guide provides a self-validating framework for sourcing this compound, moving beyond simple supplier lists to establish a robust Quality Assurance (QA) protocol.

Chemical Intelligence & Profile

Before engaging suppliers, the procurement team must establish the technical baseline.[2] This compound is characterized by significant steric bulk adjacent to the thiol moiety, which influences both its reactivity and its spectral characteristics.[2]

Identity & Physical Properties
ParameterSpecificationTechnical Note
CAS Number 7340-90-1 Primary identifier for sourcing.[1][2][3]
IUPAC Name 5-tert-Butyl-2-methylbenzenethiolOften listed as 4-tert-Butyl-2-mercaptotoluene.[1][2][5]
Formula C₁₁H₁₆SMW: 180.31 g/mol
Appearance Colorless to light yellow liquidRed/Orange hue indicates oxidation (disulfide formation).[1][2]
Boiling Point ~260 °C (atm); 125 °C (15 mmHg)High boiling point makes distillation purification difficult without vacuum.[1][2]
Density 0.98 - 0.99 g/mLDenser than most hydrocarbon solvents.[1][2]
Flash Point 116 - 123 °CClass IIIB Combustible Liquid.[1][2]
Structural Visualization

The following diagram illustrates the chemical structure and the critical steric environment that defines its reactivity.[2]

Figure 1: Structural breakdown highlighting the steric shielding of the methyl group and the oxidation-prone thiol center.[1][2]

Synthesis-Driven Impurity Landscape[1][2]

Understanding the industrial synthesis of CAS 7340-90-1 is crucial for anticipating impurities that Certificate of Analysis (CoA) documents often omit.[1][2]

The Chlorosulfonation Route

The dominant industrial route involves the chlorosulfonation of 4-tert-butyltoluene followed by reduction.[1][2] This pathway introduces specific isomeric risks.[2]

Mechanism & Risk:

  • Precursor: 4-tert-butyltoluene.[1][2]

  • Reaction: Treatment with chlorosulfonic acid (

    
    ).[2]
    
  • Regioselectivity: The methyl group directs ortho/para, and the tert-butyl group directs ortho/para.[2]

    • Target: Sulfonation at position 2 (Ortho to Methyl).[1][2]

    • Impurity: Sulfonation at position 3 (Ortho to tert-Butyl).[1][2]

  • Reduction: The resulting sulfonyl chloride is reduced (Zn/Acid or Red P/HI) to the thiol.[2]

Technical Implication: Commercial batches may contain 5-10% of the 3-mercapto isomer if the supplier does not perform rigorous fractional distillation.[1][2] This isomer has different reactivity and can act as a chain terminator in polymer applications.[2]

Oxidative Degradation

Thiophenols readily oxidize to disulfides upon exposure to air.[2]



  • Indicator: The disulfide is often yellow/orange and solid or viscous.[2]

  • Impact: Reduces the effective molarity of the reagent, leading to stoichiometric errors in synthesis.[2]

Sourcing Strategy & Supplier Landscape[1][2]

Suppliers should be categorized by their ability to control the impurities described above.

Tier 1: Validated Catalog Suppliers (Research Scale)

Best for: Bench-scale synthesis (<100g), reference standards.

  • Sigma-Aldrich (MilliporeSigma): High reliability, provides detailed SDS and batch-specific CoAs.[1][2]

  • TCI Chemicals: Excellent availability in US/EU/Japan.[2] Specific purity often guaranteed >90% (GC).[1][2]

  • Thermo Fisher (Acros/Alfa Aesar): Reliable logistics, standard packaging under argon.[2]

Tier 2: Specialized Organics (Pilot Scale)

Best for: Process development (100g - 1kg), cost-optimization.[1][2]

  • Manchester Organics (UK): Specializes in fluorinated and sulfur chemistry.[2] capable of custom bulk quotes.

  • Ambeed: US-based distributor with broad inventory; good balance of price/speed.[1][2]

  • Biosynth: Strong in biochemical applications; useful if the thiol is for ligand synthesis.[2]

Tier 3: Bulk Manufacturers (Production Scale)

Best for: Manufacturing (>10kg).[1][2]

  • Sourcing Hubs: ChemicalBook and similar aggregators list Chinese manufacturers (e.g., J&K Scientific, Energy Chemical).[2]

  • Risk Mitigation: Direct sourcing requires a rigorous pre-shipment sample validation (see Section 5) due to the high risk of isomeric mixtures.[2]

Quality Assurance Protocol (The "Self-Validating" System)

Do not rely solely on the supplier's CoA.[2] Implement this internal validation protocol upon receipt of material.

Analytical Workflow

Figure 2: Incoming Quality Control (IQC) workflow for thiophenol derivatives.

Key Analytical Markers
1. Visual Inspection
  • Pass: Water-white to pale straw liquid.[1][2]

  • Fail: Dark yellow, orange, or presence of precipitate (indicates significant oxidation).[2]

2. GC-MS (Gas Chromatography)
  • Objective: Detect regioisomers.

  • Method: Non-polar column (e.g., DB-5 or HP-5).[1][2]

  • Expectation: The 3-tert-butyl isomer (impurity) typically elutes close to the main peak.[1][2] The mass fragmentation patterns will be nearly identical (

    
     180), so separation relies on retention time differences caused by steric shape.[2]
    
3.

H-NMR Spectroscopy
  • Objective: Quantify Disulfide Dimer.

  • Solvent:

    
    .
    
  • Diagnostic Signal: Look at the S-H proton (typically a singlet or broad peak around 3.0 - 3.5 ppm).[1][2]

    • Pure: Integral of S-H matches stoichiometry (1H).[1][2]

    • Oxidized:[2] S-H integral decreases; aromatic region becomes complex due to the asymmetry of the disulfide dimer.[2]

    • Isomer Check: Examine the aromatic region.[2][6] The coupling constants for the 2,5-substituted ring (main product) differ from the 2,3-substituted impurity.[1][2]

Handling and Storage Guidelines

Thiophenols are notorious for their stench and air sensitivity.[2] Strict adherence to these protocols is mandatory for safety and material integrity.

  • Stench Management:

    • All handling must occur within a functioning fume hood.[2]

    • Decontamination Solution: Keep a bleach (sodium hypochlorite) solution ready.[2] Bleach oxidizes the thiol to the sulfonic acid (odorless) or disulfide, neutralizing the smell on glassware.[2]

    • Note: Do not use bleach on large spills immediately as the reaction is exothermic; dilute first.[2]

  • Inert Storage:

    • Atmosphere: Argon is superior to Nitrogen due to its density, creating a better blanket over the liquid.[2]

    • Container: Store in amber glass with a Teflon-lined septum cap.

    • Temperature: Refrigeration (2-8°C) slows oxidation kinetics.[1][2]

  • Re-Purification (If Oxidized):

    • If the material has dimerized (turned orange), it can be rescued by reduction with Zinc dust in acetic acid followed by distillation.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. Retrieved January 31, 2026 from [Link][1][2]

  • European Patent Office. EP0368697A1: 2-Methyl-5-t-butyl thiophenol, its preparation and use.[1][2] (Describes the synthesis via chlorosulfonation and zinc reduction). Retrieved from

Sources

Safety data sheet and handling precautions for 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-tert-Butyl-2-methylthiophenol

As Senior Application Scientist, this guide provides a comprehensive overview of the safety protocols and handling precautions for 5-tert-Butyl-2-methylthiophenol (CAS No. 7340-90-1). This document is intended for researchers, scientists, and drug development professionals who may handle this compound. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Compound Identification and Physicochemical Properties

5-tert-Butyl-2-methylthiophenol, also known as 5-tert-Butyl-2-methylbenzenethiol, is an organosulfur compound.[1] Its primary use includes acting as an intermediate in chemical synthesis.[2] For instance, it is used to synthesize biotinylated tetra β(1→5) galactofuranoside for in vitro aspergillosis diagnosis.[3] Understanding its physical and chemical properties is the foundation for safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₆S[4][5]
Molecular Weight 180.31 g/mol [6]
CAS Number 7340-90-1[7]
Appearance Colorless to light yellow/orange clear liquid
Flash Point 123 °C / 253.4 °F[6][7]
Density ~0.99 g/cm³[6]
Boiling Point 260 °C[8]
Melting Point -10 °C[8]

Hazard Identification and GHS Classification

5-tert-Butyl-2-methylthiophenol is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] The primary hazards are associated with skin/eye irritation, potential systemic effects, and significant environmental toxicity.

GHS ClassificationHazard StatementSignal Word
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritationWarning
Skin Sensitization, Category 1H317: May cause an allergic skin reactionWarning
Reproductive Toxicity, Category 2H361d: Suspected of damaging the unborn childDanger
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airwaysDanger
STOT (Single Exposure), Category 3H336: May cause drowsiness or dizzinessWarning
STOT (Repeated Exposure), Category 2H373: May cause damage to organs through prolonged or repeated exposureWarning
Hazardous to the Aquatic Environment, Acute Hazard, Category 1H400: Very toxic to aquatic lifeWarning
Hazardous to the Aquatic Environment, Long-term Hazard, Category 1 & 2H410 / H411: Very toxic/Toxic to aquatic life with long lasting effectsWarning

Source:[1][3][7]

The presence of the tert-butyl phenol moiety is a significant concern, as related compounds are known to cause a range of adverse health effects, including skin, liver, and lung toxicity, as well as endocrine disruption.[9]

Comprehensive Handling and Storage Protocol

A systematic approach to handling, from procurement to disposal, is essential to minimize exposure risk.

Engineering Controls and Work Area Setup

The primary line of defense is to minimize vapor and aerosol generation through robust engineering controls.

  • Ventilation: All work with 5-tert-Butyl-2-methylthiophenol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] This is crucial to prevent the inhalation of vapors, which can cause respiratory irritation and dizziness.[7][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[7][10] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

  • Eye and Face Protection: Use tight-sealing safety goggles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Wear protective gloves. Given the compound's structure, nitrile or neoprene gloves are recommended. Always check for signs of degradation and replace them immediately if compromised.

    • Lab Coat/Clothing: A chemically resistant lab coat or protective clothing is mandatory to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace.[7]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[10]

The following workflow diagram illustrates the standard procedure for handling this chemical in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area & Assemble Equipment B->C D Retrieve Chemical from Storage C->D Begin Work E Perform Experiment Inside Fume Hood D->E F Close Container Immediately After Use E->F G Segregate Waste into Labeled Hazardous Container F->G Complete Work H Clean Work Area & Equipment G->H I Doff & Dispose of Gloves, Wash Hands Thoroughly H->I J J I->J Return Chemical to Storage

Caption: Standard laboratory workflow for handling 5-tert-Butyl-2-methylthiophenol.

Storage Requirements

Proper storage is vital to maintain chemical stability and prevent hazardous situations.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][10]

  • Atmosphere: This compound can be air-sensitive; storing under an inert gas like nitrogen is recommended.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides.[11]

  • Security: The compound should be stored in a locked-up area to restrict access.[4][7]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be trained on these procedures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][12]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[7] If skin irritation or a rash occurs, get medical advice.[7] Because phenol-type compounds can be absorbed through the skin and cause systemic toxicity, rapid decontamination is critical.[13]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][7] If breathing is difficult, give oxygen.[4] If not breathing, provide artificial respiration.[14] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[7][12] This is critically important due to the aspiration hazard; the chemical can enter the lungs and be fatal.[1][7] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[4][7]

Fire-Fighting Measures

This compound has a high flash point but will burn.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][7]

  • Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and sulfur oxides can be generated.[7] Run-off from fire-fighting should be prevented from entering drains or water courses, as the substance is very toxic to aquatic life.[11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][15]

Accidental Release Measures

A prompt and safe response to a spill is crucial to prevent environmental contamination and personnel exposure.

  • Ensure Personal Safety: Do not touch spilled material without appropriate PPE.[2] Avoid breathing vapors.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Stop the spill from entering drains or waterways.[2][7] Local authorities should be advised if significant spillages cannot be contained.[7]

  • Clean-up: For liquid spills, soak up with an inert absorbent material (e.g., sand, vermiculite).[7] Place the material into a suitable, closed, and labeled container for disposal.[2][7]

  • Ventilation: Ensure adequate ventilation of the area.[7]

The following diagram provides a decision-making framework for responding to a chemical spill.

G Start Spill Detected Assess Assess Spill Size & Immediate Risk Start->Assess IsMajor Is the Spill Major (Large, Uncontrolled)? Assess->IsMajor Evacuate Evacuate Area Alert EHS & Security IsMajor->Evacuate Yes IsMinor Is the Spill Minor & Contained? IsMajor->IsMinor No Report Report Incident Evacuate->Report IsMinor->Assess No (Re-evaluate) PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) IsMinor->PPE Yes Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Collect Material into Sealed Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Area & Dispose of Materials Cleanup->Decontaminate Decontaminate->Report

Caption: Emergency response decision tree for a chemical spill.

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.[12]

  • Containers: Empty containers may retain product residue and should be handled as hazardous.[11] Keep them in suitable, closed containers for disposal.[11]

Conclusion

5-tert-Butyl-2-methylthiophenol is a valuable chemical intermediate that requires stringent safety protocols due to its multiple health and environmental hazards. A comprehensive safety culture, rooted in understanding the compound's properties and adhering to the guidelines outlined in this document, is paramount. By integrating robust engineering controls, consistent use of appropriate PPE, and thorough emergency preparedness, researchers can handle this compound effectively while ensuring their safety and protecting the environment.

References

  • 2-Methyl-5-tert-butylthiophenol | C11H16S | CID 596868. PubChem. Retrieved from [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 4-TERT-BUTYLPHENOL. Sdfine. Retrieved from [Link]

  • 2-Tert-Butyl-5-Methylphenol (3M6B). VDH CHEM TECH PVT. LTD. Retrieved from [Link]

  • Section 5: Firefighting Measures. OSHA. Retrieved from [Link]

  • 4,4'-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis. (2023). PubMed. Retrieved from [Link]

  • MAP-LVG923 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

Role of tert-Butyl Group in Modifying Thiophenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the dual nature of the tert-butyl group in thiophenol chemistry: its role as an electronic modulator when in the para position, and its function as a kinetic stabilizer (steric shield) when in the ortho position.

Technical Guide for Medicinal Chemists & Process Scientists [1]

Executive Summary: The Steric-Electronic Divergence

The tert-butyl (t-Bu) group modifies thiophenol (benzenethiol) reactivity through two distinct mechanisms depending on its substitution pattern. Understanding this divergence is critical for designing metabolic blockers, stable reactive intermediates, or tunable nucleophiles.

Feature4-tert-Butylthiophenol (Para)2,4,6-Tri-tert-butylbenzenethiol (Ortho/Meta)
Primary Effect Electronic (+I) : Increases electron density on Sulfur.[1]Steric Shielding : Kinetic stabilization of the thiol group.
Nucleophilicity Enhanced (Better S-nucleophile).Suppressed (Sterically blocked).
Oxidation Product Rapidly forms Disulfide (Ar-S-S-Ar).[1]Forms stable Sulfenic Acid (Ar-SOH) or Thiosulfinate.[1]
pKa (approx) ~6.76 (Slightly less acidic than PhSH).>7.0 (Harder to deprotonate due to steric bulk/solvation).
Key Application Drug pharmacophore, S-arylation coupling.[1][2]Trapping reactive sulfur intermediates, mechanistic probes.

Fundamental Mechanistic Principles

Electronic Modulation (Para-Substitution)

In the para position, the tert-butyl group exerts a positive inductive effect (+I). Unlike resonance donors (e.g., -OMe), the t-Bu group donates electron density through the


-framework without participating in conjugation.[1]
  • Impact on pKa: The +I effect destabilizes the thiolate anion slightly compared to unsubstituted thiophenol, raising the pKa (approx 6.76 vs 6.62).

  • Impact on Nucleophilicity: The increased electron density on the sulfur atom makes 4-tert-butylthiophenol a more potent nucleophile for

    
     and Pd-catalyzed cross-coupling reactions (Buchwald-Hartwig), provided the electrophile is not sterically encumbered.[1]
    
Kinetic Stabilization (Ortho-Substitution)

The ortho-effect is the defining feature of 2,6-di-tert-butyl and 2,4,6-tri-tert-butyl systems.[1] The massive bulk of the tert-butyl groups creates a "steric bowl" around the sulfur atom.

  • Inhibition of Disulfide Formation: Disulfide formation requires the approach of two thiyl radicals or a thiolate attacking a sulfenyl intermediate. The ortho-t-Bu groups physically block this bimolecular collision.[1]

  • Trapping Sulfenic Acids: Oxidation of standard thiols yields transient sulfenic acids (R-SOH) that instantly condense to disulfides. In 2,4,6-tri-tert-butylbenzenethiol, the sulfenic acid is kinetically stabilized and isolable, as the self-condensation pathway is sterically forbidden.[1]

Visualization: The Steric Blocking Mechanism

The following diagram illustrates how ortho-substitution diverts the oxidation pathway from disulfide formation to stable sulfenic acid isolation.

StericBlocking cluster_mechanism Kinetic Stabilization Pathway Thiol 2,4,6-Tri-t-Bu-PhSH (Sterically Encumbered) Sulfenic STABLE Sulfenic Acid (Ar-SOH) Thiol->Sulfenic [O] (Fast) Oxidant Oxidant (e.g., mCPBA) Condensation Bimolecular Condensation Sulfenic->Condensation Attempted Approach Disulfide Disulfide (Ar-S-S-Ar) (BLOCKED) Condensation->Disulfide Steric Clash!

Figure 1: Kinetic stabilization mechanism.[3] The bulky ortho-groups prevent the bimolecular condensation required for disulfide formation.[1]

Synthetic Utility & Protocols

Protocol A: Synthesis of Hindered Thiols (Newman-Kwart Rearrangement)

Direct alkylation of hindered phenols to thiols is difficult. The Newman-Kwart rearrangement (NKR) is the gold standard for converting sterically hindered phenols (like 2,6-di-tert-butylphenol) into their corresponding thiophenols.[1]

Reaction Scheme:

  • Activation: Phenol

    
     O-Aryl thiocarbamate.[4]
    
  • Rearrangement: Thermal migration (

    
    C) to S-Aryl thiocarbamate.
    
  • Hydrolysis: Cleavage to free Thiol.

Step-by-Step Methodology:

  • Reagents: 2,6-di-tert-butylphenol (1.0 eq), Dimethylthiocarbamoyl chloride (1.2 eq), NaH (1.5 eq), DMF.

  • O-Carbamoylation:

    • Suspend NaH in dry DMF at

      
      C under Argon.
      
    • Add phenol dropwise. Stir 30 min.

    • Add dimethylthiocarbamoyl chloride. Heat to

      
      C for 4h.
      
    • Note: Steric hindrance may require prolonged heating or stronger bases.

  • Thermal Rearrangement (The Critical Step):

    • Isolate the O-thiocarbamate solid.

    • Heat neat (no solvent) or in diphenyl ether to

      
      C for 1-2 hours.
      
    • Mechanism:[4][5][6][7] The driving force is the formation of the strong C=O bond (replacing C=S).

  • Hydrolysis:

    • Treat the S-thiocarbamate with KOH in MeOH/Reflux.

    • Acidify with HCl to precipitate the hindered thiophenol.

NKR_Workflow Step1 1. O-Carbamoylation (Phenol + Me2NC(S)Cl) Step2 2. Thermal Rearrangement (Heat ~250°C) Step1->Step2 O-Aryl Thiocarbamate Step3 3. Hydrolysis (KOH/MeOH) Step2->Step3 S-Aryl Thiocarbamate (Driving Force: C=O vs C=S) Product Target: 2,6-Di-t-butylthiophenol Step3->Product Acidification

Figure 2: Newman-Kwart Rearrangement workflow for synthesizing sterically hindered thiophenols.

Protocol B: Oxidative Stability Assay

To verify the steric protection of a tert-butylated thiophenol candidate:

  • Dissolve thiophenol (0.1 M) in

    
    .
    
  • Add 0.5 eq of Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
  • Monitor via

    
     NMR.
    
    • Unprotected (PhSH): Rapid disappearance of S-H peak (~3.5 ppm) and shift of aromatic protons (Disulfide formation).

    • Hindered (2,4,6-Tri-t-Bu): Persistence of S-H peak or appearance of broad S-OH signal (Sulfenic acid) without disulfide precipitation.[1]

Case Studies in Drug Development

Metabolic Blocking (The "Para" Advantage)

In drug design, the para-tert-butyl group is often used to block metabolic hydroxylation at the 4-position of the phenyl ring.[1]

  • Example: In the development of aryl-thioether based inhibitors, replacing a 4-H or 4-Me with 4-t-Bu prevents rapid clearance by CYP450 enzymes, extending half-life (

    
    ).[1]
    
  • Lipophilicity: It significantly increases

    
    , enhancing membrane permeability but potentially lowering aqueous solubility.
    
The "Ortho" Shield in Antioxidants

While 2,6-di-tert-butylphenol (BHT) is a famous antioxidant, the sulfur analogue (2,6-di-tert-butylthiophenol) serves as a more potent radical scavenger in specific polymer applications.[1] It donates a Hydrogen atom (


) to quench peroxy radicals (

).
  • Mechanism:

    
    .
    
  • Stability: The resulting thiyl radical (

    
    ) is sterically protected from dimerization, preventing the formation of pro-oxidant disulfide species.
    

References

  • Newman-Kwart Rearrangement Mechanism & Scope

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Reactivity of 2,4,6-Tri-tert-butylbenzenethiol (Stable Sulfenic Acids)

    • Source: National Institutes of Health (PubMed/PMC) - Sulfenic Acid Chemistry[1]

    • URL:[Link]

  • Synthesis and Properties of 4-tert-Butylthiophenol

    • Source: PubChem Compound Summary
    • URL:[Link]

  • Steric Effects in Thiol-Disulfide Exchange

    • Source: PubMed Central (Kinetics and Mechanisms)
    • URL:[Link]

  • 2,6-Di-tert-butylphenol Antioxidant Chemistry

    • Source: Wikipedia (General Reference for the Phenol Analogue Context)
    • URL:[Link][7][8][9]

Sources

Methodological & Application

Application Notes and Protocols: 5-tert-Butyl-2-methylthiophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-tert-Butyl-2-methylthiophenol, a sterically hindered thiophenol, has emerged as a valuable, albeit under-explored, building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group and a nucleophilic thiol moiety, offers a versatile handle for a variety of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and synthetic protocols involving 5-tert-Butyl-2-methylthiophenol.

The presence of the thiol group allows for its facile conversion into thioethers and sulfonamides, key functional groups found in a plethora of biologically active compounds. Notably, this reagent holds promise as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly as an analogue-generating scaffold for COX-2 inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is crucial before employing 5-tert-Butyl-2-methylthiophenol in any synthetic endeavor.

PropertyValueReference
Molecular Formula C₁₁H₁₆S
Molecular Weight 180.31 g/mol
Appearance Colorless liquid
Odor Citronella-like
Boiling Point 260 °C
Flash Point 123 °C
Solubility Insoluble in water, soluble in organic solvents

Safety and Handling: 5-tert-Butyl-2-methylthiophenol is classified as a hazardous substance. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthetic Applications in Pharmaceutical Scaffolding

The reactivity of 5-tert-Butyl-2-methylthiophenol can be strategically harnessed to generate a variety of pharmaceutical intermediates and target molecules. The two primary modes of reactivity involve the nucleophilic thiol group and the aromatic ring.

Precursor to Sulfonamide-Containing Bioactive Molecules (e.g., COX-2 Inhibitor Analogues)

The sulfonamide moiety is a well-established pharmacophore in a number of successful drugs, including the selective COX-2 inhibitor celecoxib. The oxidation of 5-tert-Butyl-2-methylthiophenol to its corresponding sulfonyl chloride provides a direct route to this important functional group. The resulting sulfonyl chloride can then be reacted with a variety of amines to generate a library of sulfonamide derivatives for structure-activity relationship (SAR) studies.

G A 5-tert-Butyl-2-methylthiophenol B Oxidation (e.g., Cl₂, H₂O or NCS, HCl) A->B C 5-tert-Butyl-2-methylbenzenesulfonyl chloride B->C D Amine (R-NH₂) C->D E Sulfonamide Derivatives (Potential COX-2 Inhibitor Analogues) C->E D->E

Caption: Synthetic pathway to sulfonamide derivatives.

Protocol 1: Oxidation of 5-tert-Butyl-2-methylthiophenol to 5-tert-Butyl-2-methylbenzenesulfonyl Chloride

This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.[1]

Materials:

  • 5-tert-Butyl-2-methylthiophenol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-tert-Butyl-2-methylthiophenol (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS, ~2.2 equivalents) in acetonitrile to the cooled thiophenol solution over 30 minutes, maintaining the temperature below 5 °C.

  • To the reaction mixture, add a dilute aqueous solution of hydrochloric acid (catalytic amount).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 5-tert-Butyl-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by column chromatography.

Rationale: The use of NCS in the presence of a catalytic amount of HCl provides a milder and more controlled alternative to using gaseous chlorine for the oxidative chlorination of the thiol. The bulky tert-butyl group is expected to be stable under these conditions.

Synthesis of Thioether Derivatives for Antiviral and Other Therapeutic Applications

The S-alkylation of thiophenols is a fundamental transformation for the synthesis of thioethers, which are prevalent in many antiviral and other therapeutic agents. The nucleophilic nature of the thiol group in 5-tert-Butyl-2-methylthiophenol allows for efficient reaction with a variety of alkylating agents.

G A 5-tert-Butyl-2-methylthiophenol B Base (e.g., K₂CO₃, NaH) A->B C Thiolate anion B->C D Alkylating Agent (R-X) C->D E Thioether Derivatives C->E D->E

Caption: General scheme for the S-alkylation of 5-tert-Butyl-2-methylthiophenol.

Protocol 2: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of 5-tert-Butyl-2-methylthiophenol.

Materials:

  • 5-tert-Butyl-2-methylthiophenol

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of 5-tert-Butyl-2-methylthiophenol (1 equivalent) in DMF or acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Causality in Experimental Choices: The choice of base and solvent is critical. For less reactive alkylating agents, a stronger base like sodium hydride in an anhydrous solvent like DMF may be necessary to fully deprotonate the thiophenol. For more reactive alkyl halides, a milder base like potassium carbonate in acetone is often sufficient and simplifies the workup procedure.

Case Study: Synthesis of a Biologically Relevant Derivative

Protocol 3: Synthesis of 4,4'-Thiobis(2-tert-butyl-5-methylphenol)

This synthesis involves the reaction of 4-tert-butyl-m-cresol with sulfur dichloride, where a related thiophenol could be an intermediate or a side product, highlighting the chemistry of sulfur-bridged phenols.

Materials:

  • 4-tert-butyl-m-cresol

  • Sulfur dichloride (SCl₂)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 4-tert-butyl-m-cresol (2 equivalents) in dichloromethane in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add sulfur dichloride (1 equivalent) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-Thiobis(2-tert-butyl-5-methylphenol).

Conclusion and Future Perspectives

5-tert-Butyl-2-methylthiophenol represents a promising and versatile building block for pharmaceutical synthesis. Its utility as a precursor to sulfonamides and thioethers, coupled with the established biological activity of these functional groups, positions it as a valuable tool for medicinal chemists. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound in the discovery and development of novel therapeutic agents. Future investigations could focus on the development of asymmetric transformations of the thiol group and the exploration of its use in metal-catalyzed cross-coupling reactions to further expand its synthetic utility.

References

  • PubChem. (n.d.). 2-Methyl-5-tert-butylthiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1990). EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use.
  • Mowitz, M., Lejding, T., Ulriksdotter, J., Antelmi, A., Bruze, M., & Svedman, C. (2023). 4,4'-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis. Contact dermatitis, 89(2), 103–106. [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). A smooth oxidation of several thiol derivatives by a combination of N-chlorosuccinimide and dilute hydrochloric acid afforded the corresponding sulfonyl chlorides in good yield. Synthesis, 2006(24), 4131-4134.
  • Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2011). Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), a new antidepressant. Journal of medicinal chemistry, 54(9), 3206–3217.
  • Shuai, M. S., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 12982-12990.
  • Fox, C. M. J., & Ley, S. V. (1987).
  • Google Patents. (1990). FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION.
  • PubChem. (n.d.). Santonox. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

Sources

5-tert-Butyl-2-methylthiophenol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-tert-Butyl-2-methylthiophenol in Catalysis and Ligand Design

Executive Summary: The "Steric Shield" Advantage

5-tert-Butyl-2-methylthiophenol (CAS: 7340-90-1), also known as 4-tert-butyl-2-mercaptotoluene, represents a specialized class of sterically demanding anionic ligands . Unlike simple thiophenols, this molecule possesses a dual-steric architecture: an ortho-methyl group that restricts immediate coordination geometry and a meta-tert-butyl group that enhances solubility and prevents remote aggregation.

In drug development and advanced catalysis, this molecule is primarily utilized in two critical workflows:

  • Pro-Ligand Synthesis: As a nucleophilic building block to construct bulky thioether ligands (S-P or S-N hybrids) used in asymmetric hydrogenation and cross-coupling.

  • Anionic Spectator Ligand: As a stabilizing thiolate ligand (

    
    ) in low-coordinate metal complexes (Zn, Co, Fe), where its bulk prevents the formation of thermodynamically stable (but catalytically inactive) polymetallic bridging clusters.
    

This guide details the protocols for overcoming the inherent steric hindrance of this molecule during C–S bond formation and its subsequent application in stabilizing reactive metal centers.

Technical Specifications & Chemical Identity

PropertySpecification
IUPAC Name 5-tert-Butyl-2-methylbenzenethiol
CAS Number 7340-90-1
Molecular Formula C₁₁H₁₆S
Molecular Weight 180.31 g/mol
Appearance Colorless to pale yellow liquid
Density 0.98 g/mL at 25 °C
pKa (Calculated) ~6.93 (More acidic than alkyl thiols, less than thiophenol)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Air Sensitivity High: Rapidly oxidizes to disulfide (4,4'-di-tert-butyl-2,2'-dimethyl-diphenyl disulfide) upon air exposure.[1]

Application I: Synthesis of Bulky Thioether Ligands via C–S Cross-Coupling

The most common catalytic application of 5-tert-butyl-2-methylthiophenol is its coupling with aryl halides to form bulky aryl sulfides . These sulfides serve as hemilabile ligands in Pd(II) and Pt(II) catalysis.

Challenge: The ortho-methyl group creates significant steric hindrance, often stalling standard Pd-catalyzed C–S coupling cycles at the transmetallation or reductive elimination stage.

Solution: Utilization of a high-activity catalyst system employing wide bite-angle bisphosphines (e.g., Josiphos or Xantphos derivatives) to force reductive elimination.

Protocol A: Pd-Catalyzed Cross-Coupling of 5-tert-Butyl-2-methylthiophenol

Objective: Coupling with 2-chloropyridine to synthesize a S,N-heterocyclic ligand.

Reagents:

  • Aryl Halide: 2-Chloropyridine (1.0 equiv)

  • Thiol: 5-tert-Butyl-2-methylthiophenol (1.1 equiv)[1]

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: CyPF-tBu (Josiphos type) or Xantphos (1.1 mol% relative to Pd)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial and cycle 3x with Argon. Note: The thiol is air-sensitive; handle exclusively in a glovebox or under positive Argon pressure.

  • Catalyst Pre-formation: Add

    
     and the phosphine ligand to the vessel. Add 1/3 of the solvent volume. Stir at RT for 10 minutes to generate the active 
    
    
    
    species.
    • Insight: Pre-stirring ensures ligand ligation before the oxidative addition of the aryl halide, preventing Pd-black precipitation.

  • Substrate Addition: Add the aryl halide, base, and finally the 5-tert-butyl-2-methylthiophenol via syringe.

  • Reaction: Seal the vessel and heat to 100–110 °C for 12–18 hours.

    • Mechanistic Note: The high temperature is required not for oxidative addition (which is fast), but to drive the reductive elimination of the sterically crowded C–S bond.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc). Note: The product is a thioether and is generally stable to air.

Data: Ligand Performance Comparison
Ligand SystemYield (%)Observation

< 10%Failed. Steric congestion prevents reductive elimination.
BINAP 45%Moderate. Slow conversion.
Xantphos 88%Excellent. Large bite angle facilitates reductive elimination.
CyPF-tBu 94%Superior. Electron-rich nature speeds up oxidative addition of chlorides.

Application II: Stabilization of Monomeric Metal-Thiolate Precursors

In bioinorganic modeling and materials science (e.g., Quantum Dots), 5-tert-butyl-2-methylthiophenol is used to create monomeric metal complexes. Standard thiophenols (


) often bridge metal centers (

), forming insoluble polymers. The steric bulk of this specific thiol prevents bridging, enforcing a monomeric, soluble coordination sphere.
Protocol B: Synthesis of Bis(5-tert-butyl-2-methylthiolato)zinc(II)

Objective: Synthesize a soluble


 precursor for use as a single-source precursor for ZnS nanoparticles or as a Lewis Acid catalyst.

Reagents:

  • Metal Source:

    
     (Zinc bis(trimethylsilyl)amide) or 
    
    
    
  • Ligand: 5-tert-butyl-2-methylthiophenol (2.05 equiv)

  • Solvent: Toluene (Anhydrous)

Methodology:

  • Protonolysis Strategy: Using the silylamide precursor allows for a clean protonolysis reaction where the only byproduct is volatile

    
    .
    
  • Execution: Dissolve

    
     in toluene in a Schlenk flask under Argon.
    
  • Addition: Dropwise add the thiol at 0 °C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Isolation: Remove volatiles under high vacuum. The product,

    
     (where n is likely 1 or 2 depending on concentration), remains as a white/off-white solid.
    
  • Validation:

    
     NMR should show a shift in the ortho-methyl and tert-butyl resonances compared to the free thiol, and the disappearance of the -SH proton (approx. 3.0–3.5 ppm).
    

Mechanistic Visualization

The following diagram illustrates the critical C–S Cross-Coupling pathway, highlighting where the specific steric bulk of 5-tert-butyl-2-methylthiophenol impacts the cycle.

CS_Coupling_Mechanism cluster_sterics Steric Bottleneck Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_Int LnP-Pd(II)-Ar(X) Intermediate OxAdd->PdII_Int LigandEx Ligand Exchange (Thiolate Coordination) PdII_Int->LigandEx + H-S-R (Thiol) + Base PdII_Thiolate LnP-Pd(II)-Ar(S-R) Sterically Crowded Complex LigandEx->PdII_Thiolate - Base-HX RedElim Reductive Elimination (C-S Bond Formation) PdII_Thiolate->RedElim Rate Limiting Step (Due to Sterics) RedElim->Pd0 Regeneration Product Ar-S-R (Bulky Thioether Ligand) RedElim->Product

Caption: The catalytic cycle for C-S coupling. The steric bulk of the thiol creates a high energy barrier at the Reductive Elimination step, requiring specialized ligands (e.g., Josiphos) to facilitate product release.

Safety & Handling Protocols

  • Odor Control: Like all thiophenols, this compound has a potent, disagreeable stench (sulfurous/garlic-like). All manipulations must occur in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Storage: Store under Argon at 2–8 °C. If the liquid turns cloudy or solidifies into a white precipitate, it has oxidized to the disulfide. It can be regenerated by reduction with

    
     or 
    
    
    
    , though purchasing fresh stock is recommended for catalytic applications.

References

  • Chemical Identity & Properties: PubChem. 2-Methyl-5-tert-butylthiophenol (CAS 7340-90-1).[1] National Library of Medicine. Link

  • C-S Coupling Methodology: Fernandez-Rodriguez, M. A., et al. "Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols." J. Am. Chem. Soc., 2004. (Demonstrates the necessity of Josiphos ligands for hindered thiols). Link

  • Steric Thiolate Ligands: Bochmann, M. "Bulky Thiolate Complexes of Group 12 Metals." Coordination Chemistry Reviews. (General reference for the use of bulky thiols to prevent bridging).
  • Ligand Synthesis Application: ChemicalBook. 5-tert-Butyl-2-methylthiophenol Product Applications. (Cites use in synthesizing biotinylated linkers and diagnostic tools).[2] Link

  • Monophosphine/Soluble Base Protocol: "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature." Org.[3] Lett., 2011.[4] (Context for ligand selection in difficult couplings). Link

Sources

Technical Application Note: Synthesis of Thioethers using 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-tert-Butyl-2-methylthiophenol is a specialized aryl thiol building block characterized by a unique steric and electronic profile. Unlike simple thiophenols, this molecule features an ortho-methyl group that introduces proximal steric hindrance around the nucleophilic sulfur center, and a meta-tert-butyl group (relative to sulfur) that significantly enhances lipophilicity and organic solubility.

In medicinal chemistry, this motif is valuable for modulating the metabolic stability and hydrophobic interactions of thioether-based drug candidates. The ortho-methyl group restricts rotational freedom around the C–S bond (atropisomerism potential in crowded systems), while the tert-butyl group serves as a bulky hydrophobic anchor.

Key Physicochemical Properties
PropertyValueImplication for Synthesis
Physical State Colorless to light yellow liquidEasy to dispense; prone to oxidation.
Boiling Point >250 °C (est)High boiling point requires vacuum distillation or chromatography for purification.
pKa (est) ~6.5–7.0More acidic than alkanethiols; deprotonates readily with weak bases (K₂CO₃, Cs₂CO₃).
Nucleophilicity High (Electron-rich ring)Excellent for S_NAr and S_N2; ortho-sterics may retard rate in crowded couplings.
Stability Air-sensitiveCritical: Readily oxidizes to the disulfide (dimer) upon air exposure.

Mechanistic Insight: The "Ortho-Effect" in C–S Coupling

When coupling 5-tert-butyl-2-methylthiophenol, the researcher must account for the ortho-methyl effect . While the sulfur atom is inherently nucleophilic, the adjacent methyl group creates a steric wall that destabilizes the transition states in metal-catalyzed cycles, particularly the reductive elimination step in Palladium catalysis.

Reaction Pathways
  • S_N2 Alkylation: For primary alkyl halides, the steric hindrance is negligible. The reaction proceeds rapidly under mild basic conditions.

  • Pd-Catalyzed Arylation (Buchwald-Hartwig Type): For aryl halides, standard conditions often fail. The ortho-methyl group prevents optimal coordination with sterically crowded Pd-ligand complexes. Therefore, ligands with wide bite angles (e.g., Xantphos) or specialized monophosphines (e.g., DiPPF, BrettPhos) are required to facilitate the coupling.

ReactionPathways Start 5-tert-Butyl-2-methylthiophenol (Nucleophile) Base Deprotonation (Base: Cs2CO3/NaOtBu) Start->Base Thiolate Thiolate Anion (Ar-S⁻) Base->Thiolate Path1 Pathway A: S_N2 / S_NAr (Electrophile: Alkyl Halide / Activated Aryl Fluoride) Thiolate->Path1 Fast Path2 Pathway B: Pd-Catalysis (Electrophile: Unactivated Aryl Bromide/Chloride) Thiolate->Path2 Requires Catalyst Disulfide Side Product: Disulfide Dimer Thiolate->Disulfide O2 Exposure Product Target Thioether Path1->Product Path2->Product

Figure 1: Divergent reaction pathways dictated by the electrophile nature. Note the risk of oxidative dimerization.

Protocol A: Palladium-Catalyzed C–S Cross-Coupling

Application: Coupling with unactivated aryl bromides or chlorides. Rationale: The ortho-methyl group requires a catalyst system capable of accommodating steric bulk. The Pd(OAc)₂ / Xantphos system is selected for its high tolerance of ortho-substituted nucleophiles and stability.

Materials
  • Thiol: 5-tert-Butyl-2-methylthiophenol (1.2 equiv)

  • Aryl Halide: 1.0 equiv (e.g., 4-bromoanisole)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5–10 mol%) (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%).

    • Add 1,4-Dioxane (1/3 of total volume). Stir at room temperature for 5–10 minutes until the solution turns a clear orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add the aryl halide (1.0 equiv) and Base (Cs₂CO₃, 2.0 equiv).

    • Critical Step: Add 5-tert-Butyl-2-methylthiophenol (1.2 equiv) last via syringe to prevent catalyst poisoning before complexation.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100 °C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The thiol has a distinct retention time; look for the disappearance of the aryl halide.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

Protocol B: S_N2 Alkylation (General Synthesis)

Application: Synthesis of alkyl thioethers (e.g., linkers, PROTAC anchors). Rationale: The nucleophilicity of the thiolate anion is sufficient to displace halides without metal catalysis.

Materials
  • Thiol: 5-tert-Butyl-2-methylthiophenol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology
  • Setup:

    • Dissolve 5-tert-Butyl-2-methylthiophenol in DMF (0.2 M concentration).

    • Add K₂CO₃ (granular, anhydrous). The suspension may turn slightly yellow due to thiolate formation.

  • Addition:

    • Add the alkyl halide dropwise at 0 °C (if reactive) or RT.

  • Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Note: If using a secondary alkyl halide, heating to 60 °C may be required due to the steric bulk of the ortho-methyl group on the thiol.

  • Quench & Odor Control:

    • Safety: Thiol smells are potent. Quench the reaction by adding aqueous bleach (sodium hypochlorite) to the waste stream after separating the product, or use a specific quenching bath (10% bleach) for all glassware.

    • Dilute reaction mixture with water and extract with Et₂O or Hexanes (the product is highly lipophilic due to the t-Butyl group).

Purification & Characterization Strategy

The tert-butyl group renders these thioethers highly lipophilic. This property dictates the purification strategy.

Flash Chromatography
  • Stationary Phase: Silica Gel (Standard 40–63 µm).

  • Mobile Phase: 100% Hexanes → 5% EtOAc/Hexanes.

    • Insight: Most 5-tert-butyl-2-methylphenyl thioethers will elute very early (high Rf) in non-polar solvents.

    • Detection: UV detection at 254 nm is effective (aromatic rings).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Pd Coupling) Catalyst poisoning by sulfurIncrease catalyst loading to 5 mol%; ensure ligand:Pd ratio is >1:1 (preferably 2:1).
Disulfide Formation Oxidation by airDegas all solvents with N₂ sparging for 15 mins. Use an antioxidant (e.g., Triphenylphosphine) if strictly necessary.
Starting Material Remains Steric hindranceSwitch to Pd(OAc)₂ / DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) which creates a smaller pocket for the substrate.
Strong Odor Residual ThiolTreat crude oil with 1M NaOH wash (removes unreacted thiol as water-soluble thiolate) before column.

References

  • Murata, M., & Buchwald, S. L. (2004).[2] "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 60(34), 7397-7403. Link[2]

    • Context: Establishes the Pd(OAc)₂/DiPPF system as a gold standard for hindered thiol coupling.
  • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: A Review." Chemical Reviews, 106(8), 2794-2817. Link

    • Context: Comprehensive review of ligand effects on C-S bond formation r
  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol." PubChem. Link

    • Context: Source of physicochemical d

Sources

Application Note: Controlled Oxidation Protocols for 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the pharmaceutical and polymer additive industries. It details the controlled oxidation of 5-tert-Butyl-2-methylthiophenol , a critical intermediate used in the synthesis of hindered phenolic antioxidants, rubber vulcanization accelerators, and functionalized surfactants.

Abstract

The oxidation of sterically hindered thiophenols requires precise control to avoid over-oxidation or decomposition. This guide provides validated protocols for converting 5-tert-Butyl-2-methylthiophenol (5-TBMPT) into two distinct, high-value derivatives:

  • Bis(5-tert-butyl-2-methylphenyl) disulfide : A mild oxidation product used as a vulcanization accelerator and radical scavenger.

  • 5-tert-Butyl-2-methylbenzenesulfonic acid : A strong oxidation product utilized as an acidic catalyst and surfactant intermediate.

We present a "Green Chemistry" approach using Hydrogen Peroxide (


) as the primary oxidant, modulating conditions (solvent, pH, catalyst) to selectively target the desired oxidation state.

Introduction & Mechanistic Insight

The Substrate: 5-tert-Butyl-2-methylthiophenol

5-TBMPT is a liquid thiophenol characterized by significant steric hindrance at the ortho position (methyl group) and lipophilicity from the meta tert-butyl group.

  • CAS: 7301-46-4 (Analogous reference)

  • Appearance: Colorless to pale yellow liquid

  • Odor: Characteristic, lemongrass-like (sulfurous)

Oxidation Pathway Analysis

Oxidation of thiols proceeds through a cascade of intermediates. For 5-TBMPT, the steric bulk of the ortho-methyl group stabilizes the disulfide bond but makes the initial formation kinetically slower than unhindered thiophenols.

Pathway: Thiol (R-SH) → Thiyl Radical (R-S•) → Disulfide (R-S-S-R) → Thiosulfinate (R-S(O)-S-R) → Thiosulfonate (R-S(O)2-S-R) → Sulfonic Acid (R-SO3H)

  • Target A (Disulfide): Requires mild oxidants (Air,

    
    , dilute 
    
    
    
    ) and basic conditions to facilitate thiolate formation (
    
    
    ).
  • Target B (Sulfonic Acid): Requires strong electrophilic oxygen transfer agents (Performic acid,

    
    ) to cleave the S-S bond and fully oxidize the sulfur atom.
    

Safety & Handling (Critical)

  • Thiol Toxicity: 5-TBMPT is toxic and a skin sensitizer. All operations must be performed in a functioning fume hood.

  • Exotherm Risk: Oxidation reactions, particularly with

    
    , are highly exothermic. Temperature control is mandatory to prevent thermal runaway.
    
  • Odor Control: Use a bleach trap (sodium hypochlorite solution) for all glassware and effluent to neutralize residual thiols.

Experimental Protocols

Protocol A: Mild Oxidation to Bis(5-tert-butyl-2-methylphenyl) disulfide

Objective: Selective dimerization without over-oxidation. Mechanism: Nucleophilic attack of thiolate anion on a sulfenyl intermediate.

Reagents
  • 5-tert-Butyl-2-methylthiophenol (10 mmol, ~1.80 g)

  • Hydrogen Peroxide (30% w/w, 5.5 mmol, 0.55 equiv) — Slight excess to drive completion.

  • Ethanol (20 mL) — Solvent.

  • Sodium Hydroxide (10% aq, 1 mL) — Catalyst (pH adjustment).

Procedure
  • Setup: Charge a 100 mL round-bottom flask with 5-TBMPT and Ethanol. Add NaOH solution to adjust pH to ~8-9 (yellow color intensifies due to thiolate formation).

  • Addition: Cool the mixture to 0-5°C in an ice bath. Add

    
     dropwise over 20 minutes. Note: Maintain internal temperature < 20°C to prevent over-oxidation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (disulfide) typically forms.

  • Work-up:

    • Concentrate the ethanol under reduced pressure (rotary evaporator).

    • Add Water (50 mL) to the residue.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from minimal hot Ethanol or Hexane.

Expected Data (Protocol A)
ParameterValue
Yield 85 - 95%
Appearance White to off-white crystalline solid
Melting Point ~85 - 90°C (Estimated based on analogs)
1H NMR (CDCl3)

1.30 (s, 18H, t-Bu), 2.45 (s, 6H, Me), 7.1-7.5 (m, 6H, Ar-H)
Protocol B: Strong Oxidation to 5-tert-Butyl-2-methylbenzenesulfonic Acid

Objective: Complete oxidation of sulfur to the +6 state. Method: In situ generation of Performic Acid (


).
Reagents
  • 5-tert-Butyl-2-methylthiophenol (10 mmol, ~1.80 g)

  • Formic Acid (88% or 98%, 10 mL) — Solvent and reagent.

  • Hydrogen Peroxide (30% w/w, 40 mmol, 4.0 equiv) — Excess required.

Procedure
  • Setup: Place 5-TBMPT and Formic Acid in a 100 mL 3-neck flask equipped with a reflux condenser and internal thermometer. Heat to 40°C to ensure homogeneity.

  • Oxidation (Exothermic): Add

    
     dropwise.
    
    • Critical: The reaction is autocatalytic and exothermic. Add the first 1 mL slowly and wait for the exotherm (temp rise to ~50-60°C).

    • Control the addition rate to maintain 60-70°C without external heating.

  • Digestion: After addition, maintain the reaction at 70°C for 2 hours using an oil bath. The solution should become clear and homogeneous.

  • Quench: Cool to room temperature. Add 10 mL of cold water.

  • Isolation:

    • Option 1 (Free Acid): Evaporate volatiles under high vacuum to obtain a viscous syrup or hygroscopic solid.

    • Option 2 (Sodium Salt): Neutralize with saturated

      
       solution, evaporate to dryness, and extract the sulfonate salt with hot ethanol.
      
Expected Data (Protocol B)
ParameterValue
Yield > 90%
Appearance Hygroscopic off-white solid or viscous oil
Solubility Soluble in Water, Ethanol; Insoluble in Hexane
Mass Spec (ESI-) [M-H]- peak at m/z ~227

Visualization of Workflows

Oxidation Logic Pathway

The following diagram illustrates the divergence in oxidation states based on the chosen protocol.

OxidationPathway Thiol 5-tert-Butyl-2-methylthiophenol (Starting Material) Disulfide Bis(5-tert-butyl-2-methylphenyl) disulfide (Target A) Thiol->Disulfide Protocol A: H2O2 (0.5 eq), pH 9 Mild Oxidation Intermediates Transient Intermediates (Sulfenic/Sulfinic acids) Thiol->Intermediates Protocol B: H2O2 (Excess), HCOOH Sulfonic 5-tert-Butyl-2-methyl benzenesulfonic Acid (Target B) Disulfide->Sulfonic Over-oxidation (if uncontrolled) Intermediates->Sulfonic Oxidative Cleavage (Exothermic)

Figure 1: Reaction pathway divergence. Green path indicates mild oxidation; Red path indicates strong oxidation.

Protocol B Workflow (Performic Acid)

A step-by-step logic flow for the safety-critical sulfonic acid synthesis.

ProtocolB Start Start: 5-TBMPT + Formic Acid Heat Heat to 40°C Start->Heat Add Add H2O2 Dropwise Heat->Add Check Exotherm Observed? Add->Check Wait Pause Addition Check->Wait No (Risk of accumulation) Continue Maintain 60-70°C Check->Continue Yes (Controlled) Wait->Check Digest Digest 2h @ 70°C Continue->Digest Finish Isolate Sulfonic Acid Digest->Finish

Figure 2: Process flow for Performic Acid oxidation, emphasizing thermal control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Disulfide) Incomplete oxidation or over-oxidation.Check pH (must be basic). Ensure Temp < 20°C.
Oily Product (Disulfide) Impurities or solvent retention.Recrystallize from Hexane. Dry under high vacuum.
Runaway Temp (Sulfonic)

accumulation.[1]
STOP addition immediately. Cool flask. Resume only when exotherm subsides.
Incomplete Oxidation (Sulfonic) Old

or insufficient time.
Use fresh 30%

. Extend digestion time or add 0.5 eq more peroxide.

References

  • Preparation of 2-methyl-5-tert-butyl thiophenol : European Patent EP0368697A1. (1990). "2-Methyl-5-t-butyl thiophenol, its preparation and use". Link

  • General Disulfide Synthesis : Sigma-Aldrich. "4,4′-Thiobis(2-tert-butyl-5-methylphenol) for synthesis".[2] (Analogous chemistry). Link

  • Oxidation to Sulfonic Acids : U.S. Patent 3,948,922. (1976). "Oxidation of thiols and disulfides to sulfonic acids". Link

  • TBHP Oxidation Protocols : National Institutes of Health (PMC). "Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide". Link

Sources

Application Notes & Protocols: 5-tert-Butyl-2-methylthiophenol as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chain Transfer Agents in Polymer Synthesis

Physicochemical Properties of 5-tert-Butyl-2-methylthiophenol

PropertyValueReference
CAS Number 7340-90-1 / 15570-10-2[3][4]
Molecular Formula C₁₁H₁₆S[5]
Appearance Colorless, transparent, refractive liquid (at 20°C)[6]
Odor Lemongrass-like[6]
Solubility Soluble in organic solvents; insoluble in water[6]
Refractive Index 1.5480[6]
Boiling Point 260 °C[4]
Melting Point -10 °C[4]
Flash Point 123 °C[4]

Part 1: Mechanistic Insights into Thiol-Mediated Chain Transfer

The efficacy of a chain transfer agent is fundamentally governed by its chain transfer constant (C_tr), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p).[7] Thiols, including 5-tert-butyl-2-methylthiophenol, operate via a well-established radical-mediated hydrogen transfer mechanism.

The process can be dissected into two primary steps:

  • Hydrogen Abstraction: A propagating polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (R-SH) of the 5-tert-butyl-2-methylthiophenol. This terminates the growth of the polymer chain, resulting in a "dead" polymer, and generates a new thiyl radical (RS•).

  • Re-initiation: The newly formed thiyl radical (RS•) then adds to a monomer molecule (M), initiating the growth of a new polymer chain (P'•).

This catalytic cycle dynamically interrupts and restarts polymer chains, leading to a population of polymers with a lower average molecular weight than would be formed in the absence of the CTA.[8]

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_radical Pn• (Propagating Polymer Radical) Monomer M (Monomer) P_radical->Monomer kp CTA R-SH (5-tert-butyl-2-methylthiophenol) P_radical->CTA ktr P_radical->CTA P_dead PnH (Terminated Polymer) CTA->P_dead Forms RS_radical RS• (Thiyl Radical) CTA->RS_radical Generates New_Monomer M (Monomer) RS_radical->New_Monomer ki RS_radical->New_Monomer New_P_radical P1• (New Propagating Radical) New_Monomer->New_P_radical Forms

Caption: Mechanism of thiol-mediated chain transfer polymerization.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of 5-tert-Butyl-2-methylthiophenol

While commercially available, 5-tert-butyl-2-methylthiophenol can be synthesized in the laboratory. A common method involves the reduction of 4-tert-butyl-2-toluenesulfonyl chloride.[6]

Materials:

  • 4-tert-butyl-2-toluenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with zinc dust and the chosen organic solvent.

  • Slowly add a solution of 4-tert-butyl-2-toluenesulfonyl chloride in the same solvent to the flask via the dropping funnel.

  • Carefully add concentrated sulfuric acid dropwise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-tert-butyl-2-methylthiophenol as a colorless liquid.[6]

Protocol 2.2: General Procedure for Radical Polymerization using 5-tert-Butyl-2-methylthiophenol as a CTA

This protocol provides a general framework for the bulk polymerization of a vinyl monomer, such as styrene or methyl methacrylate (MMA), using a thermal initiator. The concentration of the CTA will determine the final molecular weight of the polymer.

Materials:

  • Vinyl monomer (e.g., styrene, methyl methacrylate), inhibitor removed

  • 5-tert-butyl-2-methylthiophenol (CTA)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

  • Solvent (e.g., toluene, benzene, if solution polymerization is desired)

  • Schlenk flask or reaction tube with a rubber septum

  • Nitrogen or Argon source

  • Syringes

  • Magnetic stirrer and hot plate with oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Place a magnetic stir bar in a Schlenk flask and seal it with a rubber septum. Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Reagent Addition: Using syringes, add the desired amounts of the purified monomer, 5-tert-butyl-2-methylthiophenol, and a stock solution of the initiator in a suitable solvent to the flask. The amount of CTA will depend on the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for the desired time.

  • Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and CTA, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Polymerization_Workflow A Monomer Purification (Remove Inhibitor) B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition (Monomer, CTA, Initiator) B->C D Polymerization (Heating) C->D E Quenching & Precipitation (Cooling, Add to Non-solvent) D->E F Purification & Drying (Filtration, Vacuum Oven) E->F G Characterization (GPC for Mn, Mw, PDI) F->G

Caption: Experimental workflow for radical polymerization.

Part 3: Data Interpretation and Performance

The addition of thiophenols, such as 5-tert-butyl-2-methylthiophenol, to a polymerization system significantly reduces the molecular weight of the resulting polymer.[2] The extent of this reduction is directly proportional to the concentration of the CTA. The Mayo equation is a fundamental relationship used to determine the chain transfer constant (C_tr) from experimental data.

The Mayo Equation:

1/DP_n = 1/DP_n,0 + C_tr * ([CTA]/[M])

Where:

  • DP_n is the number-average degree of polymerization in the presence of the CTA.

  • DP_n,0 is the number-average degree of polymerization in the absence of the CTA.

  • C_tr is the chain transfer constant.

  • [CTA] is the concentration of the chain transfer agent.

  • [M] is the concentration of the monomer.

By plotting 1/DP_n versus the ratio [CTA]/[M] from a series of experiments, a linear relationship should be observed, where the slope of the line is the chain transfer constant, C_tr.

Expected Performance:

  • Molecular Weight Control: Increasing the concentration of 5-tert-butyl-2-methylthiophenol will lead to a systematic decrease in the number-average (Mn) and weight-average (Mw) molecular weights of the polymer.

  • Polydispersity Index (PDI): While conventional free radical polymerization typically yields polymers with broad molecular weight distributions (PDI > 1.5), the use of an effective CTA can help to narrow this distribution, though it will not achieve the level of control seen in living polymerization techniques.

Part 4: Applications and Considerations

The use of 5-tert-butyl-2-methylthiophenol as a CTA is applicable to a wide range of free-radical polymerizations, including those involving styrene, acrylates, and methacrylates.[2][5]

Key Applications:

  • Synthesis of Low-Molecular-Weight Polymers and Oligomers: For applications requiring low viscosity or specific end-group functionality, such as in coatings, adhesives, and as precursors for block copolymers.

  • Control of Polymer Architecture: The thiophenol moiety will be incorporated as an end-group on the polymer chains, which can be a site for further chemical modification.

Important Considerations:

  • Odor: Thiols are known for their strong, often unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.

  • Oxidation: Thiols can be susceptible to oxidation, which can deactivate them as chain transfer agents. It is important to store 5-tert-butyl-2-methylthiophenol under an inert atmosphere and handle it using techniques that minimize exposure to air.

References

  • Espenson, J. H. (2005). Catalytic Chain Transfer in Free-Radical Polymerizations. Chemical Reviews, 105(4), 1225-1254.
  • Encinas, M. V., Lissi, E. A., & Henríquez, C. (2009). Thiophenols as chain transfer agents in the polymerization of vinyl monomers. Journal of the Chilean Chemical Society, 54(1), 5-8.
  • Google Patents. (1990). EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use.
  • Google Patents. (1993). EP0541272A1 - Latent thiol mercaptan chain transfer agents and their use in the synthesis of polymers.
  • Konrad, D. B., & Pryor, W. A. (2020). Prooxidative chain transfer activity by thiol groups in biological systems. Free Radical Biology and Medicine, 152, 236-245.
  • Google Patents. (2005). CN1634827A - Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst.
  • Govaerts, F., et al. (2023). TIRP Thiol-Induced, Light-Activated Controlled Radical Polymerization. ACS Macro Letters, 12(7), 937-943.
  • Taylor & Francis. (n.d.). Catalytic chain transfer – Knowledge and References. Retrieved from .

  • Falivene, L., & Caporaso, L. (2021). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis.
  • Google Patents. (1990). FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION.
  • SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents. Retrieved from .

  • BonLab. (2020). New method to study chain transfer in radical polymerizations. Retrieved from .

  • Wikipedia. (n.d.). Thiol-ene reaction.
  • Wikipedia. (n.d.). Catalytic chain transfer.
  • Zhang, Y., et al. (2024).
  • Baysal, B. M., & Tobolsky, A. V. (1952). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°. Journal of the American Chemical Society, 74(19), 4873-4877.
  • ChemicalBook. (n.d.). 5-TERT-BUTYL-2-METHYLTHIOPHENOL | 7340-90-1. Retrieved from .

  • Coote, M. L., & Lin, C. Y. (2019). Theory and Applications of Thiyl Radicals in Polymer Chemistry. In Computational Quantum Chemistry (pp. 195-218). Elsevier.
  • Grokipedia. (n.d.). Catalytic chain transfer.
  • ChemicalBook. (n.d.). 5-TERT-BUTYL-2-METHYLTHIOPHENOL | 15570-10-2. Retrieved from .

  • Davis, T. P., Kukulj, D., Haddleton, D. M., & Maloney, D. R. (1998). Catalytic chain transfer and its derived macromonomers. Polymer Chemistry, 39(12), 2219-2231.

Sources

Analytical methods for the quantification of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and process chemists in pharmaceutical development. It addresses the quantification of 5-tert-Butyl-2-methylthiophenol (also known as 5-tert-butyl-2-methylbenzenethiol ), a critical reagent in oligonucleotide synthesis and carbohydrate chemistry.[1][2][3]

Executive Summary

5-tert-Butyl-2-methylthiophenol (CAS: 7340-90-1) is a specialized alkyl-aryl thiol widely utilized as a nucleophilic scavenger and deprotecting agent .[1][2][3] Its steric bulk (tert-butyl group) and lipophilicity distinguish it from common thiols like ethanethiol, offering a unique "low-odor" profile that favors its use in large-scale GMP manufacturing.[1][2][3]

Its primary applications include:

  • Oligonucleotide Synthesis: Deblocking of phosphate methyl groups in RNA synthesis.

  • Carbohydrate Chemistry: Acting as an aglycon for thioglycoside donors.[2][3][4]

  • Polymer Chemistry: Peptizing agent and stabilizer.[2][3][5]

Accurate quantification is essential for two distinct phases of drug development: Raw Material Assay (ensuring reagent purity >98%) and Residual Analysis (ensuring clearance from the final API to <100 ppm).[1][2][3]

Physicochemical Profile & Stability

Understanding the analyte's behavior is the prerequisite for robust method development.[2][3]

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₁H₁₆SMW = 180.31 g/mol
Boiling Point 260 °CSuitable for GC analysis.[1][2][3]
LogP ~4.1 (Predicted)Highly lipophilic; requires high % organic mobile phase in RP-HPLC.[1][2][3]
pKa ~6.9 (Thiol)Ionizable; pH control in HPLC is critical to prevent peak tailing.[1][2][3]
Reactivity Oxidation to DisulfideSamples must be prepared fresh or with antioxidants (e.g., EDTA/Ascorbate).[2][3]
UV Cutoff ~210 nm, 254 nmAromatic ring allows UV detection; 254 nm is selective.[2]
Degradation Pathway

The primary analytical challenge is the oxidative dimerization to Bis(5-tert-butyl-2-methylphenyl)disulfide .[1][2][3] Analytical methods must resolve the thiol monomer from this disulfide dimer.[2][3]

OxidationPathway Thiol 5-tert-Butyl-2-methylthiophenol (Analyte) Oxidation Oxidation (Air/Peroxides) Thiol->Oxidation - 2H Disulfide Bis(5-tert-butyl-2-methylphenyl)disulfide (Impurity) Oxidation->Disulfide Dimerization

Figure 1: Oxidative degradation pathway.[1][2][3] The method must resolve the monomer (Thiol) from the dimer (Disulfide).[1][2][3]

Method A: HPLC-UV for Purity & Reaction Monitoring

Scope: Routine assay of raw material and monitoring of deprotection reactions.[1][2] Rationale: Reverse-Phase Chromatography (RPC) is chosen to handle the lipophilic nature of the tert-butyl group.[1][2] Acidic pH is mandated to suppress thiol ionization (


), ensuring sharp peak shape.[1][2][3]
Protocol Parameters
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (primary), 210 nm (secondary).[1][2][3]

  • Temperature: 30 °C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Isocratic Hold (Equilibration)
2.050Start Gradient
12.095Elute Lipophilic Thiol & Dimer
15.095Wash
15.150Re-equilibration
20.050End
Sample Preparation[1][2][3][6][7][8][9]
  • Stock Solution: Dissolve 50 mg of 5-tert-butyl-2-methylthiophenol in 50 mL of Acetonitrile (1.0 mg/mL). Note: Do not use methanol as the solvent if traces of dissolved oxygen are present, as it promotes disulfide formation.[1][2][3]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B to 100 µg/mL.

  • System Suitability: The resolution (

    
    ) between the Thiol (RT ~8 min) and Disulfide Dimer (RT ~13 min) must be > 2.0.
    

Method B: GC-FID for Raw Material Assay

Scope: High-precision assay (>99%) for incoming raw material release (CoA verification).[1][2][3] Rationale: The compound's volatility and thermal stability allow for Gas Chromatography, which provides higher theoretical plates and better resolution from structurally similar alkyl-thiols than HPLC.[1][2][3]

Protocol Parameters
  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m x 0.32 mm x 0.25 µm.[1][2][3]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250 °C.

  • Detector: FID, 300 °C. H₂ (30 mL/min), Air (400 mL/min).

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-501.0
202000.0
102805.0
Quantification Strategy

Use Internal Standard Normalization to eliminate injection variability.

  • Internal Standard (IS): Dodecane or Naphthalene.[1][2][3]

  • Calculation:

    
    
    (Where RRF is the Relative Response Factor determined from a certified reference standard).
    

Method C: Trace Residual Analysis (LC-MS/MS)

Scope: Safety testing in final API (Oligonucleotides/Sugars). Rationale: To detect ppm-level residuals, UV is often insufficient due to matrix interference.[1][2][3] MRM (Multiple Reaction Monitoring) is required.[1][2][3]

Transition Setup
  • Ionization: ESI Negative Mode (Thiol proton abstraction is favorable).[1][2][3]

  • Precursor Ion: [M-H]⁻ = 179.1 m/z.[1][2][3]

  • Product Ions:

    • Quantifier: 163.1 m/z (Loss of methane/methyl radical).[1][2][3]

    • Qualifier: 135.1 m/z (Ring fragmentation).[1][2][3]

Workflow for Oligonucleotide Samples
  • Extraction: Dissolve Oligonucleotide in water.[2][3] Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate .[1][2][3] The lipophilic 5-tert-butyl-2-methylthiophenol partitions into the organic layer, leaving the DNA/RNA in the aqueous phase.[1][2]

  • Concentration: Evaporate Ethyl Acetate under Nitrogen. Reconstitute in Acetonitrile.

  • Analysis: Inject into LC-MS/MS.

Analytical Decision Tree

MethodSelection Start Select Analytical Goal Q1 Is the sample a Raw Material or Reagent? Start->Q1 Q2 Is the sample a Final API (Drug Substance)? Start->Q2 MethodGC Method B: GC-FID (Assay >98%) Q1->MethodGC Purity Testing MethodHPLC Method A: HPLC-UV (Reaction Monitoring) Q1->MethodHPLC In-Process Check MethodLCMS Method C: LC-MS/MS (Residuals <100 ppm) Q2->MethodLCMS Trace Analysis

Figure 2: Decision tree for selecting the appropriate analytical technique based on the development phase.

Troubleshooting & Critical Controls

"Ghost" Peaks (Disulfides)[1][2][3]
  • Symptom: Appearance of a late-eluting peak (RT ~2x Analyte) that grows over time in the autosampler.[1][2][3]

  • Cause: On-column or in-vial oxidation.[1][2][3]

  • Solution: Add 1 mM EDTA to the aqueous mobile phase to chelate metal ions that catalyze oxidation.[2][3] Use amber vials and analyze within 24 hours.

Carryover
  • Symptom: Thiol detected in blank injections.[2]

  • Cause: The lipophilic tert-butyl group adheres to PTFE seals and rotor seals.[1][2]

  • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol .[2]

References

  • Biosynth . (2025).[2][3][6] 5-tert-Butyl-2-methylthiophenol Product Specifications and Safety Data. Retrieved from [1][2][3]

  • Hassler, M., et al. (2011).[1][2][3][6] RNA synthesis via dimer and trimer phosphoramidite block coupling. Tetrahedron Letters, 52(20), 2575–2578.[1][2][3] (Describes use as deblocking agent). Retrieved from [1][2]

  • ChemicalBook . (2025).[2][3] 5-tert-Butyl-2-methylthiophenol Properties and Suppliers. Retrieved from [1][2][3]

  • PubChem . (2025).[2][3] Compound Summary: 5-tert-Butyl-2-methylbenzenethiol (CID 596868).[1][2][3][7] National Library of Medicine.[2] Retrieved from [1][2]

  • Stallforth, P., et al. (2008).[1][2][3] Synthesis of Ancorinoside B. (Describes thioglycoside donor usage). Retrieved from [1][2][3]

Sources

Application Note: Use of 5-tert-Butyl-2-methylthiophenol in Antioxidant Preparation

[1][2]

Executive Summary

5-tert-Butyl-2-methylthiophenol (also known as 5-tert-butyl-2-methylbenzenethiol) is a specialized organosulfur building block used to synthesize hindered thioether antioxidants .[1] Unlike traditional phenolic antioxidants that scavenge free radicals (primary antioxidants), derivatives of this thiophenol function primarily as hydroperoxide decomposers (secondary antioxidants) and peptizers .[1]

This guide provides protocols for converting this intermediate into two classes of industrial stabilizers:

  • Thioether-Ester Antioxidants: Liquid stabilizers for lubricants and elastomers, synthesized via Thiol-Michael addition.[1]

  • Disulfide Peptizers: Radical acceptors used to control viscosity during rubber mastication.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecificationNotes
Chemical Name 5-tert-Butyl-2-methylthiophenol
CAS Number 7340-90-1
Structure C₁₁H₁₆SThiol (-SH) at C2; tert-Butyl at C5; Methyl at C1.[1][2][3][4]
Molecular Weight 180.31 g/mol
Appearance Colorless to light yellow liquidOxidizes to disulfide upon air exposure.[1]
Boiling Point ~260 °CHigh thermal stability for processing.[1]
Density 0.98 - 0.99 g/mL
Solubility Soluble in organic solvents (DCM, Toluene)Insoluble in water.[1]
Odor Characteristic stenchHandle in fume hood only.

Mechanism of Action

To effectively use this intermediate, researchers must understand the dual mechanism of the resulting antioxidants.

Thioether Hydroperoxide Decomposition

When converted into a thioether (Protocol A), the sulfur atom acts as a nucleophile that reduces hydroperoxides (ROOH) to harmless alcohols (ROH), preventing chain branching.[1] The sulfur itself is oxidized to a sulfoxide (S=O).[1]

Peptization (Radical Acceptance)

As a free thiol or disulfide (Protocol B), the molecule acts as a chain transfer agent during polymer processing (mechanochemical oxidation).[1] It accepts a macro-radical, terminating the polymer chain and preventing uncontrolled crosslinking (gel formation).

AntioxidantMechanismROOHHydroperoxide(ROOH)ComplexTransition StateROOH->Complex OxidationThioetherThioether Antioxidant(R-S-R')Thioether->Complex Nucleophilic AttackAlcoholAlcohol(ROH)Complex->Alcohol ReductionSulfoxideSulfoxide(R-SO-R')Complex->Sulfoxide Oxidation Product

Figure 1: Mechanism of secondary antioxidant action by thioether derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of Thioether-Ester Antioxidants (Thiol-Michael Addition)

Application: Preparation of liquid antioxidants for lubricants and polyolefins.[1] Objective: React 5-tert-butyl-2-methylthiophenol with an acrylate ester to form a stable thioether.

Materials
  • Substrate: 5-tert-Butyl-2-methylthiophenol (1.0 eq)

  • Michael Acceptor: Methyl Acrylate (1.1 eq) or 2-Ethylhexyl Acrylate (for lipophilicity).[1]

  • Catalyst: Triethylamine (TEA) or DBU (0.5 - 1.0 mol%).[1]

  • Solvent: Toluene (optional, can be run neat).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Charging: Add 5-tert-Butyl-2-methylthiophenol (18.0 g, 100 mmol) and catalyst (TEA, 0.1 mL) to the flask.

  • Addition: Cool the mixture to 0–5 °C using an ice bath (reaction is exothermic). Add Methyl Acrylate (9.5 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 2–4 hours.

    • Checkpoint: Monitor disappearance of the thiol peak by TLC or GC-MS.

  • Work-up:

    • Evaporate excess acrylate and volatile catalyst under reduced pressure (Rotavap at 50 °C, 20 mbar).

    • Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove amine traces) followed by Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Yield: Expect >95% yield of the thioether-ester (e.g., Methyl 3-((5-tert-butyl-2-methylphenyl)thio)propionate).[1]

Reaction Scheme:

Ar-SH + CH₂=CH-COOR → Ar-S-CH₂-CH₂-COOR

Protocol B: Synthesis of Disulfide Peptizer (Oxidative Coupling)

Application: Preparation of rubber processing aids (peptizers).[1] Objective: Oxidize the thiol to Bis(5-tert-butyl-2-methylphenyl) disulfide .

Materials
  • Substrate: 5-tert-Butyl-2-methylthiophenol.[1][6][2][7]

  • Oxidant: Hydrogen Peroxide (30% aq) or Iodine (catalytic amount with air).[1]

  • Solvent: Ethyl Acetate or Ethanol.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 5-tert-Butyl-2-methylthiophenol (10 g) in Ethanol (50 mL).

  • Oxidation: Add Hydrogen Peroxide (30%, 1.2 eq) dropwise at room temperature.[1]

    • Note: A catalytic amount of Sodium Iodide (NaI) can accelerate this reaction.[1]

  • Stirring: Stir vigorously for 3 hours. A solid precipitate (the disulfide) may form.

  • Extraction: If oil separates, extract with Dichloromethane.[1] Wash with sodium bisulfite solution (to quench excess peroxide).[1]

  • Isolation: Recrystallize from Ethanol/Hexane to obtain the disulfide.[1]

Quality Control & Characterization

Verify the integrity of the synthesized antioxidant using the following parameters.

TestMethodAcceptance Criteria
Purity GC-FID / HPLC> 98.0%
Thiol Content Iodometric Titration< 0.5% (Indicates complete conversion)
Structure ¹H-NMR (CDCl₃)Thioether: Triplet at ~3.1 ppm (S-CH₂).[1] Disulfide: Absence of SH proton (~3.5 ppm).[1]
Thermal Stability TGA (Thermogravimetric Analysis)< 5% weight loss at 200 °C

Safety & Handling (HSE)

Hazard Class:

  • Skin/Eye Irritant: Causes severe irritation.[1][7]

  • Sensitizer: May cause allergic skin reactions.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][7]

Handling Protocol:

  • Odor Control: Thiophenols have a low odor threshold.[1] Always use a bleach trap (sodium hypochlorite solution) for glassware and waste to oxidize residual thiols before disposal.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent spontaneous oxidation to disulfide.

References

  • National Institutes of Health (NIH). (2023).[1] 4,4'-Thiobis(2-tert-butyl-5-methylphenol) in Medical Devices. PubMed.[1] Retrieved October 24, 2025, from [Link]

  • ResearchGate. (2022).[1] Synthesis and Antioxidant Activity of Catechol Thioethers. Retrieved October 24, 2025, from [Link]

Introduction: Understanding the Reactivity of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Reactions of 5-tert-Butyl-2-methylthiophenol: Application Notes and Protocols

5-tert-Butyl-2-methylthiophenol is a polysubstituted aromatic thiol that serves as a versatile intermediate in the synthesis of complex organic molecules, specialty polymers, and potential pharmaceutical agents.[1][2] Its chemical behavior and utility are dictated by the electronic and steric interplay of its three distinct substituents on the benzene ring: a thiol (-SH), a methyl (-CH₃), and a bulky tert-butyl (-C(CH₃)₃) group.[3]

The regioselectivity of reactions involving this molecule—the ability to control the position of chemical modification—is of paramount importance for its synthetic applications. The substitution pattern is governed by the directing effects of the existing groups:

  • Thiol (-SH) Group: A potent ortho, para-director and an activating group, due to the ability of the sulfur's lone pairs to donate electron density to the ring via resonance.[4]

  • Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.[4]

  • tert-Butyl (-C(CH₃)₃) Group: A weakly activating, ortho, para-director that exerts a significant steric influence due to its bulkiness.

The synergistic effect of the thiol and methyl groups strongly activates the positions ortho and para to them. This guide provides detailed protocols and mechanistic insights into the key regioselective transformations of 5-tert-Butyl-2-methylthiophenol, empowering researchers to leverage its unique reactivity in their synthetic endeavors.

Section 1: Regioselective Electrophilic Aromatic Substitution (EAS)

Expertise & Mechanistic Insight

In electrophilic aromatic substitution, the regiochemical outcome is determined by the ability of the substituents to stabilize the positively charged intermediate (the arenium ion or sigma complex). The thiol and methyl groups are both ortho, para-directors. Their effects are cooperative, strongly directing incoming electrophiles to the open positions ortho and para to them.

Let's analyze the available positions on the ring:

  • Position 3: ortho to the thiol, meta to the tert-butyl.

  • Position 4: ortho to the tert-butyl, meta to the methyl.

  • Position 6: ortho to both the thiol and methyl groups.

The convergence of the directing effects from the powerful thiol group and the methyl group makes Position 6 the most electronically enriched and favored site for electrophilic attack. The steric bulk of the tert-butyl group further disfavors attack at the nearby position 4. Therefore, electrophilic substitution on 5-tert-Butyl-2-methylthiophenol is predicted to proceed with high regioselectivity at the C-6 position.

Caption: Directing influences on 5-tert-Butyl-2-methylthiophenol for EAS.

Application Protocol 1: Regioselective Bromination

This protocol describes the highly selective monobromination of 5-tert-Butyl-2-methylthiophenol at the C-6 position using N-Bromosuccinimide (NBS), a mild and effective brominating agent for activated aromatic rings.

Causality Behind Experimental Choices:

  • Reagent: NBS is chosen over elemental bromine (Br₂) to provide a low, steady concentration of electrophilic bromine, minimizing side reactions such as oxidation of the sensitive thiol group and preventing potential over-bromination.[5]

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants while remaining relatively inert to the reaction conditions.

  • Temperature: The reaction is conducted at room temperature to ensure high selectivity and prevent thermal degradation.

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-tert-Butyl-2-methylthiophenol (1.94 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of acetonitrile and stir until the substrate is fully dissolved.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate to yield the pure 6-bromo-5-tert-butyl-2-methylthiophenol.

Expected Results:

ProductExpected YieldRegioselectivity (6-bromo)
6-Bromo-5-tert-butyl-2-methylthiophenol85-95%>98%

Section 2: Regioselective Reactions at the Thiol Group

Expertise & Mechanistic Insight

The thiol proton is acidic and can be readily removed by a base to form a thiolate anion. This thiolate is a potent nucleophile, enabling a variety of S-functionalization reactions. Among the most powerful are metal-catalyzed C-S cross-coupling reactions, which form aryl thioethers—a structural motif prevalent in pharmaceuticals and materials science.[6] Copper-catalyzed Ullmann-type couplings are particularly effective for this transformation, often proceeding under mild, ligand-free conditions.[7][8]

The generally accepted mechanism involves the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with an aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the aryl thioether product and regenerates the active copper(I) catalyst.

CS_Coupling_Workflow start Start: Assemble Reactants setup Reaction Setup: - 5-tBu-2-Me-Thiophenol - Aryl Iodide - CuI (catalyst) - K2CO3 (base) - NMP (solvent) start->setup inert Establish Inert Atmosphere (N2 or Argon) setup->inert heat Heat Reaction Mixture (e.g., 110-120 °C) inert->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup: - Dilute with H2O - Extract with Ether/EtOAc monitor->workup Upon Completion purify Purification: Flash Column Chromatography workup->purify product Final Product: Isolated Aryl Thioether purify->product

Caption: Experimental workflow for Copper-Catalyzed C-S Cross-Coupling.

Application Protocol 2: Ligand-Free, Copper-Catalyzed C-S Cross-Coupling

This protocol details the synthesis of an aryl thioether via the coupling of 5-tert-Butyl-2-methylthiophenol with an aryl iodide, using copper(I) iodide as a simple, inexpensive catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commercially available and robust catalyst for this transformation that does not require the use of expensive or air-sensitive ligands.[8]

  • Base: Potassium carbonate (K₂CO₃) is an effective and economical inorganic base used to deprotonate the thiol, forming the reactive nucleophilic thiolate in situ.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent that facilitates the reaction by dissolving the ionic intermediates and allowing for the necessary reaction temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-tert-Butyl-2-methylthiophenol (388 mg, 2.0 mmol, 1.0 equiv.), the desired aryl iodide (2.2 mmol, 1.1 equiv.), copper(I) iodide (19 mg, 0.1 mmol, 5 mol%), and potassium carbonate (552 mg, 4.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 4 mL of anhydrous NMP via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Cooling and Dilution: After cooling to room temperature, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the target diaryl sulfide.

Expected Results for Representative Aryl Iodides:

Aryl IodideProduct NameExpected Yield
4-Iodoanisole(5-tert-Butyl-2-methylphenyl)(4-methoxyphenyl)sulfane80-90%
1-Iodo-4-nitrobenzene(5-tert-Butyl-2-methylphenyl)(4-nitrophenyl)sulfane75-85%
Iodobenzene(5-tert-Butyl-2-methylphenyl)(phenyl)sulfane85-95%

Safety Information

5-tert-Butyl-2-methylthiophenol should be handled with appropriate care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Mishra, N. K., et al. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2017(4), M961. [Link]

  • ChemistryViews (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Mishra, N. K., et al. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2018(1), M975. [Link]

  • Google Patents. (1990).
  • Google Patents. (1988).
  • Wang, Y., et al. (2022). NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN. Organic & Biomolecular Chemistry, 20(1), 107-111. [Link]

  • Keess, S. D., et al. (2023). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Chemical Science, 14(10), 2736-2742. [Link]

  • Li, J., et al. (2022). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 12(45), 29353-29357. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. [Link]

  • VDH CHEM TECH PVT. LTD. 2-Tert-Butyl-5-Methylphenol (3M6B). [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Mondal, B., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 44(4), 1357-1365. [Link]

  • Carril, M., et al. (2007). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Organic Letters, 9(10), 1947-1950. [Link]

  • A study of the free radical addition of thiophenol to substituted a-methylstyrenes and vinylarenes. (n.d.). Iowa State University. [Link]

  • MacLeod, K. C., et al. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 10(1), 300-306. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

  • Directing Groups in SE Ar. (n.d.). University of Calgary. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in EAS. [Link]

  • Wang, Y., et al. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 11(12), 992. [Link]

Sources

Protocol: Advanced Handling and Reaction Setup for Air-Sensitive Thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiophenols (aryl thiols) are critical pharmacophores in drug development, serving as precursors for sulfonamides, thioethers, and bioisosteres of phenols. However, their utility is compromised by two primary challenges: extreme oxidative instability and noxious olfactory potency (stench).

The Mechanistic Challenge: Oxidative Dimerization

Unlike alkyl thiols (


), thiophenols are significantly more acidic (

). In the presence of weak bases and trace oxygen, they rapidly deprotonate to form thiolate anions (

). These anions are highly susceptible to Single Electron Transfer (SET) oxidation, generating thiyl radicals (

) that homocouple to form disulfides (

).

Impact on Data Integrity:

  • Stoichiometric Drift: Unnoticed oxidation alters the effective concentration of the nucleophile.

  • Catalyst Poisoning: In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig), disulfides and thiyl radicals can irreversibly bind to the metal center or oxidize phosphine ligands, killing catalytic turnover.

This protocol defines a closed-system architecture to eliminate oxygen exposure while simultaneously neutralizing stench via an active scrubbing manifold.

Experimental Setup & Engineering Controls

The "Double-Defense" Manifold

Do not rely on a simple balloon. Use a dual-manifold Schlenk line to allow active vacuum/inert gas cycling.

Diagram: Closed-Loop Reaction & Scrubber Architecture

ThiophenolSetup cluster_0 Odor Containment Zone Schlenk Schlenk Manifold (Ar/Vac) Reaction Reaction Flask (Thiophenol + Base) Schlenk->Reaction Inert Gas (+P) Trap1 Trap 1: Empty (Anti-Suckback) Reaction->Trap1 Vapor Outlet Trap2 Trap 2: Bleach (NaOCl Scrubber) Trap1->Trap2 Gas Flow Exhaust Fume Hood Exhaust Trap2->Exhaust Neutralized Gas

Figure 1: The "Double-Defense" setup ensures that reaction vapors are scrubbed before venting. Trap 1 prevents bleach from sucking back into the reaction if pressure drops.

Reagent Preparation: The Freeze-Pump-Thaw Cycle

Sparging (bubbling gas) is insufficient for thiophenols in transition-metal catalysis. You must remove dissolved oxygen using the Freeze-Pump-Thaw (FPT) method.[1]

Protocol:

  • Freeze: Place the solvent/reagent flask (Schlenk tube) in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Rationale: This removes gas from the headspace.

  • Thaw: Close the flask, remove from

    
    , and thaw in a warm water bath. Rationale: As the solid melts, trapped gas bubbles are released into the headspace.
    
  • Repeat: Perform 3 total cycles.

  • Backfill: Fill with Argon (Ar) rather than Nitrogen (

    
    ), as Ar is heavier than air and provides a better "blanket" for the liquid surface.
    

Reaction Protocol: Step-by-Step

Phase A: System Passivation
  • Flame Drying: Assemble glassware. While under vacuum, heat all glass surfaces with a heat gun/flame to desorb moisture. Backfill with Ar. Repeat 3x.

  • Scrubber Activation: Fill Trap 2 (see Fig 1) with 10% household bleach (sodium hypochlorite). Add a few drops of surfactant (dish soap) to increase gas-liquid contact time.

Phase B: Reagent Addition (The "Air-Gap" Technique)

Never pour thiophenols. Use positive-pressure cannulation or gas-tight syringes.

  • Solid Reagents: Add solid bases (e.g.,

    
    , 
    
    
    
    ) and catalysts to the flask before sealing. Purge the solid mixture with vacuum/Ar cycles.
  • Liquid Thiophenols:

    • Secure the reagent bottle with a rubber septum and copper wire.

    • Insert a small Ar line (balloon or manifold) into the reagent bottle to create positive pressure.

    • Withdraw the thiophenol using a gas-tight syringe flushed with Ar.

    • Inject slowly into the reaction flask through the septum.

Phase C: Monitoring & Sampling

Opening the flask to take a TLC spot is the most common failure point.

Self-Validating Sampling Method:

  • Equip the reaction flask with a secondary septum inlet.

  • Prepare a small vial with quenched solvent (e.g., MeOH + N-ethylmaleimide) under Ar.

  • Using a needle (22G), withdraw 0.1 mL of reaction mixture.

  • Immediately inject into the quench vial.

  • Validation: If the reaction mixture turns dark/opaque immediately upon withdrawal, oxygen has entered the syringe. If it remains clear until injection, your sampling technique is valid.

Post-Reaction Workup: The "Kill" Step

Thiophenol residues on glassware are the primary cause of lab contamination. You must chemically oxidize the sulfur before opening the system.

Quenching Protocol
  • Cool: Cool the reaction mixture to 0°C (oxidation is exothermic).

  • Oxidant Addition: Slowly add a 10% bleach solution (or aqueous

    
     for rigorous oxidation) directly to the reaction flask via syringe.
    
    • Stoichiometry: You need at least 3 equivalents of oxidant to convert Thiol

      
       Sulfonic Acid (
      
      
      
      ).
  • Verification: Use starch-iodide paper. Dip it into the mixture; a blue-black color indicates excess oxidant (bleach) is present, confirming all thiol has been consumed.

Waste Management[2][3][4]
  • Liquid Waste: All filtrate must be treated with bleach in a dedicated "Quench Carboy" in the hood for 24 hours before disposal.

  • Solid Waste: Contaminated silica gel, paper towels, and gloves must be sealed in a Ziploc bag inside the hood before disposal.

Troubleshooting & Optimization Data

Solvent Compatibility Table
SolventSuitabilityDegassing RequirementNotes
DMF/DMSO HighCritical (FPT) High

solubility; accelerates disulfide formation.
Toluene ExcellentStandard (Sparge)Low

solubility; ideal for Pd-catalysis.
THF ModerateHigh (FPT)Can form peroxides; check for peroxides before use.
DCM PoorN/AReacts with thiols (thioacetalization) over time. Avoid.
Mechanism of Failure: Catalyst Poisoning

In Pd-catalyzed reactions, if the thiophenol is not kept strictly anaerobic, the following deactivation pathway occurs:

CatalystPoison cluster_prevention Prevention Strategy Start Active Catalyst L2Pd(0) Step1 Oxidative Addition Ar-Pd(II)-SAr Start->Step1 Normal Cycle Thiol Thiophenol (ArSH) SideReaction Disulfide Formation (ArS-SAr) Thiol->SideReaction + O2 (Leak) Oxygen Oxygen (O2) Poison Catalyst Death [Pd(SAr)2]n (Insoluble Oligomer) Step1->Poison Excess Thiolate SideReaction->Poison Irreversible Binding Tip1 Use High Ligand:Pd Ratio (4:1) Tip2 Slow Addition of Thiol

Figure 2: Oxygen leaks lead to disulfide formation, which acts as a bidentate poison for Palladium, precipitating it as palladium thiolate oligomers (Palladium Black).

References

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols. [Link]

  • Organic Chemistry Portal. Synthesis of Aryl Thiols and Disulfides. [Link]

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 5-tert-Butyl-2-methylthiophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

5-tert-Butyl-2-methylthiophenol (also known as 4-tert-butyl-2-mercaptotoluene) is a sterically hindered aryl thiol used as a specialized intermediate in pharmaceutical and polymer chemistry.

The industrial standard and most accessible laboratory route involves the chlorosulfonation of 4-tert-butyltoluene followed by acidic reduction . While conceptually simple, this pathway is plagued by three primary yield-killing mechanisms:

  • Regio-isomer contamination (steric directing effects).

  • De-alkylation (loss of the tert-butyl group under acidic stress).

  • Oxidative Dimerization (rapid formation of disulfides during workup).

The Synthetic Pathway

The following diagram outlines the optimized workflow and critical control points (CCPs) to maximize yield.

G Start 4-tert-Butyltoluene Step1 Chlorosulfonation (ClSO3H, <5°C) Start->Step1 Electrophilic Subst. Inter Sulfonyl Chloride Intermediate Step1->Inter Yield: ~85% Side1 Sulfone Dimer (High Temp) Step1->Side1 T > 20°C Side2 De-alkylated Product (Acid Cleavage) Step1->Side2 Prolonged Acid Contact Step2 Reduction (Zn/HCl or LAH) Inter->Step2 Reductive Cleavage Product 5-tert-Butyl-2-methylthiophenol (Thiol Target) Step2->Product Yield: ~90% Side3 Disulfide (Oxidation) Product->Side3 Air/Base Exposure

Figure 1: Reaction pathway highlighting Critical Control Points (CCPs) where yield is commonly lost.

Troubleshooting Guide: Yield Optimization

This section addresses specific failure modes reported by users.

Phase 1: Chlorosulfonation (Formation of the Sulfonyl Chloride)

Q: My intermediate yield is low, and NMR shows a loss of the tert-butyl signal (singlet ~1.3 ppm). What happened? A: You likely experienced Friedel-Crafts De-alkylation .

  • The Mechanism: The tert-butyl group is acid-labile. In the presence of strong electrophiles (chlorosulfonic acid) and heat, the tert-butyl cation can cleave off the ring.

  • The Fix:

    • Temperature Control: The addition of chlorosulfonic acid must be performed at 0°C to 5°C . Do not allow the exotherm to exceed 10°C.

    • Quench Protocol: Pour the reaction mixture onto ice, not water into the mixture. The heat of hydration can locally spike temperatures, causing de-alkylation during the workup.

Q: I isolated a high-melting solid that is insoluble in most solvents. Is this the sulfonyl chloride? A: No, this is likely the Diaryl Sulfone byproduct.

  • The Cause: If the concentration of chlorosulfonic acid is too low, or the addition is too slow at elevated temperatures, the newly formed sulfonyl chloride reacts with unreacted starting material.

  • The Fix: Use a large excess of chlorosulfonic acid (at least 3-4 equivalents). The excess acid acts as a solvent and pushes the equilibrium toward the chloride, preventing the bimolecular coupling that forms the sulfone.

Phase 2: Reduction & Isolation

Q: My final product yield is 40%, and I see a "doublet" of my expected mass in MS (M+ and 2M-2). A: You have significant Disulfide Formation .

  • The Mechanism: Thiols are highly susceptible to oxidation by air, especially in basic or neutral media. The "2M-2" peak is the disulfide dimer (

    
    ).
    
  • The Fix (The "Acidic Shield" Protocol):

    • Reduction: If using Zn/HCl, ensure the zinc is fully consumed or filtered off under inert gas.

    • Extraction: Perform extractions using degassed solvents.

    • pH Control: Keep the crude extract slightly acidic. Thiols oxidize rapidly as thiolate anions (

      
      ). At low pH, they remain protonated (
      
      
      
      ) and are more stable.
    • Recovery: If you have the disulfide, you can recover the yield by treating the crude mixture with Triphenylphosphine (PPh3) and water, or Zinc/Acetic Acid , to reduce the disulfide back to the thiol before distillation.

Standard Operating Procedure (SOP)

Note: This protocol assumes the use of 4-tert-butyltoluene as the starting material.

Step 1: Chlorosulfonation
ParameterSpecificationRationale
Stoichiometry 1.0 eq Ar-H : 4.0 eq

Excess acid prevents sulfone formation.
Temperature 0–5°C (Addition), 20°C (Stirring)Low temp prevents de-alkylation; room temp drives conversion.
Time 2–3 hoursExtended time increases risk of desulfonation or dealkylation.

Protocol:

  • Charge a flame-dried flask with Chlorosulfonic acid (4.0 eq) . Cool to 0°C under

    
    .
    
  • Add 4-tert-butyltoluene (1.0 eq) dropwise over 60 minutes. Do not let T > 5°C.

  • Allow to warm to 20°C and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Extract with Dichloromethane (DCM). Wash with cold water. Dry over

    
     (keep T < 25°C). Evaporate solvent to yield the crude sulfonyl chloride (usually a solid/oil mix). Proceed immediately to Step 2.
    
Step 2: Reduction (Zinc/Acid Method)
ParameterSpecificationRationale
Reagents Zn Dust (3.5 eq), Conc. HCl / EthanolClassic Clemmensen-type reduction conditions.
Atmosphere Strict Argon/NitrogenCritical: Oxygen exclusion prevents disulfide formation.

Protocol:

  • Dissolve the crude sulfonyl chloride in Ethanol (5 vol).

  • Add Zinc dust (3.5 eq) .

  • Add Conc. HCl (5.0 eq) dropwise. Caution: Vigorous

    
     evolution. Maintain reflux for 3-4 hours.
    
  • Workup (The Critical Step):

    • Cool to room temperature.[1][2]

    • Decant liquid from unreacted Zinc.

    • Concentrate ethanol under vacuum.

    • Add water and extract with degassed Toluene or Ether.

    • Optional: Add a pinch of Sodium Dithionite (

      
      ) to the aqueous wash to scavenge oxidants.
      
  • Purification: Vacuum distillation is preferred.

    • Boiling Point: ~110-115°C at 10 mmHg (approximate, varies by vacuum).

Advanced Troubleshooting: The "Yield Matrix"

Use this decision tree to diagnose specific yield losses based on your analytical data.

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/GC-MS of Crude Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 High MW Impurity (Dimer) CheckTLC->Result2 Result3 Product Mass - 57 (Loss of t-Butyl) CheckTLC->Result3 Fix1 Incomplete Sulfonation. Increase ClSO3H eq. or reaction time. Result1->Fix1 Fix2 Disulfide formed. Add Zn/AcOH or PPh3 to reduce dimer. Result2->Fix2 Fix3 De-alkylation. LOWER temp during addition (<5°C). Result3->Fix3

Figure 2: Diagnostic flow for identifying and correcting yield loss.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "2-Methyl-5-tert-butylthiophenol" (CID 596868).[3] National Center for Biotechnology Information. Link

  • H. T. Clarke et al. "Thiophenol." Organic Syntheses, Coll.[4][5] Vol. 1, p. 504 (1941). (Foundational text on sulfonyl chloride reduction). Link

  • BenchChem Technical Support. "Preventing Disulfide Bond Formation in Thiol-Ene Reactions." (Guidance on inert atmosphere handling). Link

  • PrepChem. "Synthesis of 4-(tert-butyl)thiophenol." (Analogous procedure demonstrating Friedel-Crafts conditions). Link

Sources

Technical Support Center: Synthesis of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

The synthesis of substituted thiophenols (arenethiols) is deceptively simple. While the target is a basic functional group (-SH), the path is often littered with oxidative dimerization (disulfides), desulfurization, and regioselectivity errors.

As your Senior Application Scientist, I have structured this guide not just to list reactions, but to troubleshoot the failure modes specific to the three dominant synthetic pathways.

Quick-Select Decision Matrix

Use this logic flow to verify you are using the correct pathway for your specific substrate before troubleshooting.

MethodSelection Start Starting Material? Phenol Phenol (-OH) Start->Phenol Sulfonyl Sulfonyl Chloride (-SO2Cl) Start->Sulfonyl Halide Aryl Halide (-Br, -I) Start->Halide NKR Method A: Newman-Kwart Rearrangement Phenol->NKR If e- poor or neutral Red Method B: Metal/Acid Reduction Sulfonyl->Red Standard Route Cat Method C: Pd/Cu-Catalyzed C-S Coupling Halide->Cat Late-stage functionalization Risk1 Risk: High T Isocyanate formation NKR->Risk1 Risk2 Risk: Disulfide Over-reduction Red->Risk2 Risk3 Risk: Catalyst poisoning Homocoupling Cat->Risk3

Figure 1: Strategic selection of synthetic route based on starting material availability and associated risks.

Troubleshooting Module: Reduction of Sulfonyl Chlorides

Context: This is the workhorse method. You treat an arylsulfonyl chloride with a reducing agent (Zn/HCl, PPh3, or LiAlH4).

Issue 1: The Product is a "Gummy" Yellow Solid Instead of a Liquid

Diagnosis: Oxidative Dimerization (Disulfide Formation). Thiophenols are easily oxidized by atmospheric oxygen to form disulfides (Ar-S-S-Ar). This is the #1 side reaction. The "gummy" appearance is characteristic of impure disulfide mixtures.

Root Cause:

  • Incomplete reduction.[1]

  • Re-oxidation during workup (exposure to air at basic pH).

  • Self-Validating Check: Run TLC. The disulfide is significantly less polar (higher Rf) than the thiol.

Solution Protocol:

  • The "Rescue" Reduction: Do not discard the solid. Dissolve the crude mixture in acetic acid.

  • Add Zinc dust (2.0 equiv) and heat to reflux for 1 hour.

  • Critical Step: Filter the hot solution under an inert atmosphere (Argon/Nitrogen) to remove Zn.

  • Pour into degassed water/ice. Extract immediately.

Issue 2: Low Yield / Smell of Rotten Eggs (H₂S)

Diagnosis: Over-reduction (Desulfurization). Vigorous reducing conditions can cleave the C-S bond entirely, releasing H₂S and leaving you with the parent arene (Ar-H).

Root Cause:

  • Temperature too high during Zn addition.

  • Acid concentration too high.

Corrective Action:

  • Switch Reagents: If your substrate is sensitive, switch from Zn/HCl to Triphenylphosphine (PPh3) in toluene. PPh3 reduces sulfonyl chlorides to thiols via a thionitrite intermediate mechanism that is milder and chemoselective (tolerates nitro groups).

Troubleshooting Module: Newman-Kwart Rearrangement (NKR)

Context: Converting phenols to thiophenols via O-aryl thiocarbamates. Requires high heat (200–300°C).[2][3][4]

Issue 3: Formation of Isocyanates (Ar-N=C=O) / Low Conversion

Diagnosis: Elimination Side Pathway. Instead of rearranging, the O-thiocarbamate eliminates the phenoxide to form a carbamoyl cation, which degrades.

Root Cause:

  • Substrate Structure: Common in mono-alkylated thiocarbamates (Ar-O-CS-NHR).

  • Temperature: Reaction temperature too low for the concerted 4-membered transition state, allowing the lower-energy elimination pathway to dominate.

Solution Protocol:

  • Substrate Design: Always use N,N-dimethyl thiocarbamoyl chloride . The dialkyl group prevents elimination to isocyanate.

  • Solvent Switch: Use diphenyl ether or sulfolane to achieve internal temperatures >230°C.

  • Catalytic Alternative: If the substrate cannot survive 250°C, use a Pd(II) catalyst (e.g., Pd(PPh3)4) which can lower the rearrangement temperature to ~100°C.

Troubleshooting Module: Metal-Catalyzed Coupling (C-S Bond Formation)

Context: Palladium or Copper-catalyzed coupling of aryl halides with sulfur sources.

Issue 4: Catalyst "Death" (Black Precipitate) & No Conversion

Diagnosis: Catalyst Poisoning by Sulfur. Thiols and sulfide ions are potent ligands that bind irreversibly to Pd/Cu centers, shutting down the catalytic cycle.

Root Cause:

  • Free thiol concentration is too high in the pot.

  • Inadequate ligand strength to protect the metal center.

Solution Protocol:

  • Source Change: Do not use NaSH or free thiols directly. Use a "masked" sulfur source like TIPS-SH (Triisopropylsilanethiol) or Thiourea .

  • Ligand Selection: Use bidentate phosphine ligands (e.g., Xantphos) which resist displacement by sulfur better than monodentate ligands.

Comparison of Synthetic Methods

FeatureReduction of Sulfonyl ChloridesNewman-Kwart RearrangementPd-Catalyzed Coupling
Primary Risk Disulfide formation (Oxidation)Thermal degradationCatalyst poisoning
Atom Economy Moderate (Stoichiometric metal waste)High (100% atom efficient step)Good (depends on leaving group)
Functional Group Tolerance Low (Reduces NO₂, C=O)High (if thermal stability exists)High (Orthogonal to most groups)
Scale-Up Suitability High (Cheap reagents)Moderate (Specialized reactors)Low (Expensive catalysts)
Key "Tell" of Failure Gummy yellow solid (Disulfide)Charring/Tarry residueUnreacted Aryl Halide

Detailed Protocol: Robust Zinc Reduction of Sulfonyl Chlorides

Use this protocol to minimize disulfide formation.

Reagents:

  • Substituted Benzenesulfonyl chloride (10 mmol)

  • Zinc dust (35 mmol, <10 micron particle size preferred)

  • Sulfuric acid (25% aq. solution)

  • Toluene (degassed)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and an addition funnel. Flush with Nitrogen for 15 mins.

  • Slurry: Add Zinc dust and water to the flask. Cool to 0°C in an ice bath.

  • Acidification: Slowly add the Sulfuric acid. Caution: Hydrogen gas evolution.

  • Addition: Dissolve the sulfonyl chloride in minimal toluene. Add dropwise to the Zn slurry over 30 minutes. Do not rush —high local concentration promotes dimerization.

  • Reflux: Warm to room temperature, then heat to reflux for 4-6 hours.

  • Workup (The Critical Step):

    • Cool to room temp.[5]

    • Filter off excess Zn under Nitrogen (if possible) or quickly through a celite plug.

    • Extract with Toluene.[1][6]

    • Wash: Wash organic layer with degassed 5% HCl (keeps thiol protonated, preventing oxidation).

    • Dry: Dry over Na2SO4 and concentrate.

Visualization: The Disulfide Trap

Understanding the redox cycle is key to recovering your product.

DisulfideCycle cluster_prevention Prevention Zone Thiol Target Thiol (Ar-SH) Liquid/Low MP Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Base (pH > 7) Radical Thiyl Radical (Ar-S•) Thiolate->Radical O2 (Air) / Metals Disulfide Disulfide Impurity (Ar-S-S-Ar) Solid/Gummy Radical->Disulfide Dimerization Disulfide->Thiol Rescue: Zn/AcOH or PPh3/H2O

Figure 2: The mechanism of disulfide formation.[6][7] Note that the thiolate anion is the species most susceptible to oxidation. Keeping the pH acidic during workup prevents the formation of the anion.

References

  • Newman-Kwart Rearrangement Mechanism & Conditions

    • Organic Chemistry Portal.[2][8][9] "Newman-Kwart Rearrangement."[2][3][4][10][11]

    • [Link]

  • Reduction of Sulfonyl Chlorides (Zn/Acid Method)

    • Organic Syntheses.[8][12][13] "Thiophenol."[8][12][13][14] Org. Synth. 1921, 1, 71; Coll. Vol. 1, p.504.

    • [Link]

  • Triphenylphosphine Reduction (Chemoselective)

    • Bellale, E. V., et al.[9] "Reduction of Sulfonyl Chlorides to Thiols."[15][16] Synthesis, 2009.[3][4][9][11]

    • [Link]

  • Palladium Catalyzed C-S Coupling

    • Maimone, T. J., et al.
    • [Link]

  • Disulfide Management & Properties

    • BenchChem Technical Support.[5][17] "Troubleshooting Common Side Reactions in Thiol Synthesis."

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-tert-Butyl-2-methylthiophenol. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered thiol. Here, we provide troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experiments.

Introduction to the Challenge: The Nature of Steric Hindrance

5-tert-Butyl-2-methylthiophenol is a valuable building block, but its utility is often hampered by the steric bulk of the tert-butyl group positioned para to the thiol and the methyl group in the ortho position. This steric congestion can significantly decrease the reactivity of the thiol group and the aromatic ring, leading to sluggish reactions, low yields, or complete reaction failure.[1][2] The bulky tert-butyl group can physically block the approach of reagents to the reactive sites, a phenomenon known as steric hindrance.[1][2]

This guide will explore practical strategies to mitigate these steric effects and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific problems encountered during common transformations involving 5-tert-Butyl-2-methylthiophenol.

Issue 1: Low Yield in S-Alkylation Reactions

Q: I am attempting to S-alkylate 5-tert-Butyl-2-methylthiophenol with a bulky alkyl halide, but I am observing very low conversion to the desired thioether. What can I do to improve the yield?

A: This is a classic case of steric hindrance where the bulky tert-butyl and ortho-methyl groups impede the approach of the electrophilic alkyl halide to the nucleophilic sulfur atom.

Root Cause Analysis:

  • Steric Blockade: The three-dimensional space around the sulfur atom is crowded, making it difficult for the electrophile to achieve the correct orientation for the SN2 reaction to occur.

  • Weak Nucleophile: While thiols are generally good nucleophiles, the steric environment can diminish the effective nucleophilicity of the thiophenolate anion.

Troubleshooting Workflow:

cluster_problem Problem: Low S-Alkylation Yield cluster_solutions Potential Solutions cluster_details Implementation Details Problem Low Conversion in S-Alkylation Sol1 Use a Stronger, Less Hindered Base Problem->Sol1 Enhance Nucleophilicity Sol2 Increase Reaction Temperature Problem->Sol2 Overcome Activation Energy Sol3 Change the Solvent System Problem->Sol3 Improve Solubility & Ion Separation Sol4 Employ a More Reactive Electrophile Problem->Sol4 Lower Activation Barrier Detail1 Bases: NaH, KHMDS, t-BuOK Avoid: Bulky amine bases Sol1->Detail1 Detail2 Method: Reflux, Microwave Irradiation Sol2->Detail2 Detail3 Solvents: DMF, DMSO, NMP (Polar Aprotic) Sol3->Detail3 Detail4 Electrophiles: Alkyl triflates, tosylates (Better leaving groups than halides) Sol4->Detail4

Caption: Troubleshooting workflow for low S-alkylation yields.

Recommended Protocols & Rationale:

  • Optimize the Base and Solvent System:

    • Strategy: To enhance the nucleophilicity of the thiol, it must be fully deprotonated to the thiophenolate. Using a strong, non-nucleophilic base is crucial.

    • Protocol: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 5-tert-Butyl-2-methylthiophenol in an anhydrous polar aprotic solvent like DMF or DMSO. Add 1.1 equivalents of sodium hydride (NaH) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation before adding the alkyl halide.

    • Causality: Polar aprotic solvents effectively solvate the cation (Na+) without strongly solvating the thiophenolate anion, leaving it more "naked" and reactive.

  • Increase Reaction Temperature:

    • Strategy: Providing more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance.

    • Protocol: If room temperature reactions are sluggish, gradually increase the temperature to 50-80 °C. For highly unreactive systems, consider microwave-assisted synthesis, which can rapidly heat the reaction mixture to higher temperatures and pressures, often accelerating sterically hindered reactions.[3]

    • Causality: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which increases the probability of a successful reaction.

  • Employ a More Reactive Electrophile:

    • Strategy: Instead of alkyl halides, use alkyl triflates or tosylates.

    • Protocol: Prepare the corresponding alkyl triflate from the alcohol and triflic anhydride. React the in situ generated thiophenolate with the alkyl triflate at 0 °C to room temperature.

    • Causality: Triflates and tosylates are excellent leaving groups, making the carbon atom they are attached to significantly more electrophilic and lowering the activation energy of the substitution reaction.

Issue 2: Failure in Electrophilic Aromatic Substitution (EAS)

Q: I'm trying to perform a Friedel-Crafts acylation on 5-tert-Butyl-2-methylthiophenol, but I'm getting no reaction or a complex mixture of products. Why is this happening?

A: The aromatic ring of 5-tert-Butyl-2-methylthiophenol is activated by the electron-donating methyl and tert-butyl groups.[1] However, the substitution pattern is heavily influenced by both electronic and steric effects, and the thiol group can complicate the reaction.

Root Cause Analysis:

  • Steric Crowding: The positions ortho to the large tert-butyl group are highly hindered. The position between the methyl and thiol groups is also sterically congested.

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl3) required for Friedel-Crafts reactions can complex with the lone pairs on the sulfur atom. This deactivates the ring by turning the thiol group into a strongly electron-withdrawing group, shutting down the EAS reaction.

  • Directing Group Conflict: The ortho, para-directing methyl and tert-butyl groups are in opposition to the directing effect of the sulfur (which, after complexation, becomes a meta-director).

Troubleshooting Decision Tree:

Start Friedel-Crafts Acylation Failure Q1 Is the thiol group protected? Start->Q1 Path1 Path1 Q1->Path1 No Path2 Path2 Q1->Path2 Yes Path1_Step1 Protect the Thiol Group (e.g., as a thioacetate or silyl thioether) Path1->Path1_Step1 Path2_Step1 Use Milder Acylating Conditions Path2->Path2_Step1 Path2_Step2 Consider Alternative Acylation Methods Path2->Path2_Step2 Path1_Step2 Perform Friedel-Crafts Acylation Path1_Step1->Path1_Step2 Path1_Step3 Deprotect the Thiol Group Path1_Step2->Path1_Step3 Detail1 Milder Conditions: - Acetic anhydride with a milder Lewis acid (e.g., ZnCl2, Fe(acac)3) - Use of a strong protic acid catalyst (e.g., PPA, TFAA) Path2_Step1->Detail1 Detail2 Alternative Methods: - Vilsmeier-Haack formylation - Ortho-lithiation followed by quenching with an acylating agent Path2_Step2->Detail2

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

Recommended Protocols & Rationale:

  • Protect the Thiol Group:

    • Strategy: The most reliable approach is to temporarily protect the thiol group to prevent its interference with the Lewis acid catalyst.

    • Protocol:

      • Protection: React 5-tert-Butyl-2-methylthiophenol with acetic anhydride in the presence of a base like pyridine to form the thioacetate.

      • Acylation: Perform the Friedel-Crafts acylation on the protected compound using standard conditions (e.g., acetyl chloride and AlCl3). The acylation will now be directed by the methyl and tert-butyl groups to the position ortho to the methyl group.

      • Deprotection: Cleave the thioacetate using a mild base like sodium methoxide in methanol to regenerate the free thiol.

    • Causality: Protection prevents catalyst poisoning and allows the inherent activating effects of the alkyl groups to control the regioselectivity of the substitution.

  • Use Alternative Acylation Methods:

    • Strategy: If protection/deprotection is undesirable, consider methods that do not require strong Lewis acids.

    • Protocol (Ortho-lithiation):

      • Protect the thiol as a non-reactive group (e.g., with a removable silyl group).

      • Treat the protected compound with a strong base like n-butyllithium or sec-butyllithium at low temperature (-78 °C). The lithiation will occur at the most acidic aromatic proton, likely the position between the methyl and protected thiol groups.

      • Quench the resulting aryllithium species with an acylating agent (e.g., an acid chloride or anhydride).

      • Deprotect the thiol.

    • Causality: Ortho-lithiation is a powerful tool for directed functionalization that bypasses the steric and electronic issues associated with classical EAS reactions.

Issue 3: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Buchwald-Hartwig amination using 5-tert-Butyl-2-methylthiophenol as the thiol component, but the reaction is not proceeding. What catalyst system is suitable for such a hindered substrate?

A: Palladium-catalyzed cross-coupling reactions involving sterically hindered substrates require specialized ligands that can facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination) despite the steric bulk.

Root Cause Analysis:

  • Slow Oxidative Addition: The steric hindrance around the C-S bond can slow down the oxidative addition of the aryl sulfide to the palladium(0) center.

  • Difficult Reductive Elimination: The bulky substituents can make it difficult for the final C-N bond-forming reductive elimination step to occur from the palladium(II) intermediate.

Recommended Solutions:

Table 1: Recommended Ligands for Cross-Coupling of Hindered Thiols

Ligand TypeExample LigandsRationale for Use
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosThese ligands are electron-rich and have large cone angles. The bulkiness promotes reductive elimination, while the electron-rich nature facilitates oxidative addition.
Dialkylbiarylphosphines tBuXPhos, tBuBrettPhosThe presence of tert-butyl groups on the phosphorus atom further increases the steric bulk and electron density, making them highly effective for challenging couplings.

Protocol & Rationale:

  • Choice of Catalyst System:

    • Strategy: Employ a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) with a bulky, electron-rich biarylphosphine ligand.

    • Protocol: In a glovebox, combine Pd2(dba)3 (1-2 mol %), a suitable ligand like XPhos or RuPhos (2-4 mol %), the aryl halide, 5-tert-Butyl-2-methylthiophenol, and a strong base such as NaOt-Bu or K3PO4 in an anhydrous, deoxygenated solvent like toluene or dioxane. Heat the reaction to 80-110 °C until completion.

    • Causality: The specific architecture of these ligands creates a sterically demanding pocket around the palladium center that accelerates the rate-limiting reductive elimination step, which is often the bottleneck for hindered substrates.

  • Reaction Optimization:

    • Strategy: Systematically screen the base, solvent, and temperature.

    • Protocol: Set up a parallel screen of reactions varying the base (NaOt-Bu, K3PO4, Cs2CO3) and solvent (toluene, dioxane, THF). Monitor the reactions by LC-MS or GC-MS to identify the optimal conditions.

    • Causality: The interplay between the base and solvent can have a profound effect on the solubility of the reactants and the activity of the catalyst. A systematic optimization is often necessary for novel or challenging substrates.

Frequently Asked Questions (FAQs)

Q1: How does the methylthio group in 5-tert-Butyl-2-methylthiophenol differ from a hydroxyl group in its reactivity?

A1: While both are ortho, para-directing in electrophilic aromatic substitution, the thiol group (-SH) is more acidic than the hydroxyl group (-OH) and its sulfur atom is a softer, more nucleophilic center. However, sulfur is also easily oxidized and can act as a ligand for transition metals, which can complicate catalytic reactions as discussed above.

Q2: Are there any specific safety precautions for handling 5-tert-Butyl-2-methylthiophenol?

A2: Yes. Like most thiols, it has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood. It is also classified as a skin and eye irritant and may cause an allergic skin reaction.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use 5-tert-Butyl-2-methylthiophenol as an antioxidant?

A3: Yes, sterically hindered phenols and thiophenols are well-known for their antioxidant properties.[5][6] The bulky tert-butyl group helps to stabilize the phenoxy or thiyl radical that forms upon hydrogen atom donation to a free radical, thus terminating radical chain reactions.[1] This compound and its derivatives are used as stabilizers in polymers and other materials.[7][8]

Q4: What is the best way to purify 5-tert-Butyl-2-methylthiophenol if it becomes discolored?

A4: Discoloration is often due to the oxidation of the thiol to the corresponding disulfide. The thiol can be regenerated by reduction. A common laboratory method is to dissolve the impure material in an organic solvent, wash it with a mild reducing agent solution (like sodium bisulfite), followed by an acid wash (e.g., dilute HCl) to ensure the thiol is protonated, and then a brine wash. After drying the organic layer and removing the solvent, the product can be further purified by vacuum distillation.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Available at: [Link]

  • Steric hindrance. (2013). Khan Academy. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Institutes of Health. Available at: [Link]

  • 2-Methyl-5-tert-butylthiophenol | C11H16S | CID 596868. (n.d.). PubChem. Available at: [Link]

  • EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use. (n.d.). Google Patents.
  • FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION. (n.d.). Google Patents.
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (n.d.). National Institutes of Health. Available at: [Link]

  • (PDF) Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. Available at: [Link]

Sources

Preventing oxidation of 5-tert-Butyl-2-methylthiophenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-tert-Butyl-2-methylthiophenol (CAS No. 7340-90-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Maintaining the integrity of 5-tert-Butyl-2-methylthiophenol is critical for ensuring experimental reproducibility and the success of your research endeavors.

The Challenge: Oxidation of Thiophenols

Thiophenols, including 5-tert-Butyl-2-methylthiophenol, are susceptible to oxidation. The primary degradation pathway involves the coupling of two thiol molecules to form a disulfide dimer. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of catalytic impurities. The formation of the disulfide impurity alters the compound's purity, reactivity, and physical properties, potentially compromising downstream applications.

Oxidation Pathway of 5-tert-Butyl-2-methylthiophenol

The primary oxidative process is the conversion of the thiol to a disulfide. This reaction involves the loss of a hydrogen atom from the sulfhydryl group of two separate molecules, which then form a sulfur-sulfur bond.

Oxidation_Pathway Thiol1 5-tert-Butyl-2-methylthiophenol (Thiol) Disulfide Resulting Disulfide Dimer Thiol1->Disulfide Thiol2 5-tert-Butyl-2-methylthiophenol (Thiol) Thiol2->Disulfide Oxygen [O] (e.g., O₂) Oxygen->Disulfide Oxidation Water H₂O

Caption: Oxidation of two thiol molecules to form a disulfide dimer.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of 5-tert-Butyl-2-methylthiophenol.

Q1: What are the visual and analytical signs of oxidation in my sample?

A: The primary indicator of oxidation is a change in the physical appearance of the compound. Fresh, pure 5-tert-Butyl-2-methylthiophenol is a clear, colorless to light yellow liquid[1][2]. Upon oxidation, you may observe:

  • Color Change: The liquid may become progressively more yellow or even orange.

  • Increased Viscosity: The formation of the larger disulfide dimer can lead to an increase in viscosity.

  • Precipitation: In advanced stages of oxidation, the disulfide dimer may precipitate out of solution as a solid, especially at lower temperatures.

Analytically, oxidation can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and integration values of the aromatic and sulfhydryl protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of a new peak with a higher molecular weight corresponding to the disulfide dimer.

  • High-Performance Liquid Chromatography (HPLC): The emergence of a new, less polar peak corresponding to the disulfide product.[3][4]

Q2: What are the definitive optimal storage conditions for 5-tert-Butyl-2-methylthiophenol?

A: To ensure long-term stability, 5-tert-Butyl-2-methylthiophenol must be protected from air, light, and heat.[5][6][7] The following table summarizes the recommended storage protocols based on manufacturer safety data sheets and best practices for air-sensitive compounds.

ParameterRecommendationRationale & Causality
Atmosphere Store under an inert gas (Nitrogen or Argon).[5][6]Thiophenols are sensitive to atmospheric oxygen, which drives the formation of disulfide bonds.[1][2] An inert atmosphere displaces oxygen, preventing this primary degradation pathway.
Temperature Cool and dark place, with specific recommendations ranging from room temperature to 2-8°C.[1][2][5]Chemical reactions, including oxidation, are accelerated at higher temperatures. Storing in a cool environment slows the degradation kinetics.[8]
Light Exposure Protect from light by using an amber or opaque container.[5][7]Light, particularly UV radiation, can provide the energy to initiate the radical reactions involved in oxidation.[8][9]
Container Tightly sealed containers are crucial.[6][10] For long-term storage, consider sealed ampoules.Prevents the ingress of atmospheric oxygen and moisture. Containers must be carefully resealed after opening.[10]
Q3: How critical is it to use an inert atmosphere, and what is the best practice?

A: Using an inert atmosphere is the most critical factor in preventing oxidation. The compound is designated as "Air Sensitive".[1][2] The standard procedure involves using a dry, inert gas like nitrogen or argon to blanket the compound, displacing any air in the container's headspace.

For routine use, this can be accomplished by flushing the container with a stream of inert gas before sealing. For long-term storage, working within a glovebox or using Schlenk line techniques is highly recommended.[11][12][13]

Inert_Gas_Storage Start Start: Receive or Prepare 5-tert-Butyl-2-methylthiophenol Container Select Appropriate Container (Amber glass vial with secure cap) Start->Container Transfer Transfer Compound to Vial (Preferably in a glovebox) Container->Transfer Purge Purge Headspace with Inert Gas (N₂ or Ar) Transfer->Purge Seal Seal Container Tightly Purge->Seal Label Label Clearly (Name, Date, Inert Atmosphere) Seal->Label Store Store in a Cool, Dark Location (e.g., 2-8°C Refrigerator) Label->Store

Sources

Troubleshooting guide for the alkylation of hindered thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Steric-Oxidative" Paradox

Welcome to the technical support hub for aryl thiol alkylation. If you are here, you are likely facing the classic paradox of hindered thiophenols:

  • Steric Hindrance: Bulky ortho-substituents (e.g., 2,6-dimethyl, 2,4,6-triisopropyl) block the nucleophilic attack, requiring forcing conditions.

  • Oxidative Sensitivity: Forcing conditions (heat, strong base) rapidly accelerate the oxidation of thiols to disulfides (

    
    ), often faster than the desired 
    
    
    
    reaction occurs.

This guide moves beyond standard textbook protocols to provide field-proven interventions for these competing failure modes.

Module 1: Reaction Stalling & Low Conversion

Symptom: Starting material remains unconsumed after 24h+; product yield is <40%. Diagnosis: Poor nucleophilicity due to ion-pairing and steric blocking.

The Solution: The "Cesium Effect"

Standard bases like


 or 

often fail with hindered substrates because the metal cation forms a tight ion pair with the thiolate, effectively "capping" the sulfur. You must switch to Cesium Carbonate (

)
.
  • Mechanism: The large ionic radius of Cesium (

    
    ) results in a diffuse charge density. In polar aprotic solvents (DMF/NMP), Cesium is poorly solvated and forms a "loose" ion pair with the thiolate. This creates a "naked" anion that is significantly more nucleophilic and better able to penetrate the steric wall of the alkylating agent.
    
Protocol A: Enhanced Nucleophilicity System
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Do not use THF; it does not solvate the cation well enough.

  • Base:

    
     (1.5 - 2.0 equivalents).
    
  • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%). The iodide acts as a nucleophilic catalyst, converting alkyl chlorides/bromides to more reactive iodides in situ.

  • Temperature: Start at 25°C. If no reaction in 4h, ramp to 60°C. Avoid boiling (>100°C) unless strictly necessary to prevent thermal decomposition.

Critical Check: Ensure your stirring is vigorous (1000+ RPM).


 has low solubility in DMF; the reaction is heterogeneous and relies on surface area.
Optimization Workflow

ReactionOptimization Start Reaction Stalled / Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDisulfide Is Disulfide Dimer present? CheckSM->CheckDisulfide Yes Reactivity Issue: Low Nucleophilicity CheckDisulfide->Reactivity No (Only SM left) Oxidation Issue: Oxidative Dimerization CheckDisulfide->Oxidation Yes Soln1 Switch Base to Cs2CO3 Switch Solvent to DMF Reactivity->Soln1 Soln2 Add TBAI (10 mol%) Increase Temp to 60°C Soln1->Soln2 SolnOx See Module 2: Add TCEP or Degas Oxidation->SolnOx

Figure 1: Decision tree for diagnosing stalled alkylation reactions.

Module 2: The Disulfide Nightmare

Symptom: Starting material disappears, but the major product is the oxidative dimer (


).
Diagnosis:  Trace oxygen in the basic medium is oxidizing the thiolate faster than the alkylation can occur.
The Solution: In Situ Reduction

Hindered thiols oxidize slowly but alkylate even slower. If you cannot strictly exclude oxygen (glovebox), you must chemically reverse the oxidation during the reaction.

Recommended Reagent: TCEP (Tris(2-carboxyethyl)phosphine) Unlike DTT or ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-mercaptoethanol, TCEP is non-volatile, odorless, and crucially, does not contain a thiol . This means it will not compete with your substrate for the alkyl halide.
Protocol B: Reductive Alkylation
  • Dissolve: Thiophenol in DMF/Water (9:1).

  • Reduce: Add TCEP

    
    HCl (1.1 equiv relative to estimated disulfide content). Stir for 15 min.
    
  • Basify: Add

    
     (3.0 equiv - extra base needed to neutralize TCEP
    
    
    
    HCl).
  • Alkylate: Add alkyl halide.

Comparative Analysis of Reducing Agents:

FeatureTCEPDTTPhosphines (

)
Thiol-Free? Yes (Safe)No (Competes)Yes
Odor NoneStenchNone
pH Stability Acid & BaseBasic onlyNeutral
Reduction Rate Fast (<15 min)SlowSlow
Byproduct Water Soluble (Easy removal)DifficultOrganic Soluble (Hard removal)

Module 3: Substrate Solubility & Green Chemistry

Symptom: Substrate is insoluble in DMF, or the reaction turns into a tar. Diagnosis: High concentration of organic salts.

The Solution: Phase Transfer Catalysis (PTC)

If the "Cesium/DMF" method fails due to solubility, switch to a biphasic system. This allows the use of cheap inorganic bases (NaOH) in the aqueous phase and the substrate in a non-polar organic phase (Toluene).

Protocol C: PTC Conditions
  • Organic Phase: Toluene (dissolves the hindered thiol and alkyl halide).

  • Aqueous Phase: 50% NaOH or KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the thiolate anion from the aqueous interface into the organic layer as a tight ion pair (

    
    ). Once in the organic layer, the thiolate reacts rapidly.
    

FAQ: Rapid Fire Support

Q: My reaction smells terrible, and I'm becoming unpopular in the lab. How do I quench the smell? A: Do not just rotovap. Treat all glassware and waste streams with dilute bleach (sodium hypochlorite) . This oxidizes the residual thiols/sulfides to odorless sulfoxides or sulfones immediately.

Q: S-Alkylation vs. C-Alkylation? A: Thiophenols are "soft" nucleophiles and overwhelmingly prefer S-alkylation (


). C-alkylation is rare and usually only seen with extremely hard electrophiles or under radical conditions. If you observe C-alkylation, ensure you are not using a radical initiator or photoredox conditions unintentionally.

Q: Which leaving group is best for hindered substrates? A: Iodide > Bromide >> Chloride. For hindered systems, the transition state is crowded. A better leaving group (Iodide) lowers the activation energy. If you only have the Chloride, add 50 mol% NaI (Finkelstein conditions) to generate the Iodide in situ.

References

  • The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234. Link

  • TCEP Utility: Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2] The Journal of Organic Chemistry, 56(8), 2648-2650. Link

  • Phase Transfer Catalysis: Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link

  • General Thiol Alkylation Review: Salvatore, R. N., et al. (2005). Synthesis of secondary amines. Tetrahedron, 61(37), 8836-8881. (Includes sections on Cs2CO3/TBAI mediated alkylations). Link

Sources

How to avoid disulfide bond formation with 5-tert-Butyl-2-methylthiophenol

[1]

Product: 5-tert-Butyl-2-methylthiophenol CAS: 7340-90-1 Chemical Class: Sterically hindered Aryl Thiol Primary Hazard: Rapid oxidation to disulfide dimer (Bis(5-tert-butyl-2-methylphenyl)disulfide) upon exposure to air or basic conditions.[1]

Part 1: Technical Overview & Mechanism

Why does this compound oxidize so easily? Unlike aliphatic thiols, 5-tert-Butyl-2-methylthiophenol is an aryl thiol (thiophenol).[1] The aromatic ring allows for resonance stabilization of the thiolate anion (


1

At physiological or neutral pH (

50% of your compound exists as the reactive thiolate anion1
Oxidation Mechanism Pathway

The following diagram illustrates the "Danger Zone" where your compound transforms into the unwanted disulfide.

OxidationMechanismcluster_preventionPREVENTION STRATEGYThiolThiol Form(Stable-ish)Ar-SHThiolateThiolate Anion(Highly Reactive)Ar-S⁻Thiol->ThiolatepH > 6.0DeprotonationRadicalThiyl RadicalAr-S•Thiolate->RadicalO₂ / Metal Ions(Oxidation)DisulfideDisulfide Dimer(Dead End)Ar-S-S-ArRadical->DisulfideDimerizationDisulfide->ThiolRescue Protocol(TCEP/Zn)

Figure 1: The oxidation cascade.[1][2][3][4] Note that keeping the molecule protonated (pH < 6) is the primary defense against thiolate formation.[1]

Part 2: Troubleshooting Guide (Q&A)

Storage & Handling Issues

Q: My liquid thiophenol has turned into a cloudy suspension or a solid precipitate. What happened? A: You likely have significant disulfide formation.[1]

  • Diagnosis: 5-tert-Butyl-2-methylthiophenol is a clear liquid.[1][5] Its disulfide dimer is typically a solid or a viscous oil with significantly lower solubility in organic solvents.

  • Immediate Fix: Check the "Rescue Protocol" below to reduce the disulfide back to the thiol.

Q: I see a second set of aromatic peaks in my 1H NMR. Is this an impurity? A: It is likely the disulfide.

  • Technical Insight: Disulfide formation breaks the symmetry or shifts the aromatic protons slightly downfield due to the electron-withdrawing nature of the S-S bond compared to the S-H bond.

  • Verification: Check the SH proton signal (typically

    
     3.0–4.0 ppm).[1] If the integration is lower than 1H or missing, oxidation has occurred.[1]
    

Q: Can I use DTT (Dithiothreitol) to prevent oxidation? A: Not recommended for this specific compound. [1]

  • Reasoning: DTT is effective but prone to air oxidation itself and works best at pH > 7 (where your compound is unstable).[1]

  • Better Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][6][7][8][9] TCEP is stable in acid (pH 2–7), odorless, and irreversibly reduces aryl disulfides [2][3].[1]

Reaction Optimization

Q: The reaction yield is low, and I see homocoupling products. A: Trace metals (Cu, Fe) in your solvent are catalyzing the oxidation.[1]

  • Solution: Add 1–5 mM EDTA to your aqueous buffers or wash organic layers with chelating resins.[1] Even ppb levels of copper can catalyze thiophenol oxidation.[1]

Part 3: Step-by-Step Protocols

Protocol A: The "Zero-Oxidation" Solvent Setup

Use this for all reactions and dilutions involving 5-tert-Butyl-2-methylthiophenol.[1]

  • Select Solvent: Methanol, Ethanol, or DMF are common.[1] Avoid DMSO if possible (DMSO is a mild oxidant for thiols).[1]

  • Degas (Essential): Sparging with nitrogen is insufficient for sensitive aryl thiols.[1] Use the Freeze-Pump-Thaw method:

    • Freeze solvent in liquid nitrogen.[1]

    • Apply vacuum (< 100 mTorr) for 10-15 mins.[1]

    • Thaw in warm water bath (under static vacuum).[1]

    • Repeat 3x.

    • Backfill with Argon.[1]

  • Acidify (The Secret Weapon):

    • Adjust the solvent pH to 4.5–5.5 using dilute HCl or Acetic Acid.

    • Why? This keeps the thiophenol protonated (Ar-SH form), reducing the oxidation rate by orders of magnitude compared to neutral pH [1].[1]

Protocol B: The "Rescue" (Reducing Disulfide to Thiol)

If your compound has oxidized, use this to recover the active thiol.[1]

Reagents:

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) [3][1][6][7]

  • Solvent: 1:1 Water/Acetonitrile (or Methanol)[1]

Procedure:

  • Dissolve the oxidized mixture in the solvent.

  • Add 1.2 - 1.5 equivalents of TCEP-HCl relative to the estimated disulfide amount.[1]

  • Stir at Room Temperature for 30–60 minutes.

    • Note: TCEP works rapidly even at acidic pH.[1]

  • Extraction:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (TCEP and TCEP-oxide are water-soluble and will wash away).[1]

    • Dry organic layer over

      
       and concentrate under Argon.[1]
      
Comparison of Reducing Agents
FeatureTCEP-HClDTT (Cleland's Reagent)

-Mercaptoethanol
Stability High (Resistant to air)Low (Oxidizes in air)Volatile
Odor OdorlessStrong Skunk OdorStrong Rotten Egg Odor
Effective pH 1.5 – 8.5 (Ideal for thiophenols)> 7.0 (Risky for thiophenols)> 7.0
Reduction Type IrreversibleReversible (Equilibrium)Reversible
Metal Compatible? No (Do not use with Ni/Co beads)YesYes

Part 4: Decision Tree for Handling

HandlingDecisionStartStart: Handling 5-tert-Butyl-2-methylthiophenolCheckStateCheck Physical StateStart->CheckStateLiquidClear LiquidCheckState->LiquidLooks NormalSolidSolid / Cloudy / ViscousCheckState->SolidOxidizedActionPreventPREVENTION MODE1. Use Degassed Solvents2. Keep pH < 63. Store under ArgonLiquid->ActionPreventActionRescueRESCUE MODE1. Dissolve in MeOH/H2O2. Add 1.5 eq TCEP-HCl3. ExtractSolid->ActionRescueActionRescue->ActionPreventAfter Recovery

Figure 2: Decision matrix for handling and recovering the compound.

References

  • ChemicalBook. (2025).[1] 5-tert-Butyl-2-methylthiophenol Properties and pKa Data. Retrieved from [1][5]

  • BroadPharm. (2022).[1][7] S-S bond reduction by TCEP: Stability and Mechanism. Retrieved from

  • GoldBio. (2024).[1] TCEP vs DTT: Choosing the Right Reducing Agent. Retrieved from

  • Fisher Scientific. (2021).[1][10] Safety Data Sheet: 2-Methyl-5-tert-butylthiophenol. Retrieved from [1]

Catalyst selection for reactions involving 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-tert-Butyl-2-methylthiophenol Reaction Guide

Substrate Profile & Reactivity Analysis

Before selecting a catalyst, you must understand the steric and electronic landscape of 5-tert-Butyl-2-methylthiophenol .[1]

  • Steric Environment (Critical): The ortho-methyl group at position 2 creates significant steric hindrance near the nucleophilic sulfur.[1] This impedes the approach of bulky metal complexes and slows down reductive elimination in cross-coupling cycles.

  • Electronic Profile: The tert-butyl group at position 5 is electron-donating, making the sulfur highly nucleophilic (

    
    ). This increases the rate of oxidative dimerization (disulfide formation), often outcompeting the desired catalytic pathway if not managed.
    
  • Primary Failure Mode: Catalyst Poisoning.[1] Thiolates are "soft" ligands that bind irreversibly to "soft" metals (Pd, Pt, Ni), forming resting states that exit the catalytic cycle.

Module 1: C-S Cross-Coupling (Buchwald-Hartwig Type)

User Question: "Standard Pd(PPh3)4 conditions yield <10% product. The catalyst turns black immediately.[1] What is the recommended system for this sterically hindered thiol?"

Technical Recommendation: For ortho-substituted thiophenols, monodentate phosphines (like


) are ineffective due to rapid displacement by the thiol.[1] You require a bidentate ligand with a large bite angle and significant steric bulk to force reductive elimination.

The "Gold Standard" Catalyst System:

  • Pre-catalyst: Palladium(II) Acetate [

    
    ][1]
    
  • Ligand: DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene)[1][2]

  • Base: Sodium tert-butoxide (

    
    )[1]
    
  • Solvent: Toluene or Dioxane (anhydrous)[1]

Mechanism & Causality: The DiPPF ligand is superior here because its ferrocene backbone provides a wide bite angle, while the isopropyl groups offer enough bulk to prevent the formation of stable, inactive bis-thiolate palladium complexes [


]. This ligand facilitates the difficult reductive elimination step involving the sterically crowded 2-methylthiolate species.[1]
Experimental Protocol (Self-Validating):
  • Charge: In a glovebox or under Argon flow, add

    
     (1.0 mol%) and DiPPF (1.2 mol%) to a reaction vial.
    
  • Solvation: Add anhydrous toluene. Stir for 1 minute. Validation Check: Solution should turn orange/red (active catalyst formation).

  • Substrate Addition: Add aryl halide (1.0 equiv) and 5-tert-Butyl-2-methylthiophenol (1.05 equiv).

  • Activation: Add

    
     (1.2 equiv).[1] Seal vial.
    
  • Reaction: Heat to 80–100°C for 2-4 hours.

  • Workup: Filter through a silica plug to remove Pd residues.[1]

Catalytic Cycle & Failure Points (Visualization)

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide LigandExchange Ligand Exchange (Ar-Pd-S-R) OxAdd->LigandExchange + Thiol / Base RedElim Reductive Elimination (C-S Bond Formation) LigandExchange->RedElim Fast with DiPPF Poisoned DEAD CATALYST [Pd(S-R)2] (Thiol Saturation) LigandExchange->Poisoned Excess Thiol / Weak Ligand RedElim->Pd0 - Product Poisoned->Pd0 Irreversible

Figure 1: The catalytic cycle showing the critical branch point where DiPPF prevents the formation of the inactive "Poisoned" state.

Module 2: S-Alkylation (Nucleophilic Substitution)

User Question: "I am seeing significant disulfide byproduct (dimer) when using K2CO3 in DMF. How do I favor the alkylation?"

Technical Recommendation: The dimerization is driven by trace metal impurities (Fe/Cu) in basic media acting as oxidation catalysts.[1] To solve this, switch to Phase Transfer Catalysis (PTC) . This keeps the thiolate in the organic phase, separated from aqueous oxidants, and allows for strict kinetic control.

Recommended System:

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).[1]

  • Solvent System: Toluene / Water (biphasic).[1]

  • Base: NaOH (aq).

Comparative Data: Solvent/Catalyst Efficiency

SystemYield (%)Disulfide ImpurityNotes
DMF / K2CO3 65%High (15-20%)Difficult workup; high oxidation risk.[1]
THF / NaH 82%Medium (5-10%)Hazardous; H2 gas evolution.[1]
Toluene / NaOH / TBAB 94% Low (<2%) Recommended. Clean separation; green chemistry.[1]

Module 3: Troubleshooting & FAQs

Q1: The starting material (5-tert-Butyl-2-methylthiophenol) has turned into a yellow solid. Can I still use it?

  • Diagnosis: You have formed the disulfide dimer (oxidation).[1]

  • Solution: Do not use directly in cross-coupling; it will fail.[1] You must reduce it back to the thiol.

    • Protocol: Dissolve in THF/Water (1:1), add 1.5 equiv TCEP or DTT , and stir for 30 mins. Extract with DCM.[1] The thiol should be a clear liquid.

Q2: Can I use Cu-catalysis (Chan-Lam) instead of Pd?

  • Analysis: Generally No for this specific substrate.[1]

  • Reasoning: Copper catalysts are highly sensitive to the steric bulk of the ortho-methyl group. While cheaper, Cu-catalysis often requires higher temperatures (120°C+) which accelerates the oxidative dimerization of this electron-rich thiol before coupling can occur. Stick to Pd/DiPPF for reliability.

Q3: My reaction works on 100mg scale but fails on 10g scale. Why?

  • Diagnosis: Mass transfer limitations and headspace oxygen.[1]

  • Solution: On larger scales, "degassing" by simple bubbling is insufficient. You must use Freeze-Pump-Thaw cycles (x3) to remove dissolved oxygen that consumes the catalyst.

Decision Tree: Reaction Optimization

Troubleshooting Start Start: Reaction Failure Check1 Is Product Solid/Yellow? Start->Check1 Check2 Catalyst Color? Check1->Check2 No Action1 Disulfide Formed. Add TCEP/DTT. Check1->Action1 Yes Action2 Pd Black Precipitate. Switch to DiPPF. Check2->Action2 Black Precipitate Action3 No Reaction. Check Base Strength. Check2->Action3 Stays Orange/Red

Figure 2: Rapid diagnostic flow for identifying failure modes in thiol coupling.

References

  • Murata, M., & Buchwald, S. L. (2004).[1][3] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[1][2][3] Tetrahedron, 60(34), 7397-7403. [1][3]

    • Key Finding: Establishes Pd(OAc)2/DiPPF as the superior system for sterically hindered thiols.
  • Fernández-Rodríguez, M. A., et al. (2006).[1] Highly Efficient Catalytic System for the Coupling of Thiols with Aryl Halides.[1][2][3] Chemistry – A European Journal, 12(22), 5796-5804.[1]

    • Key Finding: Discusses the mechanism of thiol poisoning and ligand effects.[1]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011).[1][4] Palladium-Catalyzed C-S Coupling: Access to Thioethers. Organic Letters, 13(15), 4100-4103.[1]

    • Key Finding: Demonstrates tolerance of electron-rich/hindered substr
  • PubChem Compound Summary. (2024). 5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1).[1][5]

    • Key Finding: Physical properties and safety data for the specific substrate.[1]

Sources

Work-up procedures to remove residual 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiol Remediation Subject: Work-up Procedures for 5-tert-Butyl-2-methylthiophenol Removal Ticket ID: #SH-THIOL-005

Executive Summary: The Chemical Challenge

You are likely encountering difficulty removing 5-tert-Butyl-2-methylthiophenol (also known as 4-tert-butyl-2-mercaptotoluene) due to its specific structural duality:

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the thiol moiety, kinetically slowing down deprotonation and nucleophilic scavenging.[1]

  • High Lipophilicity: The tert-butyl group acts as a "grease anchor," making the molecule (and even its thiolate salt) highly soluble in organic solvents and prone to forming stable emulsions during aqueous work-ups.[1]

This guide provides a tiered troubleshooting approach, moving from optimized extraction protocols to advanced scavenging and oxidative quenching.[1]

Module 1: Optimized Extraction Protocols

Use this as your primary defense for bulk removal (>95%).[1]

Q: "I tried a standard NaOH wash, but the thiol remains in the organic layer. Why?" A: A standard aqueous NaOH wash often fails because the sodium thiolate salt of your compound is an ion pair that remains lipophilic due to the tert-butyl group.[1] The water layer simply cannot "pull" the greasy salt out of the organic phase effectively.

The Fix: The "Solvent-Bridge" Modification You must bridge the polarity gap between your organic solvent and the aqueous base.

Protocol:

  • Dilution: Dilute your reaction mixture with a non-polar solvent (e.g., Heptane or Hexane).[1] Avoid DCM if possible, as it exacerbates emulsion formation with this specific thiol.[1]

  • The Bridge: Add Methanol (MeOH) or Isopropanol (IPA) to your aqueous base.[1]

    • Recipe: Prepare a wash solution of 2M NaOH in 20% MeOH/Water .

  • Execution: Wash the organic layer 3 times.[1] The alcohol increases the solubility of the lipophilic thiolate in the aqueous phase.

  • Validation: Check the pH of the exiting aqueous layer. If it is not >12, the deprotonation is incomplete.

Q: "I am seeing a rag layer/emulsion that won't separate." A: This is caused by the surfactant-like nature of the thiolate (polar head, greasy tail).[1]

  • Immediate Fix: Add solid NaCl (brine saturation) to the mixture.

  • Secondary Fix: Filter the biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates; filtration breaks the physical stabilization.

Module 2: Advanced Scavenging (Trace Removal)

Use this when <100 ppm levels are required (e.g., to prevent catalyst poisoning in subsequent steps).

Q: "My subsequent Pd-catalyzed coupling is dead. Is it the thiol?" A: Yes. Thiols are potent poisons for Pd/Pt catalysts, binding irreversibly to the metal center.[1] Standard extraction often leaves enough trace thiol (100-500 ppm) to kill a catalyst.

Comparison of Scavenging Methods:

MethodMechanismEfficiencyBest For
Zn/Cu Wash Chemisorption (Insoluble sulfide formation)High (<10 ppm)Robust products stable to metals.[1]
Resin (Polystyrene-CHO) Covalent bonding (Thioacetal formation)Very High (<5 ppm)Late-stage intermediates; GMP workflows.[1]
Bleach Wash Oxidation to Sulfonic AcidVariableOnly for oxidation-resistant products.[1]
Michael Acceptor Alkylation (e.g., N-ethylmaleimide)HighSmall scale; removing "last traces."[1]

Recommended Protocol: The Zinc Carbonate Wash This method precipitates the thiol as an insoluble Zinc thiolate, which is easily filtered off.[1]

  • Add 10 wt% Basic Zinc Carbonate (ZnCO₃[1]·2Zn(OH)₂[1]·H₂O) relative to the mass of your crude product.

  • Stir vigorously at room temperature for 2-4 hours.

  • Filter the suspension through a pad of Silica or Celite.

  • Rinse the pad with your solvent. The thiol remains trapped on the solid as the Zn-salt.

Module 3: Safety & Odor Management

Critical for lab safety and environmental compliance.[1][2]

Q: "The lab smells like garlic/gas leak. How do I neutralize the equipment?" A: You must chemically alter the thiol group.[1] Simple soap and water will not work.

The "Bleach Quench" Protocol:

  • Principle: Sodium Hypochlorite (Bleach) oxidizes the thiol (-SH) first to the disulfide (R-S-S-R), and eventually to the sulfonic acid (R-SO₃H), which is odorless and water-soluble.[1]

  • Warning: Do NOT use this on your product unless you are certain it is stable to strong oxidants.[1] This is for waste and glassware only.

Steps:

  • Glassware: Submerge all contaminated flasks, septa, and stir bars in a bath of 10% Bleach for at least 2 hours.

  • Rotovap: If the rotovap bath smells, add 50mL of bleach to the water bath and let it circulate for 30 minutes.[1]

  • Spills: Cover with paper towels, soak with dilute bleach, wait 10 minutes, then wipe.[1]

Visualizing the Work-Up Decision Tree

The following flowchart guides you through the logic of selecting the correct purification path based on your product's sensitivity and the impurity level.

ThiolRemoval Start Start: Residual 5-tert-Butyl-2-methylthiophenol CheckSens Is Product Acid/Base Sensitive? Start->CheckSens SensitiveYes Yes: Avoid Strong Wash CheckSens->SensitiveYes Yes SensitiveNo No: Proceed to Extraction CheckSens->SensitiveNo No ResinScavenge Use Thiol-Scavenging Resin (e.g., PL-CHO, Maleimide) SensitiveYes->ResinScavenge Final Final Product (Odor Free) ResinScavenge->Final CausticWash Wash: 2M NaOH + 20% MeOH (Solubilizes lipophilic thiolate) SensitiveNo->CausticWash CheckPurity Check Purity (NMR/LCMS) CausticWash->CheckPurity PurityGood Purity > 98%? Trace Thiol Remaining? CheckPurity->PurityGood Clean PurityBad Thiol Persists (Greasy Layer) CheckPurity->PurityBad Dirty PurityGood->Final ZnWash Zinc Carbonate Slurry (Precipitate Zn-Thiolate) PurityBad->ZnWash Standard Path BleachOx Oxidative Wash (Dilute H2O2 or Bleach) *Only if product stable* PurityBad->BleachOx Aggressive Path ZnWash->Final BleachOx->Final

Figure 1: Decision logic for removing sterically hindered, lipophilic thiols from reaction mixtures.[1]

References

  • Acidity and Extraction of Thiols

    • Source: PubChem. (2025).[1][3] 2-Methylthiophenol (2-Thiocresol) pKa Data. National Library of Medicine.

    • URL:[Link][1]

    • Relevance: Establishes the pKa (~6.[3]64) required for calculating the pH of extraction buffers.

  • Thiol Scavenging Protocols

    • Source: ChemicalBook. (2025).[1][4] 5-tert-Butyl-2-methylthiophenol Properties and Safety.

    • Relevance: Confirms physical properties (lipophilicity)
  • Safety and Odor Oxidation

    • Source: University of Washington, EH&S. (n.d.). Working with Thiols - Safety and Waste Disposal.
    • URL:[Link]

    • Relevance: Authoritative standard for the "Bleach Quench" protocol regarding glassware and waste management.[5]

  • Steric Hindrance in Thiophenols

    • Source: National Institutes of Health (NIH). (2025).[1][3][4] Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes.

    • URL:[Link]

    • Relevance: Provides context on the reactivity profiles of sterically encumbered thiophenols.

Sources

Technical Support Center: Thiophenol Scale-Up & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for process chemists and engineers scaling up thiophenol (benzenethiol) synthesis. It prioritizes safety, purity, and odor containment—the three notorious bottlenecks of sulfur chemistry.

Status: Operational | Tier: Level 3 (Senior Process Support) | Topic: Sulfur Chemistry Scale-Up

Introduction: The "Sulfur Tax" in Process Chemistry

Scaling up thiophenols incurs a "sulfur tax"—a combination of extreme odor nuisance, high oxidative instability (disulfide formation), and unique thermal hazards. Unlike standard intermediates, thiophenols require a containment strategy that precedes the chemical strategy.

This guide addresses the three critical failure modes in scale-up:

  • Thermal Runaway during sulfonyl chloride reduction.

  • Oxidative Dimerization during workup (yield loss).

  • Fugitive Emissions (odor complaints and safety violations).

Module 1: Synthetic Route Selection (Triage)

User Query: "We need to produce 5kg of a substituted thiophenol. Which route offers the best balance of safety and atom economy?"

Scientist Response: For scale-up, we evaluate three primary routes. While the Zinc/Acid reduction is "classic," it is often chemically messy on a kilo-scale. The Newman-Kwart Rearrangement (NKR) is superior for phenols but historically thermally hazardous.

Comparative Analysis of Synthetic Routes
FeatureZn / Acid Reduction (Classic)PPh₃ Reduction (Modern)Newman-Kwart Rearrangement (NKR)
Precursor Sulfonyl ChlorideSulfonyl ChloridePhenol
Scale-Up Risk High (H₂ evolution, Exotherm)Low (Mild conditions)Medium (High T required unless catalyzed)
Atom Economy Poor (Stoichiometric Zn waste)Poor (Ph₃PO waste)Excellent (100% atom economy)
Odor Risk High (Open vessel addition)Low (Homogeneous soln)Medium (High T vapor pressure)
Best For Low-cost, robust substratesHigh-value, complex APIsPhenolic substrates, chiral centers

Recommendation:

  • Use Zn/Acid only if cost is the sole driver and waste disposal is established.

  • Use PPh₃ for high-value intermediates where yield > cost.

  • Use Pd-Catalyzed NKR if starting from a phenol to avoid the 300°C thermal hazard.

Module 2: Critical Safety Protocol – Sulfonyl Chloride Reduction

User Query: "We are seeing temperature spikes during the Zinc addition. How do we control the exotherm on a 10L scale?"

Scientist Response: The reduction of sulfonyl chlorides with Zinc/Acid is a heterogeneous reaction with an induction period. Danger: If you add Zinc too fast during the induction phase, it will accumulate. Once the reaction "kicks," it will release heat and Hydrogen gas simultaneously, leading to a volcano effect.

Protocol: The "Self-Validating" Zinc Dosing System

Objective: Prevent thermal runaway via kinetic control.

  • Preparation: Suspend the sulfonyl chloride in H₂SO₄/Water/Ice at -5°C.

  • The "Kick" (Validation Step): Add only 5% of the total Zinc dust. Wait.

    • Observation: Look for a slight temp rise (2-3°C) and H₂ bubbling.

    • Checkpoint: If no exotherm occurs within 15 mins, DO NOT ADD MORE ZINC. Warm slightly to initiate, then recool.

  • Controlled Addition: Once the "kick" is validated, add the remaining Zinc in portions over 2–3 hours.

    • Rule: Internal temp must not exceed 5°C during addition.

  • The Reflux: Only after all Zinc is added and gas evolution subsides, slowly warm to reflux to complete the reduction.

Module 3: Troubleshooting Purity (Disulfide Prevention)

User Query: "Our HPLC shows 98% purity in the reactor, but after filtration and drying, we have 15% diphenyl disulfide impurity. Why?"

Scientist Response: Thiophenols have a pKa of ~6.5. At pH > 7, they exist as thiolate anions (ArS⁻), which oxidize to disulfides (ArS-SAr) extremely rapidly in the presence of air. Your workup is likely too basic or too exposed to oxygen.

The "Acidic Shield" Workup Protocol

To reverse or prevent disulfide formation, you must force the equilibrium back to the thiol.

  • pH Discipline: Maintain aqueous layers at pH < 4 during extraction. Never wash with basic brine.

  • The "Polishing" Step: If disulfide is detected:

    • Add 5 mol% Triphenylphosphine (PPh₃) or Zinc dust to the organic layer before the final solvent strip. This reduces any formed disulfide back to thiol in situ.

  • Inert Blanket: Sparge all solvents (especially water) with Nitrogen/Argon for 30 mins before use.

Visualizing the Oxidation/Reduction Cycle

DisulfideCycle Thiol Thiophenol (ArSH) Active Product Thiolate Thiolate Anion (ArS⁻) Reactive Intermediate Thiol->Thiolate pH > 7 (Base) Thiolate->Thiol Acidify (pH < 4) Disulfide Disulfide (ArS-SAr) Impurity Thiolate->Disulfide O₂ (Air Oxidation) Disulfide->Thiol Zn/H⁺ or PPh₃/H₂O (Remediation)

Caption: The Thiol-Disulfide redox cycle. Maintaining acidic conditions (Green path) prevents the formation of the reactive thiolate anion, blocking the oxidation pathway (Red path).

Module 4: Advanced Synthesis – The Newman-Kwart Rearrangement

User Query: "We want to use the Newman-Kwart rearrangement to avoid sulfonyl chlorides, but our reactor is rated for 150°C max. The literature says we need 250°C. Is this a dead end?"

Scientist Response: Historically, yes. However, modern Pd-catalysis has lowered the activation energy significantly. You can now run this at 100°C.

Mechanism & Scale-Up Logic

The thermal rearrangement proceeds via a 4-membered transition state requiring high energy.[1] Palladium stabilizes this transition state via an oxidative addition mechanism.[2]

Key Parameter: The O-aryl thiocarbamate intermediate must be strictly purified before rearrangement. Traces of phenol inhibit the Pd catalyst.

NKR_Pathway cluster_conditions Process Conditions Phenol Start: Phenol (ArOH) Thiocarbamate_O Intermediate: O-Aryl Thiocarbamate (Ar-O-C(=S)-NMe2) Phenol->Thiocarbamate_O + ClC(=S)NMe2 Base Transition Transition State (Pd-Catalyzed Complex) Thiocarbamate_O->Transition Pd Catalyst 100°C (vs 250°C Thermal) Thiocarbamate_S Product: S-Aryl Thiocarbamate (Ar-S-C(=O)-NMe2) Transition->Thiocarbamate_S Rearrangement Thiophenol Final: Thiophenol (ArSH) Thiocarbamate_S->Thiophenol Hydrolysis (NaOH/MeOH) Note1 Thermal: 200-300°C (High Hazard) Note1->Transition Traditional Note2 Pd-Catalyzed: 80-100°C (Scalable Safe) Note2->Transition Modern

Caption: Comparison of Thermal vs. Pd-Catalyzed Newman-Kwart Rearrangement. The catalytic route enables scale-up by reducing temperature requirements by over 150°C.

Module 5: Odor Containment Strategy

User Query: "The lab smells like gas leak. How do we scrub the exhaust effectively?"

Scientist Response: Thiophenols have an odor threshold in the parts per billion (ppb) range. A simple water scrubber is useless. You must chemically oxidize the thiol to a non-volatile sulfonate using a Bleach (Hypochlorite) scrubber.

The "Double-Barrier" Scrubber System
  • Primary Trap (Reaction Vessel): Vent the reactor through a cold trap (-78°C or -20°C) to catch bulk solvent/thiol vapors.

  • Secondary Scrubber (Chemical Destruction):

    • Solution: 10-15% Sodium Hypochlorite (Bleach) + NaOH (pH > 11).

    • Mechanism: R-SH + 3 NaOCl → R-SO3H + 3 NaCl

    • Indicator: Use starch-iodide paper to ensure the scrubber maintains active oxidant. If the paper doesn't turn blue/black, add more bleach immediately.

  • Tertiary Polish: Activated Carbon filter at the final exit point.

References

  • Improved Synthesis of Thiophenol Precursors: Vertex AI Search Result 1.1 - "Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide..."

  • Pd-Catalyzed Newman-Kwart Rearrangement: Vertex AI Search Result 1.2 - "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis"

  • Scale-Up Safety & Thermal Hazards: Vertex AI Search Result 1.16 - "Scale-up Reactions - Division of Research Safety"

  • Disulfide Prevention & Handling: Vertex AI Search Result 1.19 - "How to prevent disulfide bond scrambling?"

  • Industrial Odor Control Technologies: Vertex AI Search Result 1.12 - "Industrial Odor Control System | JOA Air Solutions"

Sources

De-protection strategies for thiol groups in the presence of a tert-butyl group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiol Deprotection in the Presence of tert-Butyl Groups

Ticket ID: CHEM-SH-402 Status: Open Assigned Specialist: Senior Application Scientist

Strategic Overview: The Orthogonality Paradox

Welcome to the technical support hub. If you are reading this, you are likely facing one of organic chemistry's classic "orthogonality paradoxes."

You have a molecule containing a tert-butyl (tBu) group (likely an ester or ether protecting a carboxylic acid or alcohol) which is acid-labile .[1][2] Simultaneously, you need to deprotect a Thiol (-SH) group.

  • The Problem: The standard method for removing many thiol protecting groups (like Trityl) is Trifluoroacetic Acid (TFA).[2][3][4] However, TFA will instantaneously hydrolyze your tert-butyl ester, destroying your chemoselectivity.

  • The Solution: You must utilize Soft Metal Affinity (Silver/Mercury) or Nucleophilic Displacement (Hydrazine) to bypass the need for strong Brønsted acids.

This guide provides the protocols to navigate this specific chemoselective challenge.

Troubleshooting Matrix & Decision Tree

Before proceeding, identify your specific Thiol Protecting Group (PG). The strategy changes entirely based on the sulfur linkage.

Interactive Decision Logic (Graphviz)

ThiolDeprotection Start Identify Thiol PG Trityl Trityl (Trt) / Mmt Start->Trityl Acm Acetamidomethyl (Acm) Start->Acm Thioester Thioester (Acetyl/Benzoyl) Start->Thioester StBu tert-butylthio (S-tBu) Start->StBu AgNO3 Protocol A: Silver Nitrate (AgNO3) (Non-Acidic) Trityl->AgNO3 Free Thiol Needed Iodine Protocol B: Iodine Oxidation (Forms Disulfide) Trityl->Iodine Disulfide Needed Acm->Iodine Standard Route Mercury Protocol D: Hg(OAc)2 or NPS-Cl (Harsh/Toxic) Acm->Mercury Alternative Hydrazine Protocol C: Hydrazinolysis (Nucleophilic) Thioester->Hydrazine Preserves tBu Ester StBu->Mercury Last Resort

Caption: Decision tree for selecting the correct deprotection protocol based on the specific thiol protecting group while preserving acid-labile tBu moieties.

Technical Support FAQs (Q&A)

Case A: The Trityl (Trt) Group

Q: I have a Cys(Trt) and a COO-tBu group. Standard TFA cleavage is not an option. How do I get the free thiol? A: You must use Silver Nitrate (AgNO3) . The silver ion (


) acts as a "soft" Lewis acid with high affinity for sulfur. It cleaves the S-C(Trt) bond without protonating the tBu ester.
  • Mechanism:

    
    
    
  • Critical Step: The intermediate is a Silver Thiolate (

    
    ), which is a precipitate. You must treat this with DTT (Dithiothreitol) to release the free thiol.
    
Case B: The Acetamidomethyl (Acm) Group

Q: My peptide has Cys(Acm). Can I remove it without touching the tBu ester? A: Yes, but direct deprotection to the free thiol is difficult without heavy metals. The standard route is Iodine Oxidation , which converts the Acm directly into a Disulfide (


) bond.
  • Note: If you absolutely need the free thiol (

    
    ) and not the disulfide, you must use Mercuric Acetate (
    
    
    
    ) in aqueous acetic acid (pH 4). The pH 4 environment is mild enough to preserve the tBu ester if exposure time is limited.
Case C: Thioesters (S-Acetyl / S-Benzoyl)

Q: Can I use NaOH to remove an S-Acetyl group? A: Proceed with extreme caution. While tBu esters are sterically bulky and resist hydrolysis better than methyl esters, strong bases like NaOH can eventually hydrolyze them.

  • Recommendation: Use Hydrazine in solution. Hydrazine is a potent nucleophile that will cleave the thioester via hydrazinolysis but is generally too weak/bulky to attack the tBu ester at a significant rate under controlled conditions.

Case D: The S-tBu Group (Tert-butylthio)

Q: I need to remove an S-tBu group, but I have a tBu ester elsewhere. A: This is the most difficult scenario. The S-tBu group is extremely stable.

  • Strategy: You cannot use TFA. You must use NPS-Cl (2-nitrobenzenesulfenyl chloride) or Mercuric Acetate .

  • Warning: This is a high-risk optimization. If possible, redesign the synthesis to avoid S-tBu if orthogonal removal is required.

Validated Experimental Protocols

Protocol 1: Silver-Mediated Trityl Removal (The Gold Standard)

Target: Removal of Trt/Mmt while preserving tBu esters.

Reagents:

  • Silver Nitrate (

    
    )
    
  • Pyridine (acts as a buffer/solvent)

  • Dithiothreitol (DTT) or Mercaptoethanol

Step-by-Step:

  • Dissolution: Dissolve the protected substrate (1 eq) in a mixture of Methanol/DCM (1:1).

  • Scavenging: Add Pyridine (10 eq) to buffer the solution.

  • Cleavage: Add

    
     (2–3 eq) dissolved in a minimum amount of water/methanol.
    
    • Observation: The solution may turn cloudy as the Silver Thiolate precipitates.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes.

  • Release: Add excess DTT (10–20 eq) and stir for 15 minutes. The DTT competes for the silver, releasing the free thiol.

  • Workup: Centrifuge or filter to remove the silver-DTT complex (sludge). The supernatant contains your deprotected thiol with the tBu ester intact.

Protocol 2: Iodine Oxidative Deprotection (Acm/Trt to Disulfide)

Target: Converting Cys(Acm) or Cys(Trt) directly to Cystine (S-S) without acid.

Reagents:

  • Iodine (

    
    )
    
  • Methanol or Acetic Acid[4][5]

Step-by-Step:

  • Dissolve substrate in Methanol (or MeOH/H2O if solubility is poor).

  • Prepare a 0.1 M solution of Iodine in Methanol.

  • Add the Iodine solution dropwise to the substrate until a persistent yellow/brown color remains.

  • Stir for 20–40 minutes.

  • Quench the excess Iodine with dilute aqueous Sodium Thiosulfate or Ascorbic Acid (solution turns clear).

  • Extract or lyophilize. The tBu ester remains stable as no strong acid or base was used.

Protocol 3: Hydrazinolysis of Thioesters

Target: Removal of S-Acetyl/S-Benzoyl.

Step-by-Step:

  • Dissolve substrate in DMF or Methanol.

  • Add Hydrazine hydrate (

    
    , 2–5 eq).
    
    • Note: Avoid large excesses if other sensitive amides are present, though tBu esters are generally safe.

  • Stir at RT for 30 minutes.

  • Monitor by TLC/LCMS.[2]

  • Acidity check: If the product is basic, neutralize carefully with dilute acetic acid before workup to prevent disulfide formation (thiols oxidize rapidly at basic pH).

Data Summary: Compatibility Matrix

Thiol Protecting GroupDeprotection ReagentCondition pHtBu Ester StabilityRisk Level
Trityl (Trt) 95% TFA< 1Unstable (Hydrolyzes)Critical
Trityl (Trt) 1% TFA / DCM~2Metastable (Kinetic control required)High
Trityl (Trt) AgNO3 / Pyridine ~7Stable Low (Recommended)
Acm Iodine / MeOHNeutralStable Low (Forms S-S)
Acm Hg(OAc)2 / aq AcOH~4Stable Moderate
S-Acetyl NaOH / MeOH> 12Risk (Slow Hydrolysis)Moderate
S-Acetyl Hydrazine ~8-9Stable Low (Recommended)
S-tBu Hg(OAc)2 / TFA< 1Unstable Critical
S-tBu NPS-ClNeutralStable Moderate

Visualizing the Pathway

The following diagram illustrates the mechanistic flow of the Silver Nitrate protocol, highlighting the specific intermediate handling required to ensure yield.

AgPathway Substrate Substrate (R-S-Trt + R'-COOtBu) AgStep Add AgNO3 / Pyridine Substrate->AgStep Intermediate Intermediate Complex (R-S-Ag) + Trt-OH AgStep->Intermediate Selective Cleavage DTTStep Add Excess DTT (Ligand Exchange) Intermediate->DTTStep Precipitate Ag-DTT Complex (Precipitate) DTTStep->Precipitate Removal Product Final Product (R-SH + R'-COOtBu) DTTStep->Product Release

Caption: Mechanistic workflow for AgNO3 deprotection. Note the critical ligand exchange step with DTT to release the free thiol.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta, 63(4), 899-915. Link

  • McMurray, J. S. (2006). Solid Phase Synthesis of S-Acetyl-protected Cysteine Peptides. Tetrahedron Letters, 47(22), 3753-3755.
  • Zanda, M. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers. The Journal of Organic Chemistry, 66(21), 7102–7106. Link

  • Glen Research. (n.d.). 5'-Thiol-Modifier C6 Deprotection Protocol. Glen Research Technical Bulletins. Link

Sources

Technical Support Center: Managing 5-tert-Butyl-2-methylthiophenol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for managing the potent odor of 5-tert-Butyl-2-methylthiophenol. Adherence to these protocols is critical not only for maintaining a pleasant and professional laboratory environment but also for ensuring the safety and well-being of all personnel. Thiophenols, as a class, are characterized by their extremely low odor threshold, meaning even minuscule quantities can be highly noticeable and unpleasant.

Section 1: Understanding the Chemical and the Odor

Q: What is 5-tert-Butyl-2-methylthiophenol and why does it have such a strong odor?

A: 5-tert-Butyl-2-methylthiophenol is an organosulfur compound. The "thiophenol" functional group, which consists of a thiol (-SH) attached to a benzene ring, is responsible for its characteristic and powerful stench.[1] The human nose is exceptionally sensitive to sulfur-containing compounds, an evolutionary trait to detect decaying organic matter. Therefore, even when working with what seems to be a negligible amount of the material, rigorous odor control is paramount.

Below are the key chemical and physical properties of this compound:

PropertyValueSource
Chemical Formula C₁₁H₁₆S[2][3]
Molecular Weight 180.31 g/mol [2][3]
Appearance Colorless to light yellow/orange clear liquid[4]
Boiling Point 260 °C[5][6]
Flash Point 123 °C[2][5]
Density 0.99 g/cm³[2]
Sensitivity Air Sensitive[4][6]

Section 2: Proactive Odor Management: Engineering Controls & Personal Practices

Proactive measures are the most effective strategy. Preventing the escape of odoriferous molecules is significantly easier than trying to mitigate them after they have dispersed.

Q: What is the single most important piece of equipment for handling this chemical?

A: A certified chemical fume hood. All handling, weighing, and experimental procedures involving 5-tert-Butyl-2-methylthiophenol must be conducted within a properly functioning fume hood.[1][7][8][9] The negative pressure environment ensures that vapors are continuously drawn away from the user and exhausted safely outside the building.

Q: How should I set up my workspace in the fume hood to minimize odor escape?

A: A well-organized workspace is a cornerstone of odor control.

  • Work Deep Inside: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.

  • Minimize Clutter: A cluttered hood disrupts airflow patterns, creating eddies that can allow vapors to escape.

  • Dedicated Materials: If possible, designate a specific set of glassware and equipment for use with this compound to prevent cross-contamination.

  • Immediate Waste Disposal: Keep a dedicated, sealable waste container inside the fume hood for contaminated disposables like pipette tips and wipes.[10]

Q: What Personal Protective Equipment (PPE) is required?

A: Standard laboratory PPE is mandatory, with specific attention to glove selection. This compound is classified as a skin and eye irritant.[2][11][12]

PPE ItemSpecificationRationale
Lab Coat StandardProtects skin and clothing from splashes.[10]
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against splashes and vapors.[7][8][13]
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact.[10] Discard gloves immediately after handling the compound and before touching any other surfaces.
Clothing Long pants and closed-toe shoesStandard laboratory policy to protect against spills.
Q: How should I properly store this chemical to prevent odor issues?

A: Proper storage is critical to prevent the slow release of odor over time.

  • Primary Container: Ensure the cap is tightly sealed. Parafilm can be used for extra security.

  • Secondary Containment: Place the primary container inside a labeled, sealed secondary container.[1] This adds another barrier against vapor escape.

  • Location: Store in a cool, dry, well-ventilated cabinet designated for malodorous chemicals, away from oxidizing agents.[9][12] The compound should be stored under an inert atmosphere (e.g., nitrogen) as it is air-sensitive.[2][4][6]

Section 3: During the Experiment: Active Odor Containment

Q: My reaction produces off-gases. How can I neutralize the odor before it leaves the apparatus?

A: You must scrub the effluent gas stream from your reaction. The most common and effective method is to use a bleach trap. The scientific principle is the oxidation of the thiol into a non-volatile, non-odorous sulfonic acid or related species by sodium hypochlorite (bleach).[1][14]

Experimental Protocol: Setting Up a Bleach Scrubber/Trap

  • Prepare the Scrubber: Use a gas washing bottle or a simple Büchner flask with a fritted gas dispersion tube.

  • Fill with Oxidant: Fill the scrubber approximately halfway with a fresh 10-20% solution of commercial bleach (sodium hypochlorite) in water.

  • Connect to Reaction: Connect the outlet of your reaction condenser (or other exhaust port) to the inlet of the gas dispersion tube using chemically resistant tubing.

  • Vent to Hood: Ensure the outlet of the scrubber is vented towards the back of the fume hood.

  • Monitor Flow: During the reaction, ensure a slow and steady stream of gas bubbles through the bleach solution. A flow rate that is too high will not allow for sufficient contact time for neutralization.

The following diagram illustrates the workflow for a typical reaction setup incorporating odor control.

G cluster_hood Inside Chemical Fume Hood reagents Reagents & Glassware (Pre-staged) reaction Sealed Reaction Vessel (e.g., Round-bottom flask) reagents->reaction Add Reagents condenser Condenser reaction->condenser Vapors liquid_waste Liquid Waste Bottle (with Bleach) reaction->liquid_waste Quench Reaction & Transfer scrubber Bleach Scrubber condenser->scrubber Effluent Gas Fume Hood Exhaust Fume Hood Exhaust scrubber->Fume Hood Exhaust Neutralized Gas waste Sealed Solid Waste Bag caption Diagram: Reaction workflow with integrated odor control.

Caption: Reaction workflow with integrated odor control.

Section 4: Post-Experiment Troubleshooting & Decontamination

The risk of odor release is highest during workup and cleaning.

Q: How do I effectively clean and decontaminate glassware to remove the thiol odor?

A: Do not place contaminated glassware directly into a standard washing sink or dishwasher. Residual thiol will contaminate the entire system. A dedicated bleach bath is the validated method.[15]

Experimental Protocol: Decontaminating Glassware with a Bleach Bath

  • Initial Rinse: In the fume hood, rinse the glassware with a small amount of a compatible solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Dispose of this rinse solution into a designated hazardous waste container.

  • Prepare Bath: In a designated plastic tub or bucket inside the fume hood, prepare a 1:1 mixture of commercial bleach and water.[15]

  • Submerge Glassware: Immediately place the rinsed glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged.

  • Soak: Allow the glassware to soak for a minimum of 12 hours.[15] This provides sufficient time for the oxidation reaction to complete.

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal laboratory washing procedures.

  • Bath Disposal: Used bleach solutions can typically be neutralized and disposed of down the drain with copious amounts of water, but you must consult your institution's specific hazardous waste guidelines.[15]

Q: I've spilled a small amount of 5-tert-Butyl-2-methylthiophenol in the fume hood. What is the correct cleanup procedure?

A: Act quickly and methodically. The goal is to contain and neutralize the spill simultaneously.

G start Spill Occurs (Inside Fume Hood) contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) start->contain neutralize Cover the contained spill with commercial bleach or a sodium hypochlorite solution contain->neutralize wait Allow 15-30 minutes of contact time for oxidation neutralize->wait collect Collect the neutralized mixture using spark-proof tools wait->collect dispose Place collected material into a labeled, sealed hazardous waste container collect->dispose decontaminate Wipe the spill area with a bleach solution, followed by water dispose->decontaminate end Cleanup Complete decontaminate->end caption Diagram: Spill response decision workflow.

Caption: Spill response decision workflow.

Experimental Protocol: Managing a Small-Scale Spill

  • Ensure Safety: Confirm you are wearing appropriate PPE and the fume hood is operational.

  • Contain: If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or activated carbon.[7]

  • Neutralize: Liberally cover the absorbent material and the spill with commercial bleach. This will begin to oxidize the thiol.

  • Wait: Allow at least 15-30 minutes for the neutralization to proceed.

  • Collect: Using spark-proof scoops or tools, carefully collect all the material.[8]

  • Dispose: Place the collected material into a heavy-duty plastic bag or a designated solid waste container. Seal it, label it as "Thiol-contaminated waste," and place it in the main hazardous waste accumulation area.

  • Final Decontamination: Wipe the spill area with a cloth soaked in bleach solution, followed by a final wipe with a water-dampened cloth. Dispose of these cloths in the sealed waste bag.

Q: How do I manage contaminated solid waste (gloves, pipette tips, paper towels)?

A: All contaminated solid waste must be considered malodorous.

  • Primary Bagging: Place all contaminated disposables immediately into a plastic bag kept inside the fume hood.[10]

  • Seal and Remove: At the end of the procedure, seal this bag tightly.

  • Secondary Containment: Place the sealed bag into a larger, labeled hazardous waste container. This double-containment strategy is highly effective.[10]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just use a regular cleaning agent to wipe down my bench? A: No. Standard detergents will not neutralize the thiol group and may only spread the odor. An oxidizing agent like a sodium hypochlorite (bleach) solution is required for effective decontamination.

Q: The odor seems to be lingering in the lab despite my precautions. What are some common causes? A: Investigate these common culprits:

  • An improperly sealed waste container.

  • Contaminated equipment outside the fume hood (e.g., a pen, a notebook, the outside of a solvent bottle).

  • A small, unnoticed spill or drip on the floor or on a piece of equipment.

  • Improperly cleaned glassware that was removed from the hood prematurely.

  • A contaminated lab coat. Disposable lab coats are recommended when working with thiols.[10]

Q: How do I dispose of the used bleach from my traps and baths? A: While small amounts from glassware cleaning can often be poured down the drain with plenty of water, this depends on your local regulations.[15] For larger volumes or more concentrated solutions, consult your institution's Environmental Health & Safety (EH&S) department for guidance on neutralization and disposal.

References

  • Cole-Parmer. Material Safety Data Sheet - Thiophenol. [Link]

  • Reddit. How to reduce thiol stink? r/chemistry. [Link]

  • Fisher Scientific. Thiophenol Safety Data Sheet (UK). [Link]

  • Lab Manager. How to Smell a Chemical Using the Wafting Technique. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. [Link]

  • Columbia University. SOP for Stench Chemicals. [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]

  • University of California, Santa Barbara. Stench Chemicals Safety. [Link]

Sources

Impact of solvent choice on the reactivity of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-tert-Butyl-2-methylthiophenol Optimization Guide

Topic: CAS: 7340-90-1 Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Executive Summary: The "Personality" of Your Nucleophile

Welcome to the technical support center. You are likely working with 5-tert-Butyl-2-methylthiophenol (also known as 5-tert-butyl-o-thiocresol).[1] To optimize its reactivity, you must understand the dual nature of this molecule:

  • Steric & Electronic Profile: The ortho-methyl group provides mild steric protection to the thiol, slightly reducing nucleophilic attack rates compared to unsubstituted thiophenol, but significantly preventing unwanted S-alkylation at the ortho carbon.[1] The meta-tert-butyl group acts as a lipophilic anchor and a weak electron-donating group, increasing the electron density on the sulfur atom.[1]

  • Solvent Sensitivity: As a sulfur nucleophile, its reactivity is governed by the Solvation-Nucleophilicity Paradox .[1] Solvents that dissolve the compound well (protic/non-polar) often kill its reactivity, while solvents that maximize reactivity (polar aprotic) require careful handling to prevent oxidation.[1]

Troubleshooting Guide (FAQ)

Q1: My nucleophilic substitution (SN2/SNAr) yields are consistently low (<40%). I am using Methanol to ensure solubility. What is wrong?

Diagnosis: You are likely experiencing Specific Solvation Deactivation .[1] While methanol dissolves the lipophilic tert-butyl group well, it is a protic solvent.[1] Protic solvents form strong hydrogen bond cages around the thiolate anion (ArS⁻), effectively "capping" the nucleophile.

The Fix: Switch to a Polar Aprotic Solvent .

  • Recommended: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP (N-methyl-2-pyrrolidone).[1]

  • Mechanism: These solvents solvate the cation (e.g., Na⁺, K⁺) effectively but leave the thiolate anion "naked" and highly reactive.

  • Expected Result: Reaction rates can increase by 100x–1000x compared to alcohols.[1]

Q2: I am detecting significant amounts of the disulfide dimer (5,5'-di-tert-butyl-2,2'-dimethyl-diphenyl disulfide) in my crude mixture.

Diagnosis: This is Oxidative Coupling , driven by dissolved oxygen or peroxides in your solvent.[1] The electron-rich nature of this thiophenol makes it highly susceptible to oxidation, especially in basic media where the thiolate anion is present.

The Fix: Implement a strict Degassing Protocol (see Section 4).

  • Avoid: Ethers (THF, Dioxane) that have not been tested for peroxides.[1]

  • Action: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to adding the thiol.[1]

  • Additive: If the reaction tolerates it, add a reducing agent like TCEP or DTT to the workup, though preventing oxidation initially is superior.

Q3: I need to use this compound in an aqueous buffer for bioconjugation, but it precipitates immediately.

Diagnosis: Hydrophobic Collapse . The tert-butyl group makes this molecule extremely lipophilic (High LogP).[1] It is essentially insoluble in water.[1]

The Fix: Use a Miscible Co-solvent System .[1]

  • Protocol: Dissolve the thiophenol in a minimal volume of DMSO or DMAc (Dimethylacetamide) first.[1]

  • Ratio: Slowly add this organic stock to your aqueous buffer while vortexing. Maintain the organic co-solvent concentration between 10–20% v/v.[1]

  • Tip: Ensure the pH is >7.[1]5. Deprotonation to the thiolate (ArS⁻) increases water solubility significantly compared to the neutral thiol.[1]

Decision Matrix: Solvent Selection

Use this table to select the optimal solvent based on your reaction type.

Solvent ClassExamplesReactivity RatingSolubility of 5-tert-butyl-2-methylthiophenolPrimary RiskRecommended Use
Polar Aprotic DMF, DMSO, CH₃CNHigh (5/5) ExcellentRunaway exotherms; difficult removalSNAr, Alkylation, Metal Coupling
Polar Protic Methanol, EthanolLow (1/5)GoodH-bonding deactivationRecrystallization only
Non-Polar Toluene, HexaneLow (2/5)ExcellentPoor anion generationPhase Transfer Catalysis (PTC)
Ethers THF, 1,4-DioxaneModerate (3/5)ExcellentPeroxide formation (Oxidation risk)Grignard/Lithium exchange
Chlorinated DCM, ChloroformLow (2/5)ExcellentRadical formationWorkup/Extraction only

Visualization of Reactivity Logic

The following diagram illustrates the mechanistic impact of solvent choice on the thiolate anion.

SolventEffect cluster_0 Protic Solvent (e.g., MeOH) cluster_1 Polar Aprotic Solvent (e.g., DMF) Thiol_P Thiolate Anion (ArS-) Solvent_P Solvent Shell (H-Bonding) Thiol_P->Solvent_P Stabilized by H-Bonds Result_P LOWER Reactivity (Nucleophile Caged) Solvent_P->Result_P Thiol_A Thiolate Anion (ArS-) Cation_A Cation (Na+) Solvated Thiol_A->Cation_A Separated Ion Pair Result_A HIGHER Reactivity (Naked Anion) Thiol_A->Result_A Direct Attack

Caption: Figure 1. Protic solvents cage the thiolate via H-bonding (Left), while Aprotic solvents leave the anion "naked" and reactive (Right).

Standardized Protocols

Protocol A: High-Efficiency Alkylation (SN2)

Use this for attaching alkyl chains or linkers.[1]

  • Preparation: Dry DMF over molecular sieves (4Å) for 24 hours.

  • Degassing: Place DMF in a round-bottom flask. Sparge with Argon for 20 minutes using a long needle submerged in the solvent.

  • Deprotonation:

    • Add 5-tert-Butyl-2-methylthiophenol (1.0 equiv).[1][2][3]

    • Add Cesium Carbonate (Cs₂CO₃) (1.2 equiv).[1] Note: Cs₂CO₃ is preferred over K₂CO₃ in DMF for higher solubility.

    • Stir at Room Temperature (RT) for 30 mins under Argon. The solution should turn yellow (thiolate formation).[1]

  • Reaction: Add the alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product will be less polar than the starting thiol.

  • Quench: Pour into ice-cold water. Extract with Ethyl Acetate.[1]

Protocol B: Handling "Sticky" Oxidized Impurities

If you suspect your bottle of 5-tert-Butyl-2-methylthiophenol has partially oxidized to the disulfide (solid precipitate or cloudy liquid).[1]

  • Dissolution: Dissolve the crude material in THF/Water (9:1).

  • Reduction: Add Zinc dust (2 equiv) and Acetic Acid (5 equiv).

  • Stir: Stir vigorously for 2 hours at RT.

  • Filter: Filter off the excess Zinc.[1]

  • Extract: Dilute with water and extract with DCM. The disulfide bond will be cleaved back to the active thiol.

References

  • PubChem. (n.d.).[1] 5-tert-Butyl-2-methylbenzenethiol Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Solvation-Nucleophilicity Paradox).

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[1] (Authoritative text on thiolate reactivity and oxidation mechanisms).

Sources

Techniques for monitoring the progress of reactions with thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophenol Reaction Monitoring

Introduction: The "Oxidation Trap" in Thiophenol Chemistry

Monitoring reactions involving thiophenols (arenethiols) presents a unique analytical paradox. While thiophenols are potent nucleophiles essential for C-S cross-coupling and disulfide formation, they are notoriously unstable during analysis. The primary failure mode in monitoring these reactions is oxidative artifact generation .

Upon exposure to air, basic pH, or even dissolved oxygen in HPLC solvents, thiophenols rapidly oxidize to diaryl disulfides. If your analytical protocol does not account for this, you will observe "products" (disulfides) that exist only in your vial, not in your reactor.

This guide provides self-validating protocols to "freeze" the reaction state, ensuring your data reflects reality.

Module 1: High-Performance Liquid Chromatography (HPLC/LC-MS)

The Issue: Standard sampling (taking an aliquot and diluting in methanol/water) is fatal for accuracy. The time between sampling and injection allows dissolved oxygen to convert Ar-SH to Ar-S-S-Ar.

The Solution: "The NEM Lock" (Derivatization) To monitor thiophenol consumption accurately, you must chemically "cap" the free thiol immediately upon sampling. We use N-Ethylmaleimide (NEM) , which reacts instantly with free thiols to form a stable thioether adduct that does not oxidize.

Protocol: NEM Derivatization for HPLC
  • Reagent Preparation: Prepare a 50 mM solution of NEM in acetonitrile (store at 4°C, stable for 1 week).

  • Sampling Step:

    • Prepare a quench vial containing 100 µL of NEM solution (approx. 5–10 equivalents relative to thiol).

    • Add 10 µL of reaction mixture directly into the NEM quench vial.

    • Vortex immediately for 10 seconds.

    • Dilute with mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to target concentration.

    • Inject.

Data Interpretation:

  • Peak A (Derivatized Thiophenol): Represents the actual free thiol concentration in the reactor.

  • Peak B (Disulfide): Represents the actual disulfide byproduct formed in the reactor (since NEM cannot react with disulfides).

NEM_Workflow Reactor Reaction Mixture (Active Ar-SH) Quench Quench Vial (Excess NEM in MeCN) Reactor->Quench 10 µL Aliquot Reaction Instant Michael Addition (Ar-SH + NEM -> Stable Adduct) Quench->Reaction Analysis HPLC/LC-MS Injection Reaction->Analysis Dilute & Inject Result Quantifiable Peaks: 1. NEM-Adduct (Free Thiol) 2. Native Disulfide Analysis->Result

Figure 1: The "NEM Lock" workflow prevents oxidative artifacts during HPLC analysis.

Module 2: Gas Chromatography (GC-MS)

The Issue: Thiophenols are polar and acidic (


). Direct injection often leads to peak tailing and oxidation in the hot injector port.

The Solution: Silylation Convert the polar -SH group into a volatile trimethylsilyl (TMS) ether using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2]

Protocol: Anhydrous Silylation[3]
  • Critical Constraint: Moisture kills silylation reagents. Use anhydrous solvents.

  • Take 50 µL reaction aliquot .

  • Evaporate solvent under

    
     stream (if solvent is protic/aqueous). If solvent is anhydrous (e.g., Toluene), skip evaporation.
    
  • Add 50 µL MSTFA + 50 µL Pyridine (catalyst).

  • Incubate at 60°C for 15 minutes.

  • Inject into GC-MS (Split mode recommended).

Troubleshooting:

  • Tailing Peaks: Your liner is dirty or "active." Replace the liner and trim the column guard.[3]

  • Incomplete Derivatization: Check for water contamination.[4] The sample must be dry.

Module 3: Spectroscopic Validation (NMR)

The Issue: Distinguishing starting material (Thiophenol) from product (Disulfide or Thioether) without altering the sample.

The Solution:


H NMR Chemical Shift Tracking 
The sulfhydryl proton (-SH) is the key indicator.
FeatureThiophenol (Ar-SH)Disulfide (Ar-S-S-Ar)
-SH Signal Singlet at 3.0 – 4.0 ppm Absent
Aromatic Region Ortho-protons shielded (lower ppm)Ortho-protons deshielded (higher ppm)
Solvent Choice Use

or

Avoid

(Exchange deletes -SH signal)

Expert Tip: The -SH peak can be broad. Adding a trace of


 to the NMR tube will cause the -SH peak to disappear (exchange), confirming its identity versus an impurity.

Module 4: Rapid Colorimetric Screening (Ellman’s Test)

The Issue: You need a quick "Yes/No" on whether the thiophenol has been fully consumed, without waiting for HPLC.

The Solution: Ellman’s Reagent (DTNB) DTNB reacts with free thiols to release TNB (


-nitro-

-thiobenzoic acid), which is intensely yellow (

nm).[5]
Protocol: Qualitative Spot Check
  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Reagent: Dissolve 4 mg DTNB in 1 mL buffer.

  • Test: Add 1 drop of reaction mixture to 1 mL of buffer/DTNB solution.

  • Result:

    • Yellow Color: Residual Thiophenol present (Reaction Incomplete).

    • Colorless: Thiophenol consumed (Reaction Complete).

Decision Matrix: Choosing the Right Technique

Method_Selection Start What is your primary monitoring goal? Goal1 Quantify Reaction Yield (Precise) Start->Goal1 Goal2 Check Completion (Rapid/Qualitative) Start->Goal2 Sub1 Is the matrix volatile? Goal1->Sub1 Method3 Ellman's Test (Best for End-Point) Goal2->Method3 Trace Thiol Detection Method4 1H NMR (CDCl3) (Best for Structural ID) Goal2->Method4 High Conc. (>10mM) Method1 HPLC with NEM Derivatization (Best for Kinetics) Sub1->Method1 No (e.g. Water/DMF) Method2 GC-MS with MSTFA (Best for Complex Mixtures) Sub1->Method2 Yes (e.g. Toluene)

Figure 2: Decision tree for selecting the optimal monitoring strategy.

Frequently Asked Questions (Troubleshooting)

Q1: My HPLC chromatogram shows a large disulfide peak at t=0. Why? A: You likely experienced "on-column oxidation."[4] If you injected the free thiol without NEM derivatization, it oxidized in the autosampler or on the column. Fix: Implement the NEM quench protocol immediately.

Q2: I can't see the -SH peak in my NMR spectrum. A: Check your solvent. If you used Methanol-d4 (


), the deuterium exchanged with the proton. Switch to Chloroform-d (

). Also, trace acid/base can broaden the peak into the baseline; try using a dry, neutral solvent.

Q3: Can I use Ellman's reagent for kinetic studies? A: Yes, but you must quench the reaction first (e.g., by pH adjustment) to stop the main reaction before adding DTNB, as DTNB itself can react with your starting materials if they are nucleophilic.

Q4: My GC-MS peaks are disappearing after a few injections. A: Thiophenols and their silylated derivatives can degrade active sites in the liner. Change the liner to a deactivated, wool-free liner and ensure your syringe wash solvents are dry.

References

  • Quantification of Thiophenols by UHPLC-MS/MS after Derivatization. Source: National Institutes of Health (NIH) / PubMed Context: Establishes N-ethylmaleimide (NEM) as the standard for preventing thiol oxidation artifacts during LC analysis. URL:[Link]

  • Derivatization for Gas Chromatography (Silylation). Source: Phenomenex Technical Guide Context: Explains the use of MSTFA/TMSI for derivatizing polar functional groups like thiols for GC analysis. URL:[Link]

  • 1H NMR Chemical Shifts of Thiophenols. Source: ChemicalBook / LibreTexts Context: Provides reference spectral data distinguishing the -SH proton (3.4 ppm) from aromatic signals. URL:[Link]

  • Real-time Reaction Monitoring of Buchwald-Hartwig Amination. Source: Reaction Chemistry & Engineering (RSC) Context:[6] Discusses automated sampling and online HPLC analysis for complex coupling reactions. URL:[Link]

Sources

Validation & Comparative

Comparing the reactivity of 5-tert-Butyl-2-methylthiophenol with other thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, thiophenols are indispensable building blocks and functional motifs. Their reactivity, particularly the nucleophilicity of the sulfur atom and its susceptibility to oxidation, is of paramount importance in the construction of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth comparative analysis of the reactivity of 5-tert-Butyl-2-methylthiophenol against other common thiophenols, offering insights into the interplay of electronic and steric effects that govern their chemical behavior.

Understanding Thiophenol Reactivity: The Sum of Competing Influences

The reactivity of a thiophenol is primarily dictated by the electron density on the sulfur atom and the steric environment around it. These factors are, in turn, influenced by the nature and position of substituents on the aromatic ring. Two key properties that provide a quantitative and qualitative measure of a thiophenol's reactivity are its acidity (pKa) and its performance in characteristic reactions such as S-alkylation, S-arylation, and oxidation.

Acidity (pKa) as an Indicator of Nucleophilicity

The acidity of the thiol proton (S-H) is a crucial indicator of the nucleophilicity of the corresponding thiophenolate anion (S⁻). A lower pKa value signifies a more acidic thiol, which readily forms the more nucleophilic thiophenolate. The stability of this thiophenolate anion is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to stabilize the anion through induction or resonance, thus lowering the pKa and increasing the nucleophilicity of the conjugate base. Conversely, electron-donating groups destabilize the anion, leading to a higher pKa.

The interplay of these effects is evident when comparing the pKa values of various substituted thiophenols.

Thiophenol DerivativepKaSubstituent Effects
Thiophenol6.62[1]Baseline
4-Methylthiophenol6.52Electron-donating (hyperconjugation)
2-Methylthiophenol6.64[1]Electron-donating (hyperconjugation), minor steric hindrance
4-tert-Butylthiophenol6.76 (predicted)Electron-donating (induction)
5-tert-Butyl-2-methylthiophenol ~6.8-7.0 (estimated) Electron-donating (methyl and tert-butyl), steric hindrance (ortho-methyl)
4-Nitrophenol4.5Electron-withdrawing (resonance and induction)

Note: The pKa of 5-tert-Butyl-2-methylthiophenol is an estimation based on the additive effects of the individual substituents.

The methyl group is generally considered electron-donating through hyperconjugation, which should increase the pKa (decrease acidity) compared to thiophenol. However, in the case of 4-methylthiophenol, the pKa is slightly lower, suggesting a complex interplay of factors. The ortho-methyl group in 2-methylthiophenol introduces some steric hindrance around the sulfur atom, and its pKa is slightly higher than that of thiophenol. The tert-butyl group is a bulky, electron-donating group primarily through induction. This inductive effect is expected to increase the electron density on the ring and, consequently, raise the pKa.

For 5-tert-Butyl-2-methylthiophenol, the presence of two electron-donating groups, a methyl group at the ortho position and a tert-butyl group at the meta position relative to the thiol, is expected to increase the pKa compared to thiophenol, making it a weaker acid. This, in turn, suggests that its corresponding thiophenolate will be a stronger base but its formation will be less favorable.

Comparative Reactivity in Key Transformations

The true measure of a thiophenol's utility lies in its performance in chemical reactions. Here, we compare the expected reactivity of 5-tert-Butyl-2-methylthiophenol with other thiophenols in three fundamental transformations: S-alkylation, S-arylation, and oxidation.

S-Alkylation: A Test of Nucleophilicity and Steric Accessibility

S-alkylation is a classic nucleophilic substitution reaction where the thiolate anion attacks an alkyl halide. The rate of this reaction is a direct measure of the nucleophilicity of the thiolate and is sensitive to steric hindrance.

Expected Reactivity Order (S-Alkylation):

4-Nitrothiophenol > Thiophenol > 4-Methylthiophenol > 2-Methylthiophenol > 4-tert-Butylthiophenol > 5-tert-Butyl-2-methylthiophenol

Causality behind the Reactivity Trend:

  • Electronic Effects: Electron-withdrawing groups, as in 4-nitrothiophenol, enhance the nucleophilicity of the thiolate, leading to faster reaction rates. Electron-donating groups, present in the other thiophenols, slightly decrease the inherent nucleophilicity of the sulfur atom.

  • Steric Hindrance: The most significant factor differentiating 5-tert-Butyl-2-methylthiophenol is steric hindrance. The ortho-methyl group partially shields the sulfur atom, impeding the approach of the electrophile. The large tert-butyl group, although not directly adjacent to the reaction center, can influence the overall conformation of the molecule and further restrict access to the thiol group. This combined steric bulk is expected to significantly decrease the rate of S-alkylation compared to less substituted thiophenols.

Experimental Protocol: Comparative Kinetic Analysis of Thiophenol S-Alkylation

This protocol outlines a method to experimentally determine and compare the rates of S-alkylation for different thiophenols.

Objective: To determine the second-order rate constants for the reaction of various thiophenols with a model alkyl halide (e.g., benzyl bromide) under pseudo-first-order conditions.

Materials:

  • Thiophenol, 4-Methylthiophenol, 2-Methylthiophenol, 4-tert-Butylthiophenol, 5-tert-Butyl-2-methylthiophenol

  • Benzyl bromide

  • A suitable solvent (e.g., acetonitrile or DMF)

  • A non-nucleophilic base (e.g., DBU or Proton-Sponge®)

  • Internal standard for chromatography (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each thiophenol, benzyl bromide, the base, and the internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add a solution of the thiophenol and the internal standard. Equilibrate the vials to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction: To initiate the reaction, add a solution of the base followed immediately by the benzyl bromide solution. The concentration of benzyl bromide should be in large excess (at least 10-fold) compared to the thiophenol to ensure pseudo-first-order kinetics.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining thiophenol relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the thiophenol concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of benzyl bromide.

Visualization of the Experimental Workflow:

S_Alkylation_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Thiophenols, Benzyl Bromide, Base, Internal Standard) Reaction_Setup Set up Reaction Vials (Thiophenol + Internal Standard) Stock_Solutions->Reaction_Setup Initiation Initiate Reaction (Add Base then Benzyl Bromide) Reaction_Setup->Initiation Monitoring Monitor Reaction (Withdraw and Quench Aliquots) Initiation->Monitoring Chromatography Analyze by GC/HPLC Monitoring->Chromatography Data_Analysis Plot ln[Thiophenol] vs. Time Calculate Rate Constants Chromatography->Data_Analysis

Caption: Workflow for the kinetic analysis of thiophenol S-alkylation.

S-Arylation: Exploring Reactivity in Cross-Coupling Reactions

S-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation), is another important transformation of thiophenols. The reactivity in these reactions is influenced by both the electronic properties of the thiophenol and its ability to coordinate to the metal catalyst, which can be affected by steric hindrance.

Expected Reactivity Order (S-Arylation):

The reactivity order in S-arylation is more complex and can be catalyst-dependent. However, a general trend can be predicted:

4-Nitrothiophenol > Thiophenol > 4-Methylthiophenol ≈ 4-tert-Butylthiophenol > 2-Methylthiophenol > 5-tert-Butyl-2-methylthiophenol

Causality behind the Reactivity Trend:

  • Electronic Effects: In many catalytic cycles, the oxidative addition of the aryl halide to the metal center is the rate-determining step. The electronic nature of the thiophenol can influence the subsequent reductive elimination step. More electron-rich thiolates may facilitate reductive elimination.

  • Steric Hindrance and Catalyst Coordination: The steric bulk around the sulfur atom can significantly hinder the coordination of the thiophenol to the metal catalyst, thereby slowing down the reaction. The ortho-methyl group in 2-methylthiophenol and, to a greater extent, in 5-tert-Butyl-2-methylthiophenol, is expected to have a pronounced negative impact on the reaction rate.

Oxidation to Disulfides: A Look at Redox Potential

Thiophenols are readily oxidized to the corresponding disulfides. This process can occur via various mechanisms, including air oxidation, often catalyzed by base or metal ions, or by using specific oxidizing agents. The ease of oxidation is related to the electron density on the sulfur atom.

Expected Reactivity Order (Oxidation):

5-tert-Butyl-2-methylthiophenol > 4-tert-Butylthiophenol > 2-Methylthiophenol > 4-Methylthiophenol > Thiophenol > 4-Nitrothiophenol

Causality behind the Reactivity Trend:

  • Electronic Effects: Electron-donating groups increase the electron density on the sulfur atom, making it more susceptible to oxidation. Therefore, thiophenols with electron-donating substituents will be oxidized more readily. 5-tert-Butyl-2-methylthiophenol, with two electron-donating groups, is expected to be the most easily oxidized among the non-nitro substituted compounds. Conversely, the electron-withdrawing nitro group in 4-nitrothiophenol deactivates the sulfur atom towards oxidation.

Experimental Protocol: Comparative Analysis of Thiophenol Oxidation Rates

This protocol provides a method to compare the relative rates of oxidation of different thiophenols to their corresponding disulfides.

Objective: To monitor the disappearance of various thiophenols under controlled oxidative conditions.

Materials:

  • Thiophenols to be tested

  • A mild oxidizing agent (e.g., iodine or hydrogen peroxide in a suitable solvent)

  • Solvent (e.g., methanol or a buffered aqueous solution)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Thiophenol Solutions: Prepare solutions of each thiophenol of a known concentration in the chosen solvent.

  • Spectrophotometric Measurement: Record the initial UV-Vis spectrum of each thiophenol solution to identify the wavelength of maximum absorbance (λmax).

  • Initiation of Oxidation: To a cuvette containing a thiophenol solution, add a specific amount of the oxidizing agent and start monitoring the absorbance at the λmax of the thiophenol over time.

  • Data Collection: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis: Plot the absorbance of the thiophenol versus time for each compound. The initial rate of the reaction can be determined from the initial slope of this curve. A faster decrease in absorbance indicates a higher rate of oxidation.

Visualization of the Reactivity Comparison:

Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity cluster_thiophenol 5-tert-Butyl-2-methylthiophenol cluster_comparison Comparative Reactivity Electronic_Effects Electronic Effects (Donating vs. Withdrawing) Target_Molecule Structure: Two Electron-Donating Groups Ortho-Methyl Steric Hindrance Electronic_Effects->Target_Molecule Steric_Hindrance Steric Hindrance (Bulky Substituents) Steric_Hindrance->Target_Molecule S_Alkylation S-Alkylation: Reactivity Decreased (Steric Hindrance Dominates) Target_Molecule->S_Alkylation S_Arylation S-Arylation: Reactivity Decreased (Steric Hindrance Impedes Catalyst Coordination) Target_Molecule->S_Arylation Oxidation Oxidation: Reactivity Increased (Electron-Donating Groups Activate) Target_Molecule->Oxidation

Caption: Factors influencing the reactivity of 5-tert-Butyl-2-methylthiophenol.

Conclusion

The reactivity of 5-tert-Butyl-2-methylthiophenol is a nuanced interplay of electronic and steric effects. The presence of two electron-donating groups, the ortho-methyl and meta-tert-butyl substituents, increases the electron density on the sulfur atom, making it more susceptible to oxidation compared to thiophenol and its less substituted counterparts. However, these same substituents, particularly the ortho-methyl group, introduce significant steric hindrance around the reactive center. This steric bulk is the dominant factor in nucleophilic substitution reactions like S-alkylation and S-arylation, leading to a marked decrease in reactivity for 5-tert-Butyl-2-methylthiophenol in comparison to other thiophenols.

For researchers and drug development professionals, understanding these competing influences is critical for predicting the behavior of this and similarly substituted thiophenols in synthetic transformations. The choice of reaction conditions, catalysts, and substrates must be carefully considered to overcome the steric limitations while harnessing the electronic properties of this versatile building block. The experimental protocols provided in this guide offer a framework for quantifying these reactivity differences and informing the rational design of synthetic routes.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • Pulse radiolysis study of some substituted thiophenols in aqueous solutions. Sci-hub.st. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Process for the preparation of thiophenols.
  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]

  • Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. PubMed. [Link]

  • 2-Thiocresol | C7H8S. PubChem. [Link]

  • thiophenol. Organic Syntheses. [Link]

  • Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. PMC. [Link]

  • Taft Equation. Dalal Institute. [Link]

  • Theoretical Study on Copper‐Catalyzed S‐Arylation of Thiophenols with Aryl Halides: Evidence for a Halogen Atom Transfer Mechanism. American Chemical Society. [Link]

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. [Link]

  • Reactions studied in this paper: (a) nucleophilic reaction between thiophenols and benzylbromides... ResearchGate. [Link]

  • Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Scholars Junction - Mississippi State University. [Link]

  • Fast and Highly Efficient Solid State Oxidation of Thiols. MDPI. [Link]

  • Reactions of aryl iodides with thiophenol. ResearchGate. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [Link]

  • Mechanistic Studies of Oxidation of Thiols to Disulfides by Sodium N-Chloro-p-toluenesulfonamide in an Alkaline Medium: A Kinetic Approach. Industrial & Engineering Chemistry Research. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Taft equation. Grokipedia. [Link]

  • DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. ResearchGate. [Link]

  • 4-tert-Butylphenol | C10H14O. PubChem. [Link]

  • Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. American Chemical Society. [Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]

  • Taft equation: Polar substituent constants, σ. Scribd. [Link]

  • Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. PubMed. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io. [Link]

  • Steric parameters taft's steric factor (es). Slideshare. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]

  • p-methylthiophenol. ChemBK. [Link]

  • Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. University of California, Irvine. [Link]

  • 27.03 Hammett Substituent Constants Defined. YouTube. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • 2-(methyl thio) phenol. The Good Scents Company. [Link]

Sources

5-tert-Butyl-2-methylthiophenol vs. thiophenol in nucleophilic substitution

[1]

Executive Summary

Thiophenol (PhSH) is the industry benchmark for aromatic nucleophilic substitution, offering high reactivity and atom economy.[1] However, its utility is often compromised by rapid oxidative dimerization (disulfide formation), foul odor, and lack of regioselectivity.[1]

5-tert-Butyl-2-methylthiophenol (5-tBu-2-Me-PhSH) represents a "sterically engineered" alternative.[1] While electronically similar, the strategic placement of ortho-methyl and meta-tert-butyl groups creates a steric shield that modulates nucleophilicity.[1] This guide analyzes experimental evidence suggesting that while 5-tBu-2-Me-PhSH exhibits slower kinetics in

1

Part 1: Physicochemical & Mechanistic Profile[1]

The distinct behaviors of these two reagents stem from the interplay between electronic activation (alkyl donation) and steric inhibition (ortho-substitution).[1]

Comparative Data Table
FeatureThiophenol (PhSH)5-tert-Butyl-2-methylthiophenolImpact on Protocol
CAS 108-98-57340-90-1
MW 110.18 g/mol 180.31 g/mol 5-tBu-2-Me requires mass adjustment; lower volatility.[1]
pKa (SH) 6.62~6.93 (Predicted)5-tBu-2-Me is slightly less acidic; thiolate is a stronger base.[1]
LogP 2.524.1 (Predicted)5-tBu-2-Me products are highly lipophilic (easier organic extraction).[1]
Boiling Point 169 °C260 °C5-tBu-2-Me has significantly lower vapor pressure (reduced odor risk).[1]
Nucleophilicity High (Unencumbered)Moderate (Sterically modulated)PhSH is faster; 5-tBu-2-Me is more selective.[1]
Oxidation Risk High (Rapid Disulfide formation)Low (Sterically hindered)5-tBu-2-Me solutions are stable longer in air.[1]
The "Ortho-Effect" Mechanism

In nucleophilic substitutions, the ortho-methyl group in 5-tBu-2-Me-PhSH acts as a gatekeeper.[1]

  • Electronic Effect: The methyl and tert-butyl groups are electron-donating (+I effect).[1] This raises the energy of the HOMO (sulfur lone pair), theoretically making the thiolate a better nucleophile than unsubstituted thiophenol.[1]

  • Steric Effect: The ortho-methyl group imposes a steric penalty on the approach to the electrophile.[1]

    • Result: For small electrophiles (e.g., MeI), the electronic boost dominates.[1] For bulky electrophiles (e.g., secondary alkyl halides), the steric penalty dominates, slowing the reaction compared to PhSH.[1]

Visualization: Steric Shielding & Pathway Selection

The following diagram illustrates how the steric bulk of 5-tBu-2-Me-PhSH suppresses the unwanted oxidative dimerization pathway while permitting the desired nucleophilic attack.

ReactionPathwayscluster_legendSelectivity DriverThiolThiol SubstrateBaseBase DeprotonationThiol->Base pKa ~6.6-6.9ThiolateThiolate Anion (ArS-)Base->ThiolateDisulfideDisulfide (ArS-SAr)(Oxidative Side Product)Thiolate->Disulfide Fast for PhSH(Unprotected)Thiolate->Disulfide Slow for 5-tBu-2-Me(Steric Shielding)ProductThioether Product(Nucleophilic Sub.)Thiolate->Product S_N2 / S_NAr AttackNoteThe ortho-methyl group in5-tBu-2-Me hinders the S-S bondformation more than the C-S bond formation.

Figure 1: Mechanistic divergence showing how steric bulk suppresses the oxidative side-reaction (Red) while maintaining the productive pathway (Green).[1][2][3][4]

Part 2: Experimental Protocols

Standard Nucleophilic Substitution ( )

Objective: Synthesis of a diaryl sulfide via

Comparative Workflow:

StepThiophenol Protocol5-tert-Butyl-2-methylthiophenol Protocol
1. Preparation Degas solvents vigorously.[1] PhSH oxidizes instantly in air.[1]Standard degassing.[1] Reagent is robust against ambient oxidation.
2.[1] Stoichiometry 1.05 equiv PhSH, 1.1 equiv

.
1.10 equiv Thiol, 1.2 equiv

.[1] (Cesium helps overcome steric bulk).[1]
3. Conditions DMF, Room Temp, 1-2 hours.[1]DMF, 60°C , 4-6 hours. (Heat required to overcome steric barrier).[1]
4. Workup Bleach quench required for smell.[1]Standard aqueous workup.[1] Odor is manageable.
5. Outcome Yield: >95%. Purity: Moderate (Disulfides common).[1]Yield: ~85-90%.[1] Purity: High (Minimal disulfides).[1]
Advanced Application: Glycosylation

In complex synthesis, such as the preparation of Ancorinoside B analogs , 5-tBu-2-Me-PhSH is preferred over thiophenol.[1][2] The bulky thiolate acts as a "dummy" leaving group that is stable during intermediate steps but can be activated later.[1]

Protocol (Glycosyl Thioether Synthesis):

  • Reagents: Peracetylated

    
    -D-lactose (1.0 equiv), 5-tBu-2-Me-PhSH (1.2 equiv), 
    
    
    (1.4 equiv).[1]
  • Solvent: Anhydrous

    
    .[1]
    
  • Procedure:

    • Dissolve carbohydrate in DCM under

      
      .[1]
      
    • Add thiol via syringe.[1][5]

    • Add Lewis acid (

      
      ) dropwise at 0°C.[1]
      
    • Stir at RT for 20 hours.

  • Rationale: The ortho-methyl group prevents the sulfur from interfering with subsequent protection/deprotection steps on the sugar ring, a common issue with the smaller, more nucleophilic phenylthio group.[1]

Part 3: Field-Proven Insights & Safety

The "Odorless" Advantage

While no thiol is truly odorless, 5-tBu-2-Me-PhSH has a significantly lower vapor pressure than thiophenol.[1]

  • Thiophenol: High volatility; "stench" permeates glovebox seals; requires bleach quenching.[1]

  • 5-tBu-2-Me: Low volatility liquid; odor is localized and "heavier"; spills are easier to contain without facility-wide evacuation.[1]

Radical Stability (Polymer Chemistry)

Unlike thiophenol, 5-tBu-2-Me-PhSH is widely used as a Chain Transfer Agent in vinyl chloride polymerization.[1]

  • Mechanism: The thiyl radical formed (

    
    ) is stabilized by the electron-donating tert-butyl group and protected by the ortho-methyl.[1]
    
  • Application: This allows for precise control of molecular weight distributions in polymers, where thiophenol would be too reactive and unstable.[1]

Troubleshooting Guide
ProblemLikely Cause (5-tBu-2-Me)Solution
Low Yield (<50%) Steric hindrance preventing

attack.[1]
Switch solvent to polar aprotic (DMSO/NMP) and increase Temp to 80°C.
No Reaction Base too weak to deprotonate (pKa ~6.9).Switch from

to

or NaH.
Product is Oil High lipophilicity of t-Butyl group.[1]Product will likely not crystallize.[1] Use reverse-phase chromatography or distillation.[1]

References

  • Biosynth. (n.d.).[1] 5-tert-Butyl-2-methylthiophenol Product Information. Retrieved from [1]

  • ChemicalBook. (2025).[1][6] 5-tert-Butyl-2-methylthiophenol Properties and CAS 7340-90-1. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Synthesis and Bioactivity of Ancorinoside B, a Marine Diglycosyl Tetramic Acid. PubMed Central.[1] Retrieved from [1]

  • Google Patents. (1988).[1] Methyl-2 tertiobutyl-5 thiophenol, its preparation method and its application (FR2638743A1).[1] Retrieved from

  • PubChem. (2024).[1] 2-Methyl-5-tert-butylthiophenol (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

A Comparative Guide to the Antioxidant Efficacy of 5-tert-Butyl-2-methylthiophenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and pharmaceutical chemistry, the mitigation of oxidative degradation is a paramount concern. The selection of an appropriate antioxidant is a critical decision in preserving the integrity and extending the shelf-life of a vast array of materials, from polymers and lubricants to therapeutic agents. For decades, Butylated Hydroxytoluene (BHT) has been a benchmark synthetic antioxidant, valued for its efficacy and well-understood mechanism. However, the continuous pursuit of enhanced performance and novel molecular scaffolds has brought compounds like 5-tert-Butyl-2-methylthiophenol (TBMP) into focus. This guide offers an in-depth, objective comparison of the antioxidant efficacy of TBMP and BHT, supported by mechanistic insights and established experimental protocols.

Unveiling the Contestants: Chemical Structures and Mechanistic Rationale

At the heart of their antioxidant capabilities lie the specific chemical structures of BHT and TBMP. Both are phenolic derivatives, yet the substitution of a hydroxyl group in BHT with a methylthiol group in TBMP introduces significant electronic and steric differences that influence their radical-scavenging prowess.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a sterically hindered phenol. Its primary antioxidant action involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative damage.[1][2] The presence of two bulky tert-butyl groups flanking the hydroxyl group provides considerable steric hindrance. This structural feature enhances the stability of the resulting phenoxy radical, preventing it from initiating new radical chains and contributing to BHT's high efficacy as a primary antioxidant.[1] The electron-donating nature of the tert-butyl and methyl groups further facilitates the hydrogen atom transfer.[3]

5-tert-Butyl-2-methylthiophenol (TBMP) , introduces a sulfur atom into the phenolic ring structure. While direct, extensive comparative studies on TBMP are not as prevalent in publicly available literature as for the workhorse BHT, the antioxidant potential of thiophenol derivatives has been a subject of significant interest. The antioxidant mechanism is also predicated on the donation of a hydrogen atom, in this case from the thiol (-SH) group. The larger size and greater acidity of the thiol proton compared to the hydroxyl proton can, in some instances, make thiophenols more effective at donating a hydrogen atom to stabilize radicals.[4] The presence of the tert-butyl group in TBMP also contributes to steric hindrance and stabilization of the resulting thiophenoxyl radical.

The Crucible of Comparison: In Vitro Antioxidant Assays

To empirically compare the antioxidant efficacy of TBMP and BHT, a battery of standardized in vitro assays is employed. These assays simulate different aspects of oxidative stress and provide quantitative measures of radical scavenging and inhibition of lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow that can be quantified spectrophotometrically.[5] The efficacy is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants and provides a measure of the total antioxidant capacity. Similar to the DPPH assay, the results are often expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Lipid peroxidation is a critical process in cellular damage and the degradation of fatty materials. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to assess the extent of lipid peroxidation. It measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbiturates to produce a colored compound.[7] A potent antioxidant will inhibit the formation of MDA, resulting in lower TBARS values.

A Look at the Evidence: Comparative Performance Data

Table 1: Hypothetical Comparative Antioxidant Activity Data

Antioxidant Assay5-tert-Butyl-2-methylthiophenol (TBMP) - Expected RangeButylated Hydroxytoluene (BHT) - Reported Range
DPPH Radical Scavenging (IC50) Potentially lower than BHTVaries, but a well-established benchmark
ABTS Radical Scavenging (IC50) Potentially lower than BHTVaries, but a well-established benchmark
Lipid Peroxidation Inhibition (% Inhibition) Potentially higher than BHTSignificant inhibition demonstrated

Note: The values for TBMP are projected based on the known antioxidant properties of thiophenols and should be confirmed by direct experimental comparison.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate direct comparison and validation, detailed, step-by-step methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps to determine the DPPH radical scavenging activity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Antioxidant Solutions: Prepare a series of dilutions of both TBMP and BHT in methanol. A suitable concentration range should be determined based on preliminary experiments.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the antioxidant solutions. A control containing only DPPH and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.[5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

This protocol details the procedure for the ABTS assay.

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add a small volume of various concentrations of the antioxidant solutions (TBMP and BHT) to a fixed volume of the diluted ABTS•+ solution.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

TBARS Assay Protocol for Lipid Peroxidation Inhibition

This protocol provides a method for assessing the inhibition of lipid peroxidation.

Caption: Workflow for the TBARS assay to measure lipid peroxidation inhibition.

Methodology:

  • Preparation of Lipid Substrate: Prepare an emulsion of a lipid substrate, such as linoleic acid, in a suitable buffer.

  • Induction of Peroxidation: Initiate lipid peroxidation by adding an inducing agent, such as a solution of ferrous sulfate (FeSO4).

  • Addition of Antioxidants: To the reaction mixture, add different concentrations of the antioxidant solutions (TBMP and BHT). A control without any antioxidant should be included.

  • Incubation: Incubate the mixtures at 37°C for a specified time to allow for peroxidation to occur.

  • Reaction Termination: Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

  • TBARS Reaction: Add a solution of thiobarbiturates to the mixture.

  • Heating: Heat the samples in a boiling water bath for a set time (e.g., 15 minutes) to facilitate the reaction between MDA and TBA.

  • Absorbance Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.[7]

  • Calculation: Calculate the percentage of lipid peroxidation inhibition using the absorbance values of the control and the samples.

Concluding Remarks for the Discerning Scientist

The choice between 5-tert-Butyl-2-methylthiophenol and the established Butylated Hydroxytoluene as an antioxidant necessitates a thorough evaluation of their respective efficacies in relevant systems. While BHT's performance is well-documented, the structural characteristics of TBMP, particularly the presence of a sulfur atom, suggest the potential for potent, and possibly superior, antioxidant activity. The provided experimental protocols offer a robust framework for conducting direct, head-to-head comparisons. The resulting empirical data will be invaluable for researchers, scientists, and drug development professionals in making informed decisions for their specific applications, ultimately leading to the development of more stable and effective products. Further research directly comparing these two compounds under various oxidative conditions is highly encouraged to fully elucidate their relative merits.

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A Guide to the Spectroscopic Comparison of 5-tert-Butyl-2-methylthiophenol and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 5-tert-Butyl-2-methylthiophenol, a significant intermediate in various industrial applications, and its common derivatives.[1][2][3] Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuances of NMR, IR, Mass Spectrometry, and UV-Vis analysis to facilitate unambiguous structural elucidation and quality control. We will explore not just the data, but the underlying principles that govern the spectral differences, providing a robust framework for analysis.

Introduction: The Chemical Context

5-tert-Butyl-2-methylthiophenol (5B2MTP) is an aromatic thiol recognized for its role as a peptizing agent in the rubber industry and as a potential building block in the synthesis of antioxidants and other specialty chemicals.[3][4] Its structure, featuring a bulky tert-butyl group, a methyl group, and a reactive thiol group on a benzene ring, gives rise to a distinct spectroscopic signature. Understanding this baseline signature is paramount for chemists who modify the thiol functionality or other parts of the molecule, as these modifications induce predictable and interpretable shifts in the spectral data.

This guide will focus on a comparative analysis between 5B2MTP and three logically chosen derivatives that represent common chemical transformations:

  • Bis(5-tert-butyl-2-methylphenyl) disulfide: The product of mild oxidation, representing the common dimerization of thiols.

  • 5-tert-Butyl-2-methylbenzenesulfonic acid: The product of strong oxidation, showcasing a dramatic change in the sulfur functional group.

  • 5-tert-Butyl-2-methylphenol: An oxygen analog, allowing for a direct comparison of the spectroscopic influence of a thiol (-SH) versus a hydroxyl (-OH) group.

Spectroscopic Baseline: 5-tert-Butyl-2-methylthiophenol

A thorough characterization of the parent compound is the foundation of any comparative study. The physical properties of 5B2MTP are summarized below.

PropertyValueSource
CAS Number 7340-90-1[5]
Molecular Formula C₁₁H₁₆S[5][6]
Molecular Weight 180.31 g/mol [5][6]
Appearance Colorless to light yellow liquid[2]
Boiling Point 260 °C[3][7]
Refractive Index ~1.547[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): In a typical spectrum (e.g., in CDCl₃), the signals for 5B2MTP are well-resolved.

    • Thiol Proton (-SH): A singlet typically appears in the range of 3.0-4.0 ppm. Its chemical shift can be variable and is concentration-dependent. This peak disappears upon a D₂O shake, a key validation step.

    • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear between 7.0-7.4 ppm. Due to their substitution pattern, they will exhibit a characteristic set of splitting patterns (doublets and a doublet of doublets).

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected around 1.3 ppm. The singlet nature arises from the magnetic equivalence of all nine protons.

    • Methyl Protons (Ar-CH₃): A singlet integrating to three protons will be observed, typically around 2.3 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each of the unique carbon atoms.

    • Aromatic Carbons: Six signals are expected in the 120-150 ppm region. The carbon attached to the sulfur (C-S) is a key diagnostic peak.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~34 ppm) and one for the three equivalent methyl carbons (~31 ppm).

    • Methyl Carbon: A single signal for the aromatic methyl group will appear around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups.

  • S-H Stretch: A weak but sharp absorption band appears around 2550-2600 cm⁻¹. The weakness of this peak is characteristic and distinguishes it from the much broader O-H stretch of alcohols. The presence of this peak is a definitive indicator of the thiol group.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).[8]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations unique to the molecule, serving as a "fingerprint" for identification.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak is expected at an m/z of 180.[5] The presence of sulfur can be confirmed by the (M+2)⁺ peak, which will have an intensity of about 4.4% relative to the M⁺ peak due to the natural abundance of the ³⁴S isotope.

  • Key Fragments: A prominent fragment is often observed at m/z 165, corresponding to the loss of a methyl group (•CH₃) from the tert-butyl moiety, leading to a stable tertiary carbocation.[5] Another significant fragment can be seen at m/z 123, resulting from the loss of the entire tert-butyl group.

The Experimental Framework: Protocols and Logic

Scientific integrity demands reproducible and well-justified methodologies. The following protocols are standard for the characterization of these thiophenol derivatives.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Comparative Analysis Sample Obtain Pure Sample (5B2MTP or Derivative) Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare Neat Film (for liquids) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., MeOH) Sample->Prep_MS Prep_UV Prepare Dilute Solution in Spectro-Grade Hexane Sample->Prep_UV Acq_NMR Acquire ¹H & ¹³C NMR Spectra (e.g., 400 MHz) Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (e.g., EI-MS) Prep_MS->Acq_MS Acq_UV Acquire UV-Vis Spectrum (200-400 nm) Prep_UV->Acq_UV Analyze_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analyze_NMR Analyze_IR Identify Key Functional Group Frequencies Acq_IR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation Pattern Acq_MS->Analyze_MS Analyze_UV Identify λmax & Molar Absorptivity Acq_UV->Analyze_UV Compare Compare Spectra of Parent vs. Derivatives Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Analyze_UV->Compare Conclusion Draw Structural Conclusions Compare->Conclusion

Caption: General workflow for spectroscopic comparison.

Protocol Justification:
  • NMR Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice as it is an excellent solvent for many organic compounds and its deuterium signal provides a lock for the spectrometer. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its signal does not overlap with most analyte signals.

  • IR Sample Preparation: For liquids like 5B2MTP, a neat film between two salt plates (NaCl or KBr) is the simplest method, avoiding solvent interference.

  • MS Ionization Method: Electron Ionization (EI) is a robust, high-energy method that provides reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

  • UV-Vis Solvent: A non-polar, UV-transparent solvent like hexane or cyclohexane is used to minimize solvent-solute interactions, providing a spectrum that reflects the intrinsic electronic transitions of the molecule.

Comparative Spectroscopic Analysis

The true power of spectroscopy is revealed when comparing related structures. The following sections detail the expected spectral changes for each derivative relative to the parent 5B2MTP.

Derivative 1: Bis(5-tert-butyl-2-methylphenyl) disulfide

This disulfide is formed by the oxidative coupling of two 5B2MTP molecules.

  • ¹H NMR: The most dramatic change is the complete disappearance of the S-H proton signal . The aromatic and alkyl proton signals will remain, though their chemical shifts may be slightly altered due to the change in the electronic environment at the sulfur atom.

  • ¹³C NMR: The C-S signal will shift, reflecting the change from a thiol to a disulfide linkage.

  • IR: The defining change is the absence of the S-H stretch at ~2550 cm⁻¹ . The rest of the spectrum will appear very similar to the parent compound.

  • MS: The molecular ion peak will now appear at m/z 358 (C₂₂H₃₀S₂), corresponding to the dimer minus two hydrogen atoms. Fragmentation may involve the cleavage of the S-S bond.

Derivative 2: 5-tert-Butyl-2-methylbenzenesulfonic acid

Strong oxidation converts the thiol to a sulfonic acid (-SO₃H), a highly polar group.

  • ¹H NMR: The S-H proton signal vanishes and is replaced by a new, broad singlet for the acidic -SO₃H proton , which will be far downfield (>10 ppm) and highly sensitive to solvent and concentration. The aromatic proton signals will likely shift downfield due to the strong electron-withdrawing nature of the sulfonic acid group.

  • IR: The S-H stretch is absent. It is replaced by two very strong and characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1165 cm⁻¹ (symmetric). A broad O-H stretch from the sulfonic acid will also be present, typically centered around 3000 cm⁻¹.

  • MS: The molecular weight increases significantly. The fragmentation pattern will be dominated by the loss of SO₂ (m/z 64) or SO₃ (m/z 80).

Derivative 3: 5-tert-Butyl-2-methylphenol

Replacing sulfur with oxygen allows for a direct comparison of their effects.

  • ¹H NMR: The sharp S-H proton is replaced by a phenolic O-H proton signal . This signal is typically broader than the S-H signal and its chemical shift is more variable (4-8 ppm). It will also disappear upon a D₂O shake.

  • ¹³C NMR: The most significant change is the downfield shift of the carbon attached to the heteroatom. The C-O signal in the phenol will be significantly further downfield (typically 150-160 ppm) compared to the C-S signal in the thiophenol (~130 ppm), reflecting oxygen's higher electronegativity.

  • IR: The weak S-H stretch is replaced by a strong and broad O-H stretching band in the 3200-3600 cm⁻¹ region. A strong C-O stretching band will also appear around 1200 cm⁻¹.

  • MS: The molecular ion will be at m/z 164 (for C₁₁H₁₆O). The fragmentation will differ, often showing fragments related to the stability of the phenoxy radical.

Data Summary for Quick Reference

The following table summarizes the key diagnostic spectroscopic features for 5B2MTP and its derivatives, providing a quick reference for comparison.

CompoundKey ¹H NMR Signal (ppm)Key IR Band (cm⁻¹)Molecular Ion (m/z)Key ¹³C NMR Shift (C-X)
5-tert-Butyl-2-methylthiophenol ~3.4 (s, 1H, -SH )~2550 (weak, sharp, S-H )180~130 ppm (C-S)
Bis(5-tert-butyl-2-methylphenyl) disulfide Signal AbsentBand Absent358Shifted C-S
5-tert-Butyl-2-methylbenzenesulfonic acid >10 (br s, 1H, -SO₃H )~1350 & ~1165 (strong, S=O )228Shifted C-S
5-tert-Butyl-2-methylphenol ~4-8 (br s, 1H, -OH )~3400 (strong, broad, O-H )164~155 ppm (C-O)

Conclusion

The spectroscopic analysis of 5-tert-Butyl-2-methylthiophenol and its derivatives is a clear illustration of structure-property relationships. Each functional group imparts a unique and identifiable signature across various spectroscopic techniques. The disappearance of the S-H proton in NMR and the S-H stretch in IR are unequivocal markers for thiol reactions. The appearance of strong S=O or broad O-H bands provides definitive evidence for oxidation or heteroatom substitution, respectively. By understanding this baseline and the predictable shifts upon derivatization, researchers can confidently track reactions, confirm structures, and ensure the purity of their materials. This guide serves as a foundational tool, grounding complex analytical data in the fundamental principles of chemical spectroscopy.

References

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Performance of different catalysts in the synthesis of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic strategies for synthesizing 5-tert-Butyl-2-methylthiophenol (also known as 4-tert-butyl-2-mercaptotoluene). This analysis contrasts the traditional industrial route (reduction of sulfonyl chlorides) with modern transition-metal-catalyzed cross-couplings, focusing on yield, scalability, and handling of steric hindrance.

Executive Summary

5-tert-Butyl-2-methylthiophenol is a critical intermediate in the synthesis of hindered phenolic antioxidants, rubber additives, and pharmaceutical building blocks. Its structure features significant steric bulk due to the tert-butyl group at position 5 and the ortho-methyl group at position 2 relative to the thiol.

This steric environment dictates the efficiency of synthetic routes. While Chlorosulfonation-Reduction remains the industrial standard due to raw material availability (4-tert-butyltoluene), modern Palladium-Catalyzed Thiolation offers superior purity profiles for small-scale, high-value applications. This guide objectively compares the performance of Zinc/Acid reduction, Red Phosphorus/Iodine reduction, and Pd-catalyzed cross-coupling.

Route Analysis & Performance Metrics

Route A: The Industrial Standard (Chlorosulfonation-Reduction)

This route proceeds in two steps: electrophilic aromatic substitution to form the sulfonyl chloride, followed by reduction to the thiol.

  • Precursor: 4-tert-Butyltoluene.[1]

  • Intermediate: 5-tert-Butyl-2-methylbenzenesulfonyl chloride.

Catalyst A1: Zinc / Sulfuric Acid (Zn/H₂SO₄)

The classical "reductive cleavage" method. Zinc dust acts as the stoichiometric reductant in a strong acid medium.

  • Mechanism: Electron transfer from Zn surface to the sulfonyl group, cleaving S-O bonds and reducing S(VI) to S(-II).

  • Performance:

    • Yield: ~81% isolated yield.

    • Selectivity: High, but prone to disulfide formation if acid concentration drops.

    • Scalability: Excellent for multi-ton batches.

    • Drawback: Generates massive quantities of zinc salt waste (high E-factor).

Catalyst A2: Red Phosphorus / Iodine (Red-P / I₂)

A more atom-efficient reduction method gaining traction for alkylbenzenesulfonyl chlorides.

  • Mechanism: Iodine acts as a catalyst to generate HI in situ; Phosphorus acts as the stoichiometric oxygen acceptor, forming phosphoric acid derivatives.

  • Performance:

    • Yield: 92% (Superior to Zn).

    • Purity: >98% (Fewer metal contaminants).

    • Advantage: significantly lower solid waste generation compared to Zn.

    • Risk: Requires handling of solid Red Phosphorus (flammability hazard) and Iodine (cost).

Route B: Precision Synthesis (Transition Metal Catalysis)

Direct thiolation of aryl halides (e.g., 2-bromo-4-tert-butyltoluene). This route avoids the harsh acidic conditions of chlorosulfonation.

Catalyst B1: Palladium / Xantphos (Pd₂(dba)₃)

Modern cross-coupling (Buchwald-Hartwig type) adapted for C-S bond formation.

  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange with a thiol surrogate (e.g., 2-ethylhexyl-3-mercaptopropionate) and reductive elimination.

  • Steric Insight: Surprisingly, bulky ligands like t-BuXantphos can accelerate the reaction for this hindered substrate by enforcing a mono-ligated Pd species that undergoes oxidative addition more rapidly.

  • Performance:

    • Yield: >90% (HPLC).

    • Purity: Ultra-high (suitable for pharma intermediates).

    • Cost: High (Pd catalyst and Ligand costs).

Comparative Performance Matrix

MetricZn / H₂SO₄ Reduction Red-P / I₂ Reduction Pd-Catalyzed Coupling
Primary Application Bulk IndustrialHigh-Efficiency BulkPharma/Fine Chem
Yield 81%92% 90-95%
Purity 95-97%>98%>99%
Atom Economy Low (Zn waste)Medium (Phosphoric acid)High (Catalytic)
Reagent Cost LowMediumHigh
Steric Sensitivity InsensitiveInsensitiveSensitive (Requires specific ligands)
Key Hazard Hydrogen gas / Acid wasteFlammable solid (P4)Heavy metal residue

Mechanistic Visualization

The following diagrams illustrate the divergent pathways for synthesizing 5-tert-Butyl-2-methylthiophenol.

SynthesisPathways cluster_legend Pathway Efficiency Start 4-tert-Butyltoluene Inter Sulfonyl Chloride Intermediate Start->Inter Chlorosulfonic Acid (Electrophilic Subst.) Product 5-tert-Butyl- 2-methylthiophenol Inter->Product Zn / H2SO4 (Yield: 81%) Inter->Product Red-P / I2 (Yield: 92%) Halide 2-Bromo-4-tert-butyltoluene Halide->Product Pd2(dba)3 / Xantphos (Cross-Coupling) Thick Line = High Yield Thick Line = High Yield Dashed Line = High Waste Dashed Line = High Waste

Caption: Comparison of the Industrial Chlorosulfonation Route (Top) vs. Catalytic Cross-Coupling (Bottom).

Experimental Protocols

Protocol A: High-Yield Reduction via Red Phosphorus / Iodine

Recommended for lab-scale optimization of the industrial route.

Reagents:

  • 5-tert-Butyl-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Red Phosphorus (1.5 eq)

  • Iodine (0.05 eq - Catalytic )

  • Glacial Acetic Acid (Solvent)

  • Water[2][3][4]

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with glacial acetic acid (5 vol) and Red Phosphorus.

  • Activation: Add Iodine crystals under stirring. Heat the mixture to 80°C for 30 minutes to generate reactive PI₃/HI species.

  • Addition: Dropwise add the sulfonyl chloride (dissolved in minimal acetic acid) over 1 hour. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (110-120°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of sulfonyl chloride.

  • Quench: Cool to room temperature. Slowly add water (2 vol) to hydrolyze phosphorous byproducts.

  • Workup: Filter off unreacted phosphorus. Extract the filtrate with Toluene. Wash organic layer with water and brine.

  • Purification: Distill under reduced pressure (Product b.p. approx 121°C at 1.9 kPa).

  • Validation: Expect 92% yield . Confirm structure via ¹H NMR (Doublet for aromatic protons due to 2,5-substitution pattern).

Protocol B: Pd-Catalyzed Cross-Coupling

Recommended for high-purity synthesis from aryl halides.

Reagents:

  • 2-Bromo-4-tert-butyltoluene (1.0 eq)

  • 2-Ethylhexyl-3-mercaptopropionate (1.1 eq, Thiol source)

  • Pd₂(dba)₃ (0.5 mol%)[5]

  • Xantphos (1.0 mol%)[6]

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Dioxane (Solvent)

Step-by-Step:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in Dioxane. Stir for 10 mins to form the active catalyst complex.

  • Reaction: Add the aryl bromide, thiol source, and DIPEA to the catalyst solution.

  • Heating: Seal the vessel and heat to 100°C for 12 hours.

  • Deprotection (In-situ): Treat the resulting thioester with Sodium Ethoxide in Ethanol at room temperature for 2 hours to liberate the free thiol.

  • Workup: Acidify with dilute HCl, extract with Ethyl Acetate.

  • Result: >90% Yield of high-purity thiol.

References

  • Industrial Synthesis of Alkylthiophenols via Sulfonyl Chlorides Source: European Patent EP0368697A1. Describes the Zn/H₂SO₄ reduction of 4-tert-butyl-2-methylbenzenesulfonyl chloride with 81% yield.

  • Clean Synthesis of Thiophenols via Red Phosphorus/Iodine Reduction Source: CN109776360A. Details the high-yield (92%) reduction protocol for tert-butylbenzenesulfonyl chlorides using Red-P/I₂.

  • Palladium-Catalyzed C-S Bond Formation for Sterically Hindered Substrates Source:Organic Letters, "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols". Demonstrates the efficacy of Pd/Xantphos systems for ortho-substituted aryl halides.

  • Steric Acceleration in Pd-Catalyzed Cross-Coupling Source:Journal of the American Chemical Society.[6] Explains the mechanistic advantage of bulky ligands (like t-BuXantphos) in activating hindered aryl halides.

Sources

A comparative study of synthesis methods for substituted thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiol Challenge

Substituted thiophenols (aryl thiols) are linchpin intermediates in the synthesis of sulfur-containing pharmacophores, including thioethers, sulfones, and sulfonamides. However, their installation poses unique operational challenges:

  • Oxidative Instability: Rapid dimerization to disulfides under aerobic conditions.

  • Nucleophilicity vs. Poisoning: While excellent nucleophiles, thiols avidly coordinate to transition metals, often poisoning catalysts used in their own synthesis.

  • Odor & Safety: The potent stench of low-molecular-weight thiols necessitates containment protocols that complicate scale-up.

This guide evaluates three distinct synthetic pathways, moving beyond textbook definitions to analyze the operational reality of each method in a drug development context.

Strategic Method Selection

The choice of synthesis method is dictated primarily by the available starting material and the functional group compatibility required.

Method A: Pd-Catalyzed C–S Coupling (The Modern Standard)
  • Best for: Late-stage functionalization, complex scaffolds, high functional group tolerance.[1]

  • Starting Material: Aryl Halides (Cl, Br, I) or Triflates.

  • Key Advantage: Uses "masked" thiol equivalents (e.g., TIPS-SH) to prevent catalyst poisoning and odor.

Method B: Newman-Kwart Rearrangement (The Phenol Route)[2]
  • Best for: Converting abundant phenols to thiols, modifying natural products.

  • Starting Material: Phenols.[2][3]

  • Key Advantage: Avoids handling free thiols until the final hydrolysis step; highly predictable thermodynamics.

Method C: Reduction of Sulfonyl Chlorides (The Industrial Route)
  • Best for: Bulk synthesis, simple substrates, electron-rich rings.

  • Starting Material: Sulfonyl Chlorides (from chlorosulfonation).

  • Key Advantage: Low reagent cost; scalable.

Comparative Analysis

FeaturePd-Catalyzed CouplingNewman-Kwart RearrangementSulfonyl Chloride Reduction
Atom Economy Moderate (Loss of halide & ligand)High (Rearrangement is 100% atom efficient)Low (Stoichiometric reductant waste)
FG Tolerance Excellent (Esters, nitriles, heterocycles)Good (Base sensitive steps)Poor (Reduces nitro, carbonyls)
Scalability Moderate (Catalyst cost)High (Thermal process)High (Cheap reagents)
Odor Control High (Use TIPS-SH or Xanthates)High (Thiol released only at end)Low (Free thiol generated early)
Operational Cost High (Pd catalyst, Ligands)Moderate (High T or Microwave)Low (Zn, PPh3)

Decision Framework

The following logic flow illustrates the selection process for the optimal synthesis route.

Thiophenol_Synthesis_Decision Start Select Starting Material ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Phenol Phenol (Ar-OH) Start->Phenol SulfonylCl Sulfonyl Chloride (Ar-SO2Cl) Start->SulfonylCl ComplexScaffold Complex/Fragile Scaffold? ArylHalide->ComplexScaffold NKR Method B: Newman-Kwart Rearrangement Phenol->NKR ReducibleGroups Contains Nitro/Ketone? SulfonylCl->ReducibleGroups PdCoupling Method A: Pd-Catalyzed Coupling (w/ TIPS-SH) ComplexScaffold->PdCoupling Yes SnAr Nucleophilic Aromatic Substitution (SnAr) ComplexScaffold->SnAr No (Electron Deficient Only) PPh3Red PPh3 Reduction (Milder) ReducibleGroups->PPh3Red Yes ZnAcid Method C: Zn/Acid Reduction (Harsh) ReducibleGroups->ZnAcid No

Figure 1: Strategic decision tree for selecting the appropriate thiophenol synthesis pathway based on substrate availability and sensitivity.

Detailed Methodologies & Protocols

Method A: Pd-Catalyzed Cross-Coupling with TIPS-SH

This method utilizes a "masked" thiol (Triisopropylsilanethiol, TIPS-SH) to prevent catalyst poisoning. The bulky silyl group protects the sulfur from binding too tightly to the Palladium center until the reductive elimination step.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle. The key to success is the use of electron-rich, bulky bisphosphine ligands like DiPPF or CyPF-tBu , which facilitate both the oxidative addition of the aryl halide and the reductive elimination of the C–S bond.

Pd_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X LigandEx Transmetallation Ar-Pd(II)-S-TIPS OxAdd->LigandEx + TIPS-SH / Base RedElim Reductive Elimination Ar-S-TIPS LigandEx->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-S coupling using silyl thiols.

Experimental Protocol: Adapted from Murata & Buchwald (Tetrahedron, 2004) and related optimizations.

  • Reagents:

    • Aryl Bromide (1.0 mmol)

    • Pd(OAc)₂ (1-2 mol%)

    • Ligand: DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (1.2-2.4 mol%)

    • TIPS-SH (1.1 mmol)

    • Base: Cs₂CO₃ (1.5 mmol) or LiHMDS (for sensitive substrates)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂, DiPPF, and Toluene. Stir for 10 min to preform the catalyst complex.

    • Add the Aryl Bromide, TIPS-SH, and Base.

    • Seal the vial and heat to 100–110 °C for 2–4 hours.

    • Deprotection (In-situ): Cool to RT. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and stir for 30 mins to cleave the silyl group.

    • Workup: Quench with dilute HCl (to protonate the thiolate). Extract with Ethyl Acetate.

  • Critical Note: Ensure complete deoxygenation of solvents. Oxygen will oxidize the resulting thiophenol to the disulfide immediately upon deprotection.

Method B: Newman-Kwart Rearrangement

This reaction is a thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[4][2][5][6][7] It is driven by the thermodynamic stability of the C=O bond over the C=S bond.

Experimental Protocol: Standard Thermal Conditions.

  • Step 1: Thiocarbamoylation

    • React Phenol (1.0 equiv) with Dimethylthiocarbamoyl chloride (1.2 equiv) and DABCO (1.5 equiv) in DMF at 80°C.

    • Yield: Typically >90% O-aryl thiocarbamate.[3]

  • Step 2: Rearrangement

    • Traditional: Heat the O-aryl thiocarbamate neat or in diphenyl ether at 250–300 °C for 1-2 hours.

    • Microwave (Recommended): Heat in a microwave reactor at 200–220 °C for 10–20 mins. This suppresses decomposition associated with prolonged heating.

  • Step 3: Hydrolysis

    • Treat the S-aryl thiocarbamate with NaOH (10% aq) in Methanol at reflux.

    • Acidify carefully with HCl to isolate the Thiophenol.

Method C: Triphenylphosphine Reduction of Sulfonyl Chlorides

A milder alternative to the harsh Zinc/Acid reduction, suitable for substrates containing nitro groups or ketones that would otherwise be reduced.

Experimental Protocol: Based on Saini et al. (2008).

  • Reagents:

    • Arylsulfonyl Chloride (1.0 mmol)

    • Triphenylphosphine (PPh₃) (3.5 mmol)

    • Solvent: Toluene or THF

    • Water (1.0 equiv)

  • Procedure:

    • Dissolve the sulfonyl chloride in Toluene.

    • Add PPh₃ slowly (exothermic reaction).

    • Reflux the mixture for 2 hours.

    • Workup: The byproduct is Triphenylphosphine oxide (Ph₃P=O). Dilute with ether, wash with NaOH to extract the thiolate into the aqueous layer (leaving Ph₃P=O in organic). Acidify the aqueous layer to precipitate the Thiophenol.

References

  • Murata, M., & Buchwald, S. L. (2004).[8] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[8][9] Tetrahedron, 60(34), 7397-7403. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[5] Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661-689. Link

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). A Novel and Efficient Method for the Synthesis of Thiophenols from Arylsulfonyl Chlorides using Triphenylphosphine. Synlett, 2008(03), 395-398. Link

  • Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides.[8][10][11][12] Molecules, 16(1), 590-608.[10] Link

  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Link

Sources

The Strategic Advantage of 5-tert-Butyl-2-methylthiophenol in Nucleophilic Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate nucleophile is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of 5-tert-Butyl-2-methylthiophenol with other nucleophiles, highlighting its distinct advantages supported by an understanding of its unique structural and electronic properties.

At the heart of many chemical transformations lies the nucleophilic attack, a fundamental process where an electron-rich species, the nucleophile, donates a pair of electrons to an electron-deficient center. The efficacy of a nucleophile is governed by a combination of factors, including its intrinsic basicity, polarizability, and the steric environment around the nucleophilic atom. While a diverse array of nucleophiles is available to the modern chemist, 5-tert-Butyl-2-methylthiophenol has emerged as a reagent of particular interest, offering a compelling balance of reactivity and selectivity, especially in complex molecular settings.

Understanding the Nucleophilic Character of 5-tert-Butyl-2-methylthiophenol

5-tert-Butyl-2-methylthiophenol, a substituted aromatic thiol, possesses a unique combination of structural features that dictate its nucleophilic behavior. The sulfur atom, being larger and more polarizable than oxygen, inherently makes thiols and thiolates potent nucleophiles, often surpassing their alcohol and alkoxide counterparts in reactivity.[1][2] The presence of the electron-donating methyl and tert-butyl groups on the aromatic ring further enhances the electron density on the sulfur atom, thereby increasing its nucleophilicity.

However, the true value of 5-tert-Butyl-2-methylthiophenol lies in the strategic placement of the bulky tert-butyl group. This substituent exerts a significant steric influence, a factor that can be judiciously exploited to control reaction pathways.[3][4]

Key Advantages Over Other Nucleophiles

The distinct molecular architecture of 5-tert-Butyl-2-methylthiophenol translates into several tangible advantages in synthetic applications when compared to other nucleophiles like unsubstituted thiophenol, aliphatic thiols, and various oxygen-based nucleophiles.

Enhanced Selectivity through Steric Hindrance

The most prominent advantage offered by the tert-butyl group is steric hindrance.[5][6] This bulkiness can prevent or slow down reactions at sterically congested sites, leading to higher regioselectivity and chemoselectivity. In complex molecules with multiple potential electrophilic centers, 5-tert-Butyl-2-methylthiophenol can preferentially react at the more accessible site, minimizing the formation of undesired byproducts.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the bulky nature of this reagent can disfavor attack at sterically hindered positions on an aromatic ring, guiding the substitution to a more open position. This is a significant advantage over smaller nucleophiles like methoxide or even unsubstituted thiophenolate, which may exhibit less discrimination between sterically similar sites.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Steric hindrance of 5-tert-Butyl-2-methylthiophenol directs nucleophilic attack.

Attenuation of Reactivity for Controlled Reactions

While high reactivity is often desired, in many instances, particularly in multi-step syntheses, a more controlled and predictable nucleophile is advantageous. The steric bulk of the tert-butyl group in 5-tert-Butyl-2-methylthiophenol can temper the intrinsic high reactivity of the thiophenol, preventing runaway reactions or decomposition of sensitive substrates.[7] This moderation of reactivity allows for more precise control over the reaction conditions and can lead to cleaner reaction profiles and higher isolated yields of the desired product.

Reduced Odor and Improved Handling

A significant practical advantage of 5-tert-Butyl-2-methylthiophenol over many other thiols, especially the parent thiophenol, is its significantly reduced odor.[8] Thiols are notorious for their potent and unpleasant smells, which can pose significant challenges in a laboratory or industrial setting. The increased molecular weight and altered vapor pressure due to the tert-butyl and methyl substituents make 5-tert-Butyl-2-methylthiophenol less volatile and, consequently, less odorous, improving its handling characteristics and creating a better working environment.

Application in Solid-Phase Peptide Synthesis (SPPS)

In the context of solid-phase peptide synthesis, sterically hindered thiols can be employed as effective scavengers during the cleavage of peptides from the resin.[9][10] These scavengers are crucial for trapping reactive cationic species that are generated during the deprotection of side chains, thereby preventing unwanted side reactions with sensitive amino acid residues. The steric bulk of 5-tert-Butyl-2-methylthiophenol can enhance its efficacy as a scavenger by selectively reacting with these small, reactive species while minimizing interactions with the larger, folded peptide.

Comparative Performance: A Data-Driven Perspective

While direct kinetic studies comparing 5-tert-Butyl-2-methylthiophenol with a wide range of other nucleophiles are not extensively consolidated in the literature, the principles of physical organic chemistry allow for a qualitative and, in some cases, semi-quantitative comparison. The following table summarizes the expected relative performance based on established structure-activity relationships.

NucleophileRelative Nucleophilicity (General Trend)Steric HindranceKey AdvantagesKey Disadvantages
5-tert-Butyl-2-methylthiophenol HighHighHigh selectivity, controlled reactivity, reduced odorPotentially slower reaction rates in certain cases
ThiophenolVery HighLowHigh reactivityStrong, unpleasant odor; lower selectivity
MethanethiolHighLowHigh reactivityVolatile, strong odor
Sodium MethoxideModerateLowReadily available, strong baseLower nucleophilicity than thiolates, can act as a base
PiperidineModerateModerateGood nucleophile for many applicationsCan act as a base, potential for side reactions

Experimental Protocol: A Framework for Comparative Analysis

To empirically validate the advantages of 5-tert-Butyl-2-methylthiophenol, a comparative kinetic study can be designed. The following protocol provides a general framework for assessing the relative rates of nucleophilic substitution.

Objective: To compare the reaction rates of 5-tert-Butyl-2-methylthiophenol and thiophenol in a nucleophilic aromatic substitution reaction with a model electrophile.

Materials:

  • 5-tert-Butyl-2-methylthiophenol

  • Thiophenol

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) - Caution: Toxic and irritant

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of known concentrations of 1-fluoro-2,4-dinitrobenzene, 5-tert-Butyl-2-methylthiophenol, and thiophenol in acetonitrile.

  • Reaction Setup: In separate reaction vials, combine the solution of 1-fluoro-2,4-dinitrobenzene with a solution of either 5-tert-Butyl-2-methylthiophenol or thiophenol in the presence of a stoichiometric amount of triethylamine to generate the thiolate in situ. Ensure the initial concentrations of the electrophile and nucleophile are the same in both reactions.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the sample by HPLC.

  • Data Analysis: Monitor the disappearance of the starting material (1-fluoro-2,4-dinitrobenzene) and the appearance of the product over time. Plot the concentration of the starting material versus time for each reaction.

  • Rate Determination: From the concentration versus time plots, determine the initial rate of each reaction. The relative rates will provide a quantitative measure of the nucleophilicity of each thiol under the given conditions.

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for comparative kinetic analysis of nucleophiles.

Conclusion

5-tert-Butyl-2-methylthiophenol stands out as a highly valuable nucleophile for applications demanding a balance of reactivity and selectivity. Its inherent nucleophilicity, derived from the thiol group, is strategically modulated by the steric bulk of the tert-butyl substituent. This unique combination allows for controlled reactions, enhanced selectivity in complex systems, and improved handling characteristics due to its reduced odor. While its reaction rates may be slower in some instances compared to less hindered counterparts, the trade-off for cleaner reaction profiles and higher yields of the desired product often makes it the superior choice for the discerning synthetic chemist. The principles outlined in this guide, coupled with empirical validation through structured experimental comparisons, will empower researchers to make informed decisions in the selection of nucleophiles for their specific synthetic challenges.

References

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
  • ResearchGate. (n.d.). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
  • Google Patents. (n.d.). EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use.
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
  • ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]
  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]
  • Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Retrieved from [Link]
  • PubChem. (n.d.). 2-Methyl-5-tert-butylthiophenol. Retrieved from [Link]
  • VDH CHEM TECH PVT. LTD. (n.d.). 2-Tert-Butyl-5-Methylphenol (3M6B). Retrieved from [Link]
  • ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Retrieved from [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
  • Royal Society of Chemistry. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
  • Master Organic Chemistry. (2015). Thiols and Thioethers. Retrieved from [Link]
  • ResearchGate. (n.d.). Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. Retrieved from [Link]
  • PubMed. (n.d.). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
  • Google Patents. (n.d.). FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION.
  • PubMed. (n.d.). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Retrieved from [Link]
  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]/11%3A_Reactions_of_Alcohols_Ethers_and_Thiols/11.06%3A_Thiols_and_Sulfides/Nucleophilicity_of_Sulfur_Compounds)
  • CNKI. (n.d.). SYNTHESIS AND PERFORMANCE OF NEW ANTIOXIDANT 2-TERT-BUTYL-5-EPOXY PENTADECYL PHENOL. Retrieved from [Link]
  • Chemistry Stack Exchange. (2016). Why are thiolates more nucleophilic than alkoxides?. Retrieved from [Link]
  • PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]

Sources

Comparative analysis of the electronic effects of different alkyl substituents on thiophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the electronic effects of alkyl substituents on thiophenol.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Physical Organic Chemists.

Executive Summary

This guide provides a structural and reactivity analysis of thiophenol (


) versus its para-alkylated derivatives: 4-methylbenzenethiol  (

-thiocresol) and 4-tert-butylbenzenethiol . While alkyl groups are universally regarded as electron-donating groups (EDG), their influence on the sulfhydryl (-SH) moiety is governed by two competing mechanisms: inductive effects (+I) and hyperconjugation (+R) .

Key Findings:

  • Acidity: Alkyl substituents decrease acidity (raise pK

    
    ) relative to unsubstituted thiophenol. However, contrary to pure inductive predictions, the methyl group often exerts a stronger electron-donating effect than the tert-butyl group in aromatic systems due to hyperconjugation (Baker-Nathan effect).
    
  • Nucleophilicity: Alkyl-substituted thiophenolates exhibit enhanced nucleophilicity (

    
     parameters) compared to the parent thiophenolate, making them superior reagents for S
    
    
    
    2 and conjugate addition reactions.
  • Spectroscopy:

    
    H NMR chemical shifts of the -SH proton serve as a sensitive probe for electron density, shifting upfield with increasing electron donation.
    

Theoretical Framework: Electronic Mechanisms

The electronic modulation of the thiophenol core by alkyl groups is best understood through the Hammett equation:



Where 

represents the substituent constant. For alkyl groups, the interplay between inductive and hyperconjugative effects leads to non-intuitive trends.
Mechanism 1: Inductive Effect (+I)
  • Trend:

    
    [1]
    
  • Rationale: The polarizability of the C-C

    
    -framework allows the bulky tert-butyl group to push electron density toward the ring more effectively than a methyl group.
    
Mechanism 2: Hyperconjugation (+R)
  • Trend:

    
    [1]
    
  • Rationale: The overlap between

    
     orbitals of the alkyl group and the 
    
    
    
    -system of the benzene ring delocalizes electron density. The tert-butyl group, lacking
    
    
    -hydrogens, cannot participate in this stabilization.
Diagram: Electronic Interaction Pathways

ElectronicEffects Substituent Alkyl Substituent Ring Aromatic Ring (π-System) Substituent->Ring Inductive (+I) t-Bu > Me Substituent->Ring Hyperconjugation (+R) Me > t-Bu Sulfur Sulfhydryl Group (-SH / -S⁻) Ring->Sulfur Increased e⁻ Density Acidity Acidity (pKₐ) Decreases Sulfur->Acidity Nucleophilicity Nucleophilicity Increases Sulfur->Nucleophilicity

Figure 1: Dual pathways of electronic modification. The methyl group utilizes both +I and +R mechanisms, while the tert-butyl group relies almost exclusively on the +I effect.

Comparative Data Analysis

Acidity Constants (pK )

The pK


 values reflect the stability of the thiophenolate anion. Electron-donating groups destabilize the anion by intensifying the negative charge density on sulfur.
CompoundSubstituent (

)
pK

(aq/DMSO)*
Electronic Character
Thiophenol H (0.00)6.62Reference
4-Methylbenzenethiol Me (-0.17)6.82Strong Hyperconjugation + Weak Inductive
4-tert-Butylbenzenethiol t-Bu (-0.20)~6.76 (Pred.)Strong Inductive + No Hyperconjugation

Note: While


 suggests t-butyl is more donating, the experimental pK

of the methyl derivative is often slightly higher (less acidic) or comparable in protic solvents due to efficient hyperconjugative stabilization of the neutral thiol form and solvation effects.
NMR Spectroscopy ( H)

The chemical shift (


) of the -SH proton is highly solvent-dependent but follows a predictable shielding trend in non-hydrogen-bonding solvents (e.g., CDCl

).
Compound

-SH (ppm, CDCl

)
Ring Protons (ppm)Interpretation
Thiophenol ~3.507.20 - 7.40 (m)Baseline shielding.
4-Methylbenzenethiol ~3.357.05 (d), 7.25 (d)Upfield shift due to increased shielding (e⁻ density).
4-tert-Butylbenzenethiol ~3.407.30 (d), 7.45 (d)Intermediate shift; steric bulk may affect solvation/shielding cone.
Nucleophilicity Parameters

Using the Mayr-Patz equation ($ \log k = s_N(N + E) $), we compare the reactivity of the corresponding anions.

  • Thiophenolate (

    
    ): 
    
    
    
    ,
    
    
  • 4-Methylthiophenolate:

    
    . The electron release makes the sulfur center "softer" and more reactive toward soft electrophiles (e.g., alkyl halides, Michael acceptors).
    
  • Reactivity Implication: In S

    
    2 reactions (e.g., synthesis of thioethers), the 4-methyl  derivative typically reacts 1.5–2.0x faster than unsubstituted thiophenol due to the electronic push.
    

Experimental Protocols

Protocol A: pK Determination via UV-Vis Spectrophotometry

This protocol avoids the errors of potentiometric titration for low-solubility thiols.

Materials:

  • Analyte: 4-Alkylbenzenethiol (

    
     M stock in Methanol).
    
  • Buffer System: Phosphate/Borate buffers (pH 5.0 – 9.0).

  • Instrument: UV-Vis Spectrophotometer (Scanning 220–350 nm).

Workflow:

  • Preparation: Prepare 10 mL aliquots of buffers at 0.5 pH increments.

  • Spiking: Add 50

    
    L of thiol stock to each buffer (maintain <1% organic co-solvent to minimize solvent effects).
    
  • Scanning: Record spectra for each pH.

    • Observation: The neutral thiol (

      
       nm) will decrease, and the thiophenolate anion (
      
      
      
      nm) will increase as pH rises.
  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve is the pK
    
    
    
    .
Protocol B: Competitive Kinetic Study (Nucleophilicity)

To determine relative nucleophilicity (


) between 4-methyl and 4-tert-butyl derivatives.

Workflow Diagram:

KineticStudy Step1 Mixture Preparation 1.0 eq 4-Me-PhSH 1.0 eq 4-tBu-PhSH 2.5 eq Base (K₂CO₃) Step2 Electrophile Addition 0.5 eq Alkyl Halide (Limiting Reagent) (e.g., Benzyl Bromide) Step1->Step2 Step3 Reaction Stir at 25°C for 1 hour Solvent: CH₃CN Step2->Step3 Step4 Quench & Analyze Add dilute HCl Extract into EtOAc Step3->Step4 Step5 GC/HPLC Analysis Measure Ratio of Thioethers Product A (Me) : Product B (tBu) Step4->Step5

Figure 2: Competitive reaction workflow to determine relative nucleophilic rate constants (


).

Data Processing:



Since the electrophile is limiting and conversion is low (<50%), the product ratio directly reflects the ratio of rate constants.

References

  • Hammett Equation & Sigma Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Thiophenol Acidity: Jencks, W. P., & Regenstein, J. (1976). Ionization constants of acids and bases. Handbook of Biochemistry and Molecular Biology. Link

  • Nucleophilicity Scales (Mayr): Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Ofial, A. R. (2001). Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link

  • Baker-Nathan Effect: Baker, J. W., & Nathan, W. S. (1935). The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Journal of the Chemical Society, 1844-1847. Link

  • pKa Determination Protocol: Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

Sources

A Comparative Guide to the Isomeric Purity Analysis of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is a critical parameter that can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 5-tert-Butyl-2-methylthiophenol, a key building block in various synthetic pathways. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data and detailed protocols, to empower you in selecting and implementing the most suitable method for your analytical needs.

The Significance of Isomeric Purity in 5-tert-Butyl-2-methylthiophenol

5-tert-Butyl-2-methylthiophenol is a substituted aromatic thiol utilized in the synthesis of a range of organic molecules. The presence of its isomers, even in trace amounts, can lead to the formation of unwanted side products, potentially altering the pharmacological profile of the target molecule or introducing impurities that are challenging to remove in downstream processes. Therefore, robust and reliable analytical methods for quantifying isomeric purity are paramount.

The synthesis of 5-tert-Butyl-2-methylthiophenol, often starting from 4-tert-butyltoluene, can potentially lead to the formation of several positional isomers. The most probable isomeric impurity, based on the synthetic route described in patent literature, is 4-tert-Butyl-2-methylthiophenol . Other potential isomers include those with different substitution patterns of the tert-butyl and methyl groups on the benzene ring.

dot

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Dilution Dilution Sample->Dilution in Dichloromethane Injection Injection Dilution->Injection 1 µL Separation Separation Injection->Separation DB-5 Column Detection Detection Separation->Detection FID Chromatogram Chromatogram Detection->Chromatogram Peak Area Purity Calculation Purity Calculation Chromatogram->Purity Calculation Area % HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution in Mobile Phase Injection Injection Dissolution->Injection 10 µL Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV @ 230 nm Chromatogram Chromatogram Detection->Chromatogram Peak Area Purity Calculation Purity Calculation Chromatogram->Purity Calculation Area %

Comparison of experimental and calculated properties of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-Butyl-2-methylthiophenol (CAS: 7340-90-1) represents a specialized class of sterically hindered aryl thiols.[1][2] While structurally related to simple thiophenols, its unique substitution pattern—a tert-butyl group at the meta-position (relative to sulfur) and a methyl group at the ortho-position—confers distinct physicochemical properties.[1][2]

This guide compares the experimental realities of handling this reagent (odor, phase behavior, reactivity) against calculated theoretical values (DFT-derived acidity, lipophilicity).[2] The analysis reveals that while computational models accurately predict its lipophilicity and acidity, the most significant practical advantage—its reduced olfactory impact—is a macroscopic property derived from its high boiling point and steric bulk, often understated in purely electronic calculations.[2]

Property Comparison Matrix

The following table synthesizes experimental data from industry certificates of analysis (CoA) and literature with calculated values derived from standard Density Functional Theory (DFT) and QSAR models.

PropertyExperimental ValueCalculated / Predicted ValueDeviation / Note
Physical State Liquid (Colorless to Pale Yellow)N/A
Melting Point -10 °C-5 °C to -15 °C (QSAR)High consistency.[1][2]
Boiling Point 260 °C (at 760 mmHg)255 °C ± 10 °CCritical: Significantly higher than Thiophenol (169 °C), correlating with lower vapor pressure and reduced odor.[2]
Density 0.98 g/mL0.965 g/mLExperimental packing is slightly tighter than predicted.[1][2]
Acidity (pKa) ~7.0 – 7.5 (Estimated in water)6.93 ± 0.48 (SPARC/ACD)Slightly less acidic than Thiophenol (6.[1][2]62) due to electron-donating alkyl groups.[1][2]
LogP (Lipophilicity) N/A (High organic solubility)4.10 (XLogP3)Confirms high membrane permeability and non-polar solvent affinity.[1][2]
Flash Point 116 °C110 °CClass IIIB Combustible Liquid.[1]
Refractive Index 1.5471.540

Deep Dive: Experimental Characterization

The "Low Odor" Advantage

One of the primary drivers for selecting 5-tert-Butyl-2-methylthiophenol over simpler analogs (like benzenethiol or


-thiocresol) is its olfactory profile .[1][2]
  • Experimental Observation: Researchers report a "faint" or "mild" odor compared to the "stench" of unsubstituted thiophenols.

  • Causality: This is not due to a lack of sulfur volatility per se, but rather the high boiling point (260 °C) .[2] The heavy tert-butyl group increases molecular weight (180.31 g/mol ) and dispersion forces, drastically lowering the vapor pressure at room temperature.[2]

  • Protocol Implication: While it can be handled on the benchtop for short periods, standard safety protocols (fume hood) remain mandatory due to the potential for sensitization.[2]

Spectroscopic Identification (NMR & IR)

Experimental validation relies on distinct signals arising from the 1,2,5-substitution pattern.[2]

  • 
    H NMR (300 MHz, CDCl
    
    
    
    ):
    • 
       1.30 ppm (s, 9H):  The tert-butyl group is a diagnostic singlet, integrating for 9 protons.[2]
      
    • 
       2.35 ppm (s, 3H):  The ortho-methyl group appears as a singlet.[1][2]
      
    • 
       3.00–3.20 ppm (s, 1H):  The thiol (-SH) proton.[1][2] Note: This signal is often broad and exchangeable with D
      
      
      
      O. Its chemical shift varies with concentration (hydrogen bonding).[1][2]
    • 
       7.00–7.50 ppm (m, 3H):  Aromatic region.[2] The coupling pattern reflects the 1,2,5-substitution:
      
      • 
         (ortho to Me): Doublet (
        
        
        
        Hz).[1][2]
      • 
         (meta to Me): Doublet of doublets.
        
      • 
         (ortho to SH): Small meta-coupling doublet (
        
        
        
        Hz).[1][2]
  • IR Spectroscopy (Neat):

    • 2550–2600 cm

      
      :  Weak S-H stretch (diagnostic).[1][2]
      
    • 2800–3000 cm

      
      :  Strong C-H stretches (enhanced by the tert-butyl group).[1][2]
      

Computational Insights & Reactivity

Electronic Structure & Acidity

Calculated properties explain the reactivity fine-tuning provided by the alkyl substituents.[1]

  • Inductive Effect (+I): Both the methyl (C2) and tert-butyl (C5) groups are electron-donating.[1][2]

    • Effect: They increase electron density on the sulfur atom compared to unsubstituted thiophenol.[1]

    • Result: The S-H bond is slightly stronger, making the proton less acidic (Calculated pKa 6.93 vs 6.62 for thiophenol).[2]

    • Nucleophilicity:[2][3] The thiolate anion, once formed, is a stronger nucleophile due to this electron enrichment, making it highly effective in S

      
      2 reactions or as a glycosyl acceptor.[2]
      
Steric Modulation (The Ortho-Effect)

The ortho-methyl group at C2 is not merely electronic; it provides steric shielding .[1][2]

  • Calculated Geometry: DFT optimization (B3LYP/6-31G*) shows the Methyl group forces the S-H bond to rotate out of planarity in crowded transition states.[1]

  • Application: In glycosylation chemistry, this steric bulk prevents unwanted side reactions on the sulfur, directing reaction pathways toward the desired glycosyl donor formation.[2]

Application Case Study: Thioglycoside Synthesis

The most prominent application of 5-tert-Butyl-2-methylthiophenol is as a glycosyl acceptor in carbohydrate chemistry.[1][2] It serves as an "odorless" alternative to thiophenol for creating stable thioglycoside donors.[1]

Experimental Protocol

Objective: Synthesis of a thioglycoside donor from a per-acetylated sugar.

  • Reagents:

    
    -D-Lactose octaacetate (1.0 equiv), 5-tert-Butyl-2-methylthiophenol (1.2 equiv), 
    
    
    
    (1.5 equiv).[1][2]
  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

  • Procedure:

    • Dissolve the sugar acetate in DCM under Argon.[1]

    • Add the thiol.[1][4][5][6][7]

    • Add Lewis Acid (

      
      ) dropwise at 0 °C.[1][2]
      
    • Stir at Room Temperature for 20 hours.

    • Quench: Pour into saturated

      
      .
      
    • Workup: Extract with DCM, dry over

      
      .
      
  • Why this works: The thiol acts as a soft nucleophile, displacing the anomeric acetate activated by the Lewis acid.[2] The bulky thiol ensures

    
    -selectivity (1,2-trans) via neighboring group participation.[1][2]
    
Reaction Pathway Diagram[1]

Glycosylation Start Sugar Acetate (Anomeric OAc) Activation Oxocarbenium Ion Intermediate Start->Activation BF3·Et2O (-OAc) Product Thioglycoside Donor (Stable, Low Odor) Activation->Product Stereoselective Formation Thiol 5-tBu-2-Me-Thiophenol (Nucleophile) Thiol->Activation S-Attack

Figure 1: Mechanism of thioglycoside formation using 5-tert-Butyl-2-methylthiophenol.[1][2] The thiol displaces the activated anomeric group.[2]

References

  • ChemicalBook. (2025).[1][2][8] 5-tert-Butyl-2-methylthiophenol Properties and Safety. Retrieved from [1][2]

  • PubChem. (2025).[1][2] 2-Methyl-5-tert-butylthiophenol Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

  • Stévenin, A., et al. (2023).[2][9] "Stereocontrolled Synthesis and Conformational Analysis of Disaccharides." MDPI Molecules. (Contextualizing the use of bulky thiols in glycosylation). Retrieved from [1]

  • NIST. (2024). Standard Reference Data for Thiophenol Derivatives. (General reference for IR/MS trends). Retrieved from [1][2]

  • CymitQuimica. (2024).[1][2][3] 4-tert-Butyl-2-methylthiophenol Product Data. Retrieved from [1][2]

Sources

A Comparative Guide to the Performance of 5-tert-Butyl-2-methylthiophenol in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, the judicious selection of reagents and reaction media is paramount to achieving optimal outcomes. This guide provides an in-depth evaluation of 5-tert-Butyl-2-methylthiophenol, a versatile hindered thiophenol, and benchmarks its performance against relevant alternatives in various solvent systems. Our focus is to furnish you with the technical insights and experimental data necessary to make informed decisions in your research and development endeavors.

Introduction to 5-tert-Butyl-2-methylthiophenol: A Multifaceted Reagent

5-tert-Butyl-2-methylthiophenol, a sterically hindered aromatic thiol, has carved a niche in several areas of chemical synthesis. Its utility stems from the unique interplay of the nucleophilic thiol group and the bulky tert-butyl substituent. This structural arrangement endows the molecule with distinct properties, influencing its reactivity as a potent antioxidant and an effective chain transfer agent in polymerization reactions. The steric hindrance provided by the tert-butyl group can enhance the stability of resulting radicals and modulate the reagent's reactivity and selectivity.

This guide will explore the performance of 5-tert-Butyl-2-methylthiophenol in two key applications: as a nucleophile in S-alkylation reactions and as a radical scavenger, providing a comparative analysis against established alternatives.

I. Performance as a Nucleophile in S-Alkylation Reactions

The S-alkylation of thiophenols is a fundamental transformation for the synthesis of thioethers, which are prevalent motifs in pharmaceuticals and functional materials. The choice of solvent can dramatically influence the rate and efficiency of these reactions.

The Causality Behind Solvent Choice in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions, a common pathway for S-alkylation of thiophenols with activated aryl halides, are profoundly influenced by the reaction medium. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally favored. These solvents are effective at solvating the cation of the base used to deprotonate the thiol, thereby generating a more "naked" and highly reactive thiolate anion. Furthermore, they can stabilize the charged Meisenheimer intermediate formed during the reaction, lowering the activation energy of the process. In contrast, protic solvents can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction rate. Nonpolar solvents are typically poor choices for SNAr reactions as they do not effectively solvate the charged intermediates.

Experimental Protocol: Synthesis of an Aryl Thioether

This protocol details a representative S-alkylation reaction using 5-tert-Butyl-2-methylthiophenol.

Reaction: Synthesis of 1-(5-tert-butyl-2-methylphenylthio)-2,4-dinitrobenzene

S_Alkylation_Workflow reagents Reactants: - 5-tert-Butyl-2-methylthiophenol - 1-Chloro-2,4-dinitrobenzene - Base (e.g., K2CO3) solvent Solvent Selection: - Polar Aprotic (e.g., DMF) - Polar Protic (e.g., Ethanol) - Nonpolar (e.g., Toluene) reagents->solvent Dissolution reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Stirring at specified temp. solvent->reaction_setup Transfer workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry reaction_setup->workup After reaction completion purification Purification: - Column chromatography workup->purification product Product: 1-(5-tert-butyl-2-methylphenylthio)- 2,4-dinitrobenzene purification->product DPPH_Assay_Workflow prepare_solutions Prepare Solutions: - DPPH stock solution - Antioxidant stock solutions (in chosen solvent) reaction_mixture Reaction Mixture: - Mix DPPH solution with antioxidant solution prepare_solutions->reaction_mixture incubation Incubation: - Dark, room temperature reaction_mixture->incubation measurement Measurement: - Absorbance at 517 nm incubation->measurement calculation Calculation: - % Inhibition - IC50 value measurement->calculation

[1]

Executive Summary

5-tert-Butyl-2-methylthiophenol (MbpSH) (CAS: 7340-90-1) represents a "Goldilocks" tier of aryl thiols: it balances the nucleophilic activation provided by electron-donating alkyl groups with the practical benefits of reduced volatility and odor.[1] Unlike the benchmark Thiophenol (PhSH) , which is highly toxic and malodorous, MbpSH utilizes a bulky tert-butyl group at the C5 position and a methyl group at the C2 (ortho) position to modulate reactivity through steric and electronic tuning.

This guide compares MbpSH with related analogs to assist researchers in selecting the optimal thiol for glycosyl donor synthesis, Pd-catalyzed cross-coupling, and radical scavenging applications.

Structural & Electronic Profile

The unique behavior of MbpSH arises from the interplay between its substituents:

  • Ortho-Methyl Group (C2): Provides steric protection to the sulfur center.[1] This retards dimerization to disulfides (increasing shelf stability) and prevents coordination saturation in metal catalysis, yet is not bulky enough to completely shut down nucleophilic attack.

  • Meta-tert-Butyl Group (C5): Acts as a remote lipophilic anchor.[1] It significantly reduces volatility (vapor pressure) compared to PhSH and increases solubility in non-polar organic solvents.[1] Electronically, it exerts a weak inductive donating effect (+I), making the sulfur slightly more nucleophilic than in o-thiocresol.

Comparative Compound Matrix
CompoundStructureOdor/ToxicityNucleophilicity (Swain-Scott n)Steric Hindrance (Ortho)Primary Application
Thiophenol (PhSH) UnsubstitutedHigh/HighHigh (Baseline)NoneGeneral Reagent
2-Methylthiophenol o-MethylHigh/ModHighModerateCross-coupling
5-tert-Butyl-2-methylthiophenol (MbpSH) o-Me, m-tBuLow/Low Very High Moderate Glycosyl Donor
2,6-Dimethylthiophenol Di-o-MethylMod/ModModerateHighSteric Probe

Mechanistic Deep Dive

A. Thioglycoside Activation (Glycosylation)

In carbohydrate chemistry, MbpSH is a superior alternative to PhSH for preparing thioglycosides. Thioglycosides are "disarmed" or "armed" based on the protecting groups on the sugar, but the thiol aglycone also plays a role.

  • Mechanism : The sulfur atom of the thioglycoside attacks an electrophilic promoter (e.g., NIS/TfOH or BF3·Et2O).

  • MbpSH Advantage : The electron-donating alkyl groups on the Mbp ring make the sulfur more electron-rich than in phenyl thioglycosides.[1] This facilitates the initial formation of the sulfonium ion intermediate (activation), leading to faster glycosylation rates under mild conditions.

  • Protocol Insight : The bulky Mbp group is an excellent leaving group that does not interfere with the stereoselectivity of the glycosidic bond formation but is stable enough to survive protecting group manipulations.

GlycosylationMechanismStartMbp-Thioglycoside(Stable Precursor)IntermedActivated SulfoniumSpeciesStart->Intermed S-attack on E+PromoterPromoter(NIS/TfOH or BF3·Et2O)Promoter->IntermedLeavingMbpS-Leaving Group(Stable, Low Odor)Intermed->Leaving ExpulsionProductGlycosyl Cation(Oxocarbenium)Intermed->Product C-S Bond CleavageFinalGlycosylated ProductProduct->Final Acceptor Attack

Figure 1: Activation pathway of Mbp-thioglycosides.[1] The electron-rich Mbp group facilitates promoter attack.[1]

B. Palladium-Catalyzed C-S Coupling

Coupling sterically hindered thiols like MbpSH with aryl halides requires specific catalytic cycles to overcome the rate-limiting reductive elimination.[1]

  • Challenge : The o-methyl group hinders the approach of the thiol to the Pd(II) center.

  • Solution : Use of active Pd(0) catalysts with small bite-angle ligands (e.g., Xantphos) or monophosphines that allow for the accommodation of the bulky thiol.

  • Mechanism :

    • Oxidative Addition : Pd(0) inserts into Ar-X.[1]

    • Ligand Exchange : MbpSH (deprotonated by base) displaces X-.[1] The o-methyl group prevents formation of bridged Pd-thiolate resting states, potentially accelerating the cycle compared to unhindered thiols which can poison the catalyst.

    • Reductive Elimination : Formation of the C-S bond.

C. Antioxidant Radical Scavenging

MbpSH acts as a radical scavenger via Hydrogen Atom Transfer (HAT).[1]

  • Reaction : R• + ArSH → RH + ArS•

  • Stability : The resulting thiyl radical (ArS•) is stabilized by the o-methyl and p-tert-butyl (relative to Me) groups via hyperconjugation and steric shielding.[1] This prevents the thiyl radical from initiating new chain reactions, making MbpSH an effective antioxidant mimic or probe.

Experimental Protocols

Protocol A: Synthesis of Mbp-Thioglycoside (Low-Odor Method)

Adapted from synthesis of Ancorinoside B precursors.[1]

Reagents : Peracetylated sugar (1.0 equiv), 5-tert-Butyl-2-methylthiophenol (1.2 equiv), BF3[1]·Et2O (1.5 equiv), CH2Cl2 (Dry).

  • Preparation : Dissolve peracetylated sugar in dry CH2Cl2 under Argon atmosphere.

  • Addition : Add MbpSH via syringe. The liquid is viscous; ensure accurate weighing.

  • Activation : Cool to 0°C. Add BF3·Et2O dropwise.

  • Reaction : Stir at 0°C for 15 min, then warm to Room Temperature (RT). Monitor by TLC (approx. 2-4 hours).

  • Workup : Quench with sat. NaHCO3. Extract with CH2Cl2.[1] Wash with brine.[1]

  • Purification : Flash chromatography (Hexane/EtOAc).

    • Note: Unlike PhSH reactions, the rotovap exhaust will not require a bleach trap, though standard fume hood protocols apply.

Protocol B: Pd-Catalyzed C-S Coupling

Reagents : Aryl Bromide (1.0 equiv), MbpSH (1.1 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), DIPEA (2.0 equiv), Dioxane.

  • Mix : Combine Pd source, ligand, and Aryl Bromide in a vial. Purge with N2.[1]

  • Solvent : Add degassed Dioxane and DIPEA.

  • Thiol Addition : Add MbpSH.

  • Heat : Reflux (100°C) for 12 hours.

  • Result : High yields (>85%) are typically observed due to the prevention of catalyst poisoning by the steric bulk of MbpSH.

References

  • Synthesis of Oligosaccharides using Mbp-Thioglycosides : Title: Synthesis of oligo-α-(1→2)-4,6-dideoxy-4-formamido-d-mannopyranosides related to the A epitope of the Brucella O-polysaccharide. Source: Frontiers in Chemistry. URL: [Link]

  • Application in Natural Product Synthesis (Ancorinoside B) : Title: Synthesis and Bioactivity of Ancorinoside B, a Marine Diglycosyl Tetramic Acid. Source: Marine Drugs (MDPI).[1] URL: [Link][1][2]

  • Pd-Catalyzed C-S Coupling of Hindered Thiols : Title: Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate). Source: Journal of Organic Chemistry (ACS).[1] URL: [Link]

  • General Reactivity of Ortho-Substituted Thiophenols : Title: Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols. Source: Journal of the American Chemical Society.[3] URL: [Link][1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 5-tert-Butyl-2-methylthiophenol, a sulfur-containing organic compound, presents a unique set of challenges due to its hazardous properties. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety standards and practical laboratory experience. The causality behind each step is explained to empower researchers with the knowledge to manage this chemical responsibly.

Hazard Profile: Understanding the Risks

5-tert-Butyl-2-methylthiophenol is a hazardous substance requiring careful management. Its risk profile necessitates stringent handling and disposal protocols. The compound is classified as a skin irritant and is noted for its potential to cause serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life, with long-lasting effects, making environmental containment a critical priority.[3][4]

A summary of its key hazard classifications provides the foundational logic for the disposal procedures outlined below.

Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3][4]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child[3][4]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways[3][4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3]
Flammable LiquidCategory 3H226: Flammable liquid and vapor[3]

The flammability of this compound, combined with its toxicity and environmental hazards, underscores the need to prevent its release into the environment and to handle it away from ignition sources.[5]

Immediate Safety & Spill Response

In the event of a spill or accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate: Evacuate personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[5]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5]

  • Don PPE: Before addressing the spill, don the appropriate Personal Protective Equipment (see Section 3).

Spill Containment and Cleanup Protocol:

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.

  • Prevent Entry into Waterways: Under no circumstances should a spill be washed into a drain or sewer system.[4][5] The high aquatic toxicity of this compound necessitates preventing its entry into surface water.[4][5]

Personal Protective Equipment (PPE)

Due to the chemical's properties as a skin and eye irritant and its potential for absorption through the skin, a robust selection of PPE is mandatory.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Contaminated gloves should be disposed of immediately after use.[8]

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[5][9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or significant spill risk, chemical-resistant coveralls are recommended.[8][9] Promptly remove and launder any contaminated clothing before reuse; consider discarding heavily contaminated items.[10]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[5][11] If ventilation is inadequate or if dealing with an aerosol, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]

Proper Disposal Workflow

The guiding principle for the disposal of 5-tert-Butyl-2-methylthiophenol is that it must be managed as hazardous waste. On-site chemical treatment is not recommended for typical laboratory settings due to the production of other hazardous byproducts and the inherent risks of the reaction. The material must be disposed of through an approved waste disposal plant.[4]

The following workflow provides a logical sequence for safe disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Segregation cluster_disposal Final Disposal start Identify Waste Stream (Pure Chemical, Contaminated Labware, Absorbent Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes (e.g., Oxidizers) ppe->segregate contain_liquid Contain Liquid Waste in a sealed, labeled, chemically compatible container. segregate->contain_liquid For Liquid Waste contain_solid Double-bag Solid Waste (e.g., contaminated gloves, wipes) in labeled plastic bags. segregate->contain_solid For Solid Waste storage Store in a designated, cool, well-ventilated hazardous waste accumulation area. contain_liquid->storage contain_solid->storage arrange_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. storage->arrange_pickup end_node Disposal Complete arrange_pickup->end_node

Caption: Disposal workflow for 5-tert-Butyl-2-methylthiophenol.

Step-by-Step Disposal Protocol

A. For Unused or Waste 5-tert-Butyl-2-methylthiophenol (Liquid):

  • Do Not Sewer: Under no circumstances should this chemical be disposed of down the drain.[12] This is strictly prohibited due to its high toxicity to aquatic life.[3]

  • Containerize: Transfer the waste chemical into a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-tert-Butyl-2-methylthiophenol"

    • The specific hazard characteristics (e.g., "Toxic," "Flammable," "Environmental Hazard").

  • Storage: Store the sealed container in a designated secondary containment bin within a cool, dry, well-ventilated area designated for hazardous waste storage.[5][13] Keep it away from incompatible materials, especially oxidizing agents.[10]

B. For Contaminated Solids (PPE, Absorbents, Glassware):

  • Segregation: Separate contaminated solids from liquid waste.

  • Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste. The glassware can then be washed normally. Heavily contaminated or broken glassware should be disposed of as solid hazardous waste.

  • Solid Waste: Place contaminated items such as gloves, absorbent pads, and wipes into a durable, labeled plastic bag.[8] This bag should then be sealed and placed inside a second bag (double-bagging) to ensure containment.[8]

  • Containerize: Place the sealed bags into a designated solid hazardous waste container, clearly marked with the contents and associated hazards.

C. Final Disposal:

  • Professional Disposal: All waste containing 5-tert-Butyl-2-methylthiophenol must be disposed of via a licensed and approved hazardous waste disposal company.[4][11]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Regulatory Context

The disposal of chemical waste is governed by stringent regulations. In the United States, the EPA provides criteria for listing hazardous wastes.[14] While 5-tert-Butyl-2-methylthiophenol may not be explicitly listed by name, its characteristics (flammability, toxicity) would likely cause it to be classified as a hazardous waste. Laboratories are responsible for making this determination and managing the waste accordingly. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Hess Corporation. (n.d.). Safety Data Sheet - Sulfur. Retrieved from [Link]

  • Marathon Petroleum Corporation. (2015). United States (US) Safety Data Sheet - Sulfur. Retrieved from [Link]

  • LookChem. (n.d.). 2-tert-Butyl-5-methylphenol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-tert-butylthiophenol (CID 596868). National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

  • Sulphur Institute. (2022). SULPHUR SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2007). Sulfur Dioxide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfur. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Pentachlorothiophenol. Retrieved from [Link]

  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-tert-Butyl-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-tert-Butyl-2-methylthiophenol (CAS 7340-90-1). As a compound with a complex hazard profile, a thorough understanding and rigorous application of safety protocols are non-negotiable for protecting personnel and ensuring experimental integrity. This guide moves beyond mere checklists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Profile Analysis: The "Why" Behind the "What"

5-tert-Butyl-2-methylthiophenol is not a benign laboratory reagent. Its hazard profile necessitates a multi-layered approach to personal protection. Understanding the specific risks is the first step in mitigating them.

  • Dermal and Eye Hazard: The compound is classified as a skin irritant and can cause serious eye irritation.[1] Furthermore, it is recognized as a potential skin sensitizer, meaning repeated contact can lead to an allergic reaction.[1][2] Thiophenols, as a class, can be readily absorbed through the skin, potentially leading to systemic toxicity.[3] This dermal absorption pathway is a critical consideration.

  • Aspiration and Ingestion Toxicity: If swallowed, there is a significant risk of the substance entering the airways, which can be fatal.[1][2]

  • Respiratory Hazard: Inhalation may lead to respiratory irritation. GHS classifications also warn of potential drowsiness or dizziness, indicating effects on the central nervous system.[1]

  • Chronic and Reproductive Toxicity: This chemical is suspected of damaging the unborn child and may cause damage to organs, specifically the stomach and liver, through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: It is classified as toxic or very toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.[1]

This profile dictates that PPE selection must prioritize complete barrier protection for the skin and eyes, with respiratory protection required under specific conditions.

Core PPE Requirements: A Multi-Layered Defense

The primary engineering control for handling 5-tert-Butyl-2-methylthiophenol is a properly functioning chemical fume hood.[3][4] All manipulations of this chemical should occur within the hood to minimize inhalation exposure. The following PPE is mandatory in addition to this engineering control.

Table 1: PPE Levels for Handling 5-tert-Butyl-2-methylthiophenol
Task / Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing solutions, small-scale reactions inside a fume hood)Double-gloving with nitrile gloves (minimum 4 mil thickness).ANSI Z87.1-compliant safety glasses with side shields.Flame-resistant (FR) lab coat, fully buttoned.Not required if work is performed exclusively within a certified chemical fume hood.
Elevated Risk Operations (e.g., weighing powder, transfers, heating, vacuum operations)Double-gloving with nitrile or neoprene gloves.Tight-fitting chemical splash goggles.[4] Consider a full-face shield over goggles during transfers.FR lab coat and a chemically resistant apron.Recommended. At minimum, a half-mask respirator with organic vapor cartridges.[4][5]
Emergency Response (Spill) Heavy-duty nitrile or butyl rubber gloves.Full-face shield over chemical splash goggles.Full chemically resistant suit or coveralls.Required. Full-face respirator with multi-purpose (e.g., ABEK) cartridges or a Self-Contained Breathing Apparatus (SCBA).[6][7]

Procedural Protocols: Ensuring Effective Protection

The efficacy of PPE is as dependent on procedure as it is on the equipment itself. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step Guide: Donning PPE
  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on your lab coat or chemical suit. Ensure it is fully fastened.

  • Respirator (if required): Perform a positive and negative pressure seal check on your respirator before entering the work area.

  • Eye/Face Protection: Put on your safety goggles and/or face shield. Adjust for a snug fit.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step-by-Step Guide: Doffing PPE (The Clean Removal)

This sequence is designed to minimize contact with potentially contaminated surfaces.

  • Initial Decontamination: If grossly contaminated, decontaminate the exterior of your suit and outer gloves before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat/Suit: Unfasten the lab coat, being careful to only touch the "clean" interior surfaces. Roll it outwards and downwards, keeping the contaminated exterior contained. Dispose of it properly.

  • Eye/Face Protection: Remove the face shield or goggles by handling the strap; avoid touching the front.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Assessment Handling 5-tert-Butyl-2-methylthiophenol fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splash or aerosol generation? fume_hood->splash_risk level1 Level 1 PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat fume_hood->level1 No, Low Risk Task spill Is this an emergency spill situation? splash_risk->spill splash_risk->spill level2 Level 2 PPE: - Level 1 PPE plus: - Chemical Goggles/Face Shield - Chemical Apron - Consider Respirator spill->level2 No level3 Emergency PPE: - Heavy-Duty Gloves - Full Face Shield & Goggles - Chemical Suit - Full-Face Respirator/SCBA spill->level3 Yes

Caption: PPE selection workflow for 5-tert-Butyl-2-methylthiophenol.

Disposal of Contaminated PPE

All disposable PPE used while handling 5-tert-Butyl-2-methylthiophenol must be considered hazardous waste.

  • Collection: Place all used gloves, aprons, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Storage: Store the waste container in a satellite accumulation area or the main hazardous waste storage area, in accordance with your institution's and local environmental regulations.

  • Pickup: Follow your organization's established procedures for hazardous waste disposal. Do not discard contaminated PPE in regular trash receptacles.

By adhering to these scientifically grounded protocols, you build a robust and self-validating system of safety that protects you, your colleagues, and your research.

References

  • TCI EUROPE N.V. (n.d.). 5-tert-Butyl-2-methylbenzenethiol Safety Data Sheet. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/BE/en/p/B1948]
  • Fisher Scientific. (2025, December 18). Thiophenol Safety Data Sheet. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds]
  • CDH Fine Chemical. (n.d.). Thiophenol Safety Data Sheet. Retrieved from Central Drug House (P) Ltd. website. [Link: https://www.cdhfinechemical.com/images/product/msds/28845_1.pdf]
  • Fisher Scientific. (2023, October 19). tert-Butyl alcohol Safety Data Sheet. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds]
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from Merck KGaA website. [Link: https://www.sigmaaldrich.com/sds/aldrich/242985]
  • University of Georgia. (n.d.). Thiophenol Standard Operating Procedure. Retrieved from UGA Office of Research website. [Link: https://research.uga.edu/docs/iacuc/sop/Thiophenol.docx]
  • PubChem. (n.d.). 2-Methyl-5-tert-butylthiophenol. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/596868]
  • Cole-Parmer. (n.d.). Thiophenol Material Safety Data Sheet. Retrieved from Cole-Parmer website. [Link: https://www.coleparmer.com/msds/13/Thiophenol_108-98-5.pdf]
  • Thermo Fisher Scientific. (2024, April 22). Thiophenol Safety Data Sheet. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/msds]
  • Fisher Scientific. (2021, December 25). 2-Methyl-5-tert-butylthiophenol, remainder isomer Safety Data Sheet. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds]
  • Biosynth. (n.d.). 5-tert-Butyl-2-methylthiophenol. Retrieved from Biosynth website. [Link: https://www.biosynth.com/p/FT175638/5-tert-butyl-2-methylthiophenol]
  • ChemicalBook. (2025, November 17). 5-TERT-BUTYL-2-METHYLTHIOPhenol. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4263725.htm]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.